molecular formula C15H17NO2S B1595766 N-Phenethyl-p-toluenesulfonamide CAS No. 5450-75-9

N-Phenethyl-p-toluenesulfonamide

Cat. No.: B1595766
CAS No.: 5450-75-9
M. Wt: 275.4 g/mol
InChI Key: HJIXJBGIPKKBSG-UHFFFAOYSA-N
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Description

N-Phenethyl-p-toluenesulfonamide is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-Phenethyl-p-toluenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Phenethyl-p-toluenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenethyl-p-toluenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13-7-9-15(10-8-13)19(17,18)16-12-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIXJBGIPKKBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280039
Record name N-Phenethyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-75-9
Record name NSC15155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenethyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Phenethyl-p-toluenesulfonamide: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenethyl-p-toluenesulfonamide, with the CAS Number 5450-75-9, is a sulfonamide derivative that serves as a valuable intermediate and building block in organic synthesis.[1] Structurally, it comprises a phenethylamine moiety bonded to the nitrogen atom of a p-toluenesulfonyl group. This arrangement of functional groups—a secondary sulfonamide with an acidic proton, an aromatic tosyl group, and a phenyl group—imparts a unique combination of reactivity and physical properties. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.

Physicochemical Properties

The core physical and chemical characteristics of N-Phenethyl-p-toluenesulfonamide are summarized below. These properties are fundamental to its handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name 4-methyl-N-(2-phenylethyl)benzenesulfonamide[1]
CAS Number 5450-75-9[1]
Molecular Formula C₁₅H₁₇NO₂S[1]
Molecular Weight 275.4 g/mol [1]
Appearance White to off-white solid (predicted)Inferred from related compounds
Melting Point Data not available; related N-ethyl-p-toluenesulfonamide melts at 63-65 °C[2]
Solubility Predicted to be insoluble in water, soluble in polar organic solvents like chloroform and ethanol.[2]
LogP 3.51[3]

Expert Insight: The presence of both aromatic rings and the polar sulfonamide group results in a molecule with moderate polarity. While the hydrocarbon portions suggest solubility in less polar solvents, the hydrogen bonding capability of the N-H group and the polar S=O bonds allows for solubility in moderately polar to polar aprotic solvents. Its insolubility in water is a key consideration for reaction work-ups, often allowing for straightforward extraction into an organic solvent.

Molecular Structure and Spectroscopic Characterization

The structural features of N-Phenethyl-p-toluenesulfonamide are key to its chemical behavior.

Caption: Molecular structure of N-Phenethyl-p-toluenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.70 d 2H Ar-H (ortho to SO₂) Deshielded by the electron-withdrawing SO₂ group.
~7.30 d 2H Ar-H (meta to SO₂) Standard aromatic proton shift.
~7.25-7.15 m 5H Phenyl group protons Protons of the phenethyl phenyl ring.
~4.8-5.0 t (broad) 1H N-H Acidic proton, often broad. Shift is concentration-dependent.
~3.30 q 2H N-CH₂ Methylene group adjacent to the deshielding nitrogen atom.
~2.80 t 2H Ph-CH₂ Methylene group adjacent to the phenyl ring.

| ~2.40 | s | 3H | Ar-CH₃ | Methyl group on the tosyl ring. |

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~143.5 Ar-C (ipso to SO₂) Quaternary carbon, deshielded.
~138.0 Ar-C (ipso to Ph) Quaternary carbon of the phenethyl group.
~137.0 Ar-C (ipso to CH₃) Quaternary carbon of the tosyl group.
~129.7 Ar-CH (meta to SO₂) Aromatic CH.
~128.8 Ar-CH (Phenyl) Aromatic CH.
~128.6 Ar-CH (Phenyl) Aromatic CH.
~127.1 Ar-CH (ortho to SO₂) Aromatic CH.
~126.5 Ar-CH (Phenyl) Aromatic CH.
~45.0 N-CH₂ Aliphatic carbon attached to nitrogen.
~35.5 Ph-CH₂ Aliphatic carbon attached to the phenyl group.

| ~21.5 | Ar-CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3250-3300 Medium N-H stretch
~3030-3100 Medium Aromatic C-H stretch
~2850-2960 Medium Aliphatic C-H stretch
~1330-1350 Strong Asymmetric SO₂ stretch
~1150-1170 Strong Symmetric SO₂ stretch

| ~1595, 1495 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Collision-induced dissociation mass spectrometry reveals a characteristic fragmentation pattern. The fragmentation is dominated by the formation of a stable methylbenzyl cation.

Key Mass Spectrometry Fragments

m/z Ion Notes
275 [M]⁺ Molecular ion
184 [M - C₇H₇]⁺ Loss of the benzyl group.
155 [C₇H₇SO₂]⁺ Tosyl cation, a common fragment for tosylated compounds.
105 [C₈H₉]⁺ Phenylethyl cation, which rapidly rearranges to the stable methylbenzyl cation. This is often the base peak.[4]

| 91 | [C₇H₇]⁺ | Tropylium ion, from the tosyl group. |

Synthesis and Reaction Mechanism

N-Phenethyl-p-toluenesulfonamide is typically synthesized via a nucleophilic substitution reaction between phenethylamine and p-toluenesulfonyl chloride. This is a robust and widely applicable method for forming sulfonamides.

cluster_reactants Reactants cluster_process Process cluster_products Products Phenethylamine Phenethylamine Reaction Reaction in Solvent (e.g., CH2Cl2) Room Temperature Phenethylamine->Reaction TosCl p-Toluenesulfonyl Chloride TosCl->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Byproduct Base Hydrochloride Salt Reaction->Byproduct Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-Phenethyl-p-toluenesulfonamide Purification->Product

Caption: General workflow for the synthesis of N-Phenethyl-p-toluenesulfonamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-alkyl sulfonamides.[5]

Objective: To synthesize N-Phenethyl-p-toluenesulfonamide.

Materials:

  • Phenethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes.

    • Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine and any unreacted phenethylamine.

    • Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.

    • Wash with brine to remove residual water-soluble components.

    • Self-Validation: Each wash step is designed to remove a specific class of impurity. Successful separation and clean organic layers validate this part of the process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure N-Phenethyl-p-toluenesulfonamide as a crystalline solid.

Reactivity and Applications

The reactivity of N-Phenethyl-p-toluenesulfonamide is dictated by its key functional groups.

  • Acidic N-H Proton: The proton on the sulfonamide nitrogen is acidic (pKa ~10-11) and can be deprotonated by a strong base. The resulting anion is a potent nucleophile, allowing for N-alkylation or N-arylation reactions.

  • Tosyl Group: While the tosyl group is an excellent leaving group in tosylate esters, in sulfonamides, the S-N bond is very stable and does not typically participate in substitution reactions under normal conditions.

  • Aromatic Rings: Both the tosyl and phenyl rings can undergo electrophilic aromatic substitution, although the sulfonamide group is deactivating.

Key Applications:

  • Intermediate in Pharmaceutical Synthesis: Sulfonamides are a well-known class of antibacterial drugs.[6] N-substituted sulfonamides are also key structural motifs in a wide range of other therapeutic agents, including diuretics and anti-inflammatory drugs. N-Phenethyl-p-toluenesulfonamide serves as a precursor for more complex molecules in drug discovery. For example, the N-phenethylpiperidone core, a key intermediate for the potent analgesic Fentanyl, can be synthesized from precursors with a similar N-phenethyl structure.[7]

  • Building Block in Organic Synthesis: The ability to deprotonate the nitrogen allows this compound to be used as a nucleophile in various coupling reactions. For instance, it can be used in transition-metal-free N-arylation reactions.[5]

  • Precursor for Chiral Ligands and Probes: The phenylethylamine moiety can be derived from chiral starting materials, making N-Phenethyl-p-toluenesulfonamide and its derivatives useful in asymmetric synthesis and as chiral probes in biological systems.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for N-Phenethyl-p-toluenesulfonamide is not available in the cited sources. However, based on the SDS for closely related compounds like N-Ethyl-p-toluenesulfonamide and p-toluenesulfonamide, the following hazards are anticipated:

  • H315: Causes skin irritation. [9][10]

  • H319: Causes serious eye irritation. [9][10]

  • H335: May cause respiratory irritation. [9][10]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Handle with compatible gloves (e.g., nitrile rubber) and wear a lab coat.[10]

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[6][11]

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive and current Safety Data Sheet (SDS) for the specific compound before use and handle with appropriate caution.

References

  • Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines. (n.d.). ACS Publications - American Chemical Society. [Link]

  • N-Phenethyl-p-toluenesulfonamide | C15H17NO2S | CID 225587. (n.d.). PubChem - NIH. [Link]

  • 1H and 13C NMR spectra of compound 2a. (n.d.). [Link]

  • Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. (n.d.). Chemos GmbH&Co.KG. [Link]

  • Method for preparing N-alkyl-p-toluenesulfonamide. (n.d.).
  • Material Safety Data Sheet. (n.d.). [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0290353). (n.d.). NP-MRD. [Link]

  • 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide. (n.d.). PubChem. [Link]

  • N-Phenethyl-p-toluenesulfonamide. (n.d.). PubChem. [Link]

  • 13C NMR Spectrum (PHY0091298). (n.d.). PhytoBank. [Link]

  • (PDF) 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. (2025, December 25). ResearchGate. [Link]

  • (PDF) 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. (n.d.). ResearchGate. [Link]

  • Benzenesulfonamide, 4-methyl-N-[2-(phenylethynyl)phenyl]- | C21H17NO2S | CID 11450875. (n.d.). PubChem. [Link]

  • Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. (n.d.). AWS. [Link]

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine. (n.d.). PubChem. [Link]

  • What are the intermediate products in the synthesis of Ethyl P - toluenesulfonate? (2025, May 29). Blog. [Link]

  • Benzenesulfonamide, 4-methyl-. (n.d.). NIST WebBook. [Link]

  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. (n.d.). Organic Chemistry Portal. [Link]

  • p-Toluylamide, N-(2-phenylethyl)-N-(3-methylbutyl)- - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2025, August 6). [Link]

  • Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). (n.d.). ResearchGate. [Link]

  • Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. (n.d.).
  • The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... (n.d.). ResearchGate. [Link]

  • 2): FTIR spectrum of phenylethylamine. (n.d.). ResearchGate. [Link]

  • Agrochemical Innovation: The Impact of p-Toluenesulfonamide as a Synthesis Intermediate. (n.d.). [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N-Phenethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenethyl-p-toluenesulfonamide is a small organic molecule belonging to the sulfonamide class. While direct, in-depth research on its specific mechanism of action is limited, a comprehensive analysis of its structural analogs and the parent p-toluenesulfonamide moiety provides a strong foundation for a putative mechanism. This guide synthesizes the existing knowledge on related compounds—notably p-toluenesulfonamide (PTS) and N-benzyl-p-toluenesulfonamide (BTS)—to propose a testable hypothesis for the molecular action of N-Phenethyl-p-toluenesulfonamide. We will explore its likely interactions with key cellular pathways, including the Akt/mTOR signaling cascade and the machinery of muscle contraction. Furthermore, this document provides detailed, field-proven experimental protocols to systematically investigate and validate these proposed mechanisms, empowering researchers to elucidate the compound's true biological function and therapeutic potential.

Introduction: Deconstructing N-Phenethyl-p-toluenesulfonamide

N-Phenethyl-p-toluenesulfonamide (C15H17NO2S) is an aromatic sulfonamide derivative.[1] Its structure is characterized by a p-toluenesulfonyl group (tosyl group) linked to a phenethylamine moiety via a sulfonamide bond. The versatility of the sulfonamide group makes it a crucial component in the synthesis of various biologically active compounds, including antibacterial, antifungal, and anticancer agents.[2][3]

PropertyValueSource
Molecular Formula C15H17NO2SPubChem[1]
Molecular Weight 275.4 g/mol PubChem[1]
IUPAC Name 4-methyl-N-(2-phenylethyl)benzenesulfonamidePubChem[1]
CAS Number 5450-75-9PubChem[1]

The biological activity of N-Phenethyl-p-toluenesulfonamide can be logically inferred by examining its two primary constituents:

  • The p-Toluenesulfonamide (PTS) Moiety: The parent compound, PTS, has demonstrated notable anti-tumor activity.[4][5] It is known to target fundamental cellular signaling pathways related to cell growth, proliferation, and apoptosis.

  • The N-Phenethyl Group: The addition of the N-phenethyl group significantly alters the molecule's lipophilicity and spatial conformation. This modification is critical, as evidenced by the distinct mechanism of the closely related analog, N-benzyl-p-toluenesulfonamide (BTS), which acts as a specific inhibitor of skeletal muscle myosin.[6]

This guide will first explore the established mechanisms of these related compounds to build a robust hypothesis for N-Phenethyl-p-toluenesulfonamide.

The Anti-Neoplastic Pathway: Insights from p-Toluenesulfonamide (PTS)

The parent molecule, p-toluenesulfonamide (PTS), has been investigated for its anti-cancer properties, particularly in castration-resistant prostate cancer (CRPC) cells.[4] The primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell survival and proliferation.

2.1. Mechanism of Action: Inhibition of the Akt/mTOR/p70S6K Axis

PTS has been shown to inhibit the proliferation of PC-3 and DU-145 prostate cancer cells by inducing a G1 phase arrest in the cell cycle.[4] This is achieved through the following key molecular events:

  • Inhibition of Akt Phosphorylation: PTS suppresses the phosphorylation of Akt, a critical kinase that promotes cell survival.[4]

  • Downregulation of mTOR Signaling: This leads to the subsequent inhibition of the phosphorylation of key downstream effectors of mTOR, including p70S6K and 4E-BP1. These proteins are essential for protein synthesis and cell growth.[4]

  • Induction of Apoptosis: PTS induces apoptosis by up-regulating pro-apoptotic Bcl-2 family members like Bak and PUMA, leading to a significant loss of mitochondrial membrane potential.[4] Another proposed mechanism involves the permeabilization of the lysosomal membrane, releasing cathepsin B, which can activate pro-apoptotic proteins.[5]

The following diagram illustrates the proposed signaling pathway inhibited by the p-toluenesulfonamide moiety.

PTS_Mechanism PTS p-Toluenesulfonamide (PTS Moiety) Akt Akt PTS->Akt Inhibits Phosphorylation mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation

Caption: Proposed inhibition of the Akt/mTOR pathway by the PTS moiety.

The Myosin Inhibition Pathway: Insights from N-benzyl-p-toluenesulfonamide (BTS)

The most structurally analogous compound with a well-defined mechanism is N-benzyl-p-toluenesulfonamide (BTS). BTS is a potent and specific inhibitor of fast skeletal muscle contraction.[6] Its mechanism centers on the modulation of the actomyosin ATPase cycle.

3.1. Mechanism of Action: Allosteric Inhibition of Myosin ATPase

BTS does not compete with ATP for binding. Instead, it allosterically inhibits the ATPase activity of the myosin subfragment-1 (S1). The kinetic analysis reveals a multi-step inhibition process:[6]

  • Inhibition of Phosphate (Pi) Release: BTS dramatically decreases the rate of Pi release from the myosin-ADP-Pi complex, both in the presence and absence of actin. This is the primary inhibitory step, trapping the myosin in a weakly bound pre-power stroke state.

  • Slowing of ADP Release: The compound also slows the rate of ADP dissociation from the actomyosin complex.

  • Weakened Actin Affinity: BTS significantly weakens the apparent affinity of the myosin-ADP complex for actin.

Collectively, these effects prevent the strong binding of myosin to actin and the subsequent power stroke, thus inhibiting muscle contraction. A study on zebrafish larvae treated with p-toluenesulfonamide (p-TSA) also noted a potential interaction with Fast Skeletal Muscle Troponin C, which could contribute to impaired muscle function.[3]

The diagram below outlines the key steps in the actomyosin ATPase cycle and the points of inhibition by BTS.

BTS_Mechanism BTS N-benzyl-p-toluenesulfonamide (BTS) AM_ADP_Pi Acto-Myosin·ADP·Pi (Pre-Power Stroke) BTS->AM_ADP_Pi Inhibits Pi Release AM_ADP Acto-Myosin·ADP (Rigor State) BTS->AM_ADP Inhibits ADP Release Weakens Actin Affinity M_ATP Myosin·ATP (Detached) M_ADP_Pi Myosin·ADP·Pi (Weakly Bound to Actin) M_ATP->M_ADP_Pi ATP Hydrolysis M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP_Pi->AM_ADP Pi Release Contraction Power Stroke (Contraction) AM_ADP->Contraction Power Stroke Contraction->M_ATP ATP Binding (Detachment)

Caption: Inhibition points of BTS in the actomyosin ATPase cycle.

A Unified Hypothesis for N-Phenethyl-p-toluenesulfonamide

Based on the evidence from its structural relatives, N-Phenethyl-p-toluenesulfonamide likely possesses a dual-action potential, with its dominant effect being dictated by the specific cellular context and target accessibility.

  • Hypothesis 1 (Primary): Myosin ATPase Inhibition. Given the strong inhibitory effect of the N-benzylated analog (BTS) on myosin, it is highly probable that N-Phenethyl-p-toluenesulfonamide also functions as an inhibitor of the actomyosin ATPase cycle. The phenethyl group, being slightly larger and more flexible than the benzyl group, may modulate the potency and isoform specificity of this inhibition.

  • Hypothesis 2 (Secondary): Anti-proliferative Activity. The core p-toluenesulfonamide structure suggests that the compound may retain the ability to inhibit the Akt/mTOR pathway, similar to the parent PTS molecule. This effect would be most relevant in the context of cancer cell biology.

The primary directive for investigation should be to characterize its effects on muscle contractility and myosin ATPase kinetics, as this represents the most probable mechanism based on the closest structural analog.

Experimental Validation Protocols

To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to move from broad physiological effects to specific molecular interactions.

5.1. Protocol 1: In Vitro Myosin ATPase Activity Assay

Objective: To determine if N-Phenethyl-p-toluenesulfonamide directly inhibits the ATPase activity of purified skeletal muscle myosin.

Methodology:

  • Protein Purification: Purify skeletal muscle myosin S1 fragment and actin from a relevant species (e.g., rabbit or chicken).

  • Assay Buffer Preparation: Prepare a standard ATPase buffer (e.g., 25 mM KCl, 5 mM MgCl2, 20 mM MOPS pH 7.0, 1 mM DTT).

  • Compound Preparation: Prepare a stock solution of N-Phenethyl-p-toluenesulfonamide in DMSO and create a serial dilution series.

  • Reaction Setup: In a 96-well plate, combine myosin S1, actin (if measuring actin-activated ATPase), and varying concentrations of the test compound. Include a DMSO-only vehicle control.

  • Initiation: Equilibrate the plate to 25°C. Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Phosphate Detection: At various time points, quench the reaction with a stop solution. Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot Pi concentration versus time to determine the initial velocity (rate) of ATPase activity for each compound concentration. Calculate the IC50 value by fitting the dose-response curve.

Causality and Interpretation: A dose-dependent decrease in the rate of Pi release would provide direct evidence of myosin ATPase inhibition. Comparing the IC50 in the presence and absence of actin can reveal if the inhibition is dependent on the actin-bound state.

5.2. Protocol 2: Cell Proliferation and Viability Assay

Objective: To assess the anti-proliferative effects of N-Phenethyl-p-toluenesulfonamide on cancer cell lines.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., PC-3, DU-145 for prostate cancer) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of N-Phenethyl-p-toluenesulfonamide for 24, 48, and 72 hours.

  • Viability Measurement:

    • SRB Assay: For cell number/proliferation, fix cells with trichloroacetic acid, stain with sulforhodamine B (SRB), and measure absorbance at 510 nm.[4]

    • MTT/XTT Assay: For metabolic activity, add MTT or XTT reagent and measure the formation of formazan, which correlates with viable cell number.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

5.3. Protocol 3: Western Blot Analysis of Akt/mTOR Pathway

Objective: To determine if the compound inhibits the Akt/mTOR signaling cascade in treated cells.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., PC-3) with the GI50 concentration of the compound for various time points (e.g., 0, 2, 6, 12, 24 hours). Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for: phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Causality and Interpretation: A time-dependent decrease in the phosphorylation status of Akt, mTOR, and p70S6K following treatment would confirm that N-Phenethyl-p-toluenesulfonamide engages the PI3K/Akt/mTOR pathway.

The following diagram illustrates the comprehensive workflow for validating the proposed mechanisms.

Validation_Workflow Compound N-Phenethyl-p-toluenesulfonamide Hypothesis1 Hypothesis 1: Myosin Inhibition Compound->Hypothesis1 Hypothesis2 Hypothesis 2: Anti-Proliferation Compound->Hypothesis2 Protocol1 Protocol 1: In Vitro ATPase Assay Hypothesis1->Protocol1 Protocol2 Protocol 2: Cell Proliferation Assay Hypothesis2->Protocol2 Result1 Direct Inhibition of Myosin ATPase? Protocol1->Result1 Result2 Inhibition of Cell Growth? Protocol2->Result2 Protocol3 Protocol 3: Western Blot Analysis Result3 Inhibition of Akt/mTOR Pathway? Protocol3->Result3 Result2->Protocol3 If Yes

Caption: Experimental workflow for mechanism of action validation.

Conclusion

While the definitive mechanism of action for N-Phenethyl-p-toluenesulfonamide remains to be explicitly elucidated, a robust, testable hypothesis can be constructed from the well-documented activities of its structural analogs. The evidence strongly suggests a primary role as an inhibitor of the actomyosin ATPase cycle, akin to N-benzyl-p-toluenesulfonamide, with a potential secondary role in the inhibition of pro-survival signaling pathways like Akt/mTOR. The experimental framework provided in this guide offers a clear and logical path for researchers to systematically dissect these putative mechanisms, thereby establishing the compound's true pharmacological profile and paving the way for future drug development efforts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 225587, N-Phenethyl-p-toluenesulfonamide. Retrieved from [Link].

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N-Phenethyl-p-toluenesulfonamide: A Structural Scaffold for the Development of Novel Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical and high-priority target in oncology. As an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, its overexpression is a key driver of tumorigenesis and chemoresistance in a wide array of malignancies. While direct evidence for N-Phenethyl-p-toluenesulfonamide as a potent Mcl-1 inhibitor is not established in publicly available literature, its sulfonamide core represents a promising scaffold for the rational design of novel Mcl-1 antagonists. This guide provides an in-depth exploration of the therapeutic rationale for targeting Mcl-1, delves into the mechanistic principles of its inhibition, and outlines a comprehensive framework for evaluating compounds, such as N-Phenethyl-p-toluenesulfonamide and its derivatives, as potential Mcl-1 inhibitors.

The Central Role of Mcl-1 in Cancer Cell Survival

The intrinsic pathway of apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its evasion is a hallmark of cancer. The Bcl-2 family of proteins are the primary regulators of this pathway, comprising pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). Mcl-1 distinguishes itself through its rapid turnover and crucial role in the survival of various cancer cell types, including hematological malignancies and solid tumors.[1]

Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, particularly the "BH3-only" proteins like BIM and PUMA, and the effector proteins BAK and BAX.[2] This action prevents the mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade. The overexpression of Mcl-1 is frequently associated with poor prognosis and resistance to conventional cancer therapies.[2][3]

Mcl1_Pathway cluster_stress Cellular Stress cluster_effectors Apoptotic Effectors DNA Damage DNA Damage BIM BIM DNA Damage->BIM Growth Factor Deprivation Growth Factor Deprivation PUMA PUMA Growth Factor Deprivation->PUMA Mcl1 Mcl-1 BIM->Mcl1 Inhibition PUMA->Mcl1 Inhibition NOXA NOXA NOXA->Mcl1 Inhibition BAK BAK MOMP MOMP BAK->MOMP BAX BAX BAX->MOMP Mcl1->BAK Sequestration Mcl1->BAX Sequestration Apoptosis Apoptosis MOMP->Apoptosis

Figure 1. Simplified schematic of the Mcl-1 mediated anti-apoptotic pathway.

The Sulfonamide Scaffold in Mcl-1 Inhibitor Design

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide range of clinically approved drugs.[4] In the context of Mcl-1 inhibition, the sulfonamide moiety can act as a versatile linker and can form crucial hydrogen bonds with key residues in the BH3-binding groove of Mcl-1.

While N-Phenethyl-p-toluenesulfonamide itself has not been reported as an Mcl-1 inhibitor, its constituent parts offer a logical starting point for inhibitor design:

  • p-Toluenesulfonyl group: Provides a rigid aromatic core and a sulfonamide linker. The methyl group can be explored for further functionalization.

  • Phenethyl group: Occupies a hydrophobic pocket within the Mcl-1 binding groove.

Research into biaryl sulfonamides has demonstrated that the sulfonamide oxygen can form a key interaction with Arg263 in the Mcl-1 binding pocket.[5] Furthermore, studies on 2-indole-acylsulfonamides have yielded potent and selective Mcl-1 inhibitors, highlighting the utility of the sulfonamide scaffold in this context.[6][7] A recent study also indicated that p-toluenesulfonamide can suppress Mcl-1 expression in prostate cancer cells, suggesting that even simpler molecules from this class may have an impact on the Mcl-1 pathway.[8]

SAR_Concept cluster_compound N-Phenethyl-p-toluenesulfonamide cluster_mcl1 Mcl-1 Binding Groove cluster_interactions Potential Interactions compound P2_pocket P2 Pocket (Hydrophobic) compound->P2_pocket Phenethyl Group Arg263 Arg263 (Cationic) compound->Arg263 Sulfonamide Group Hydrophobic Hydrophobic Interaction P2_pocket->Hydrophobic HBond Hydrogen Bond Arg263->HBond

Figure 2. Conceptual structure-activity relationship for a sulfonamide-based Mcl-1 inhibitor.

Framework for Evaluating N-Phenethyl-p-toluenesulfonamide Derivatives as Mcl-1 Inhibitors

A systematic evaluation of novel compounds for Mcl-1 inhibitory activity involves a tiered approach, from initial biochemical assays to cellular and in vivo models.

Biochemical Assays for Direct Mcl-1 Binding

The primary objective is to determine if a compound directly binds to Mcl-1 and displaces a pro-apoptotic BH3 peptide.

Table 1: Key Biochemical Assays for Mcl-1 Inhibitor Screening

Assay TypePrincipleKey Parameters Measured
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled BH3 peptide upon displacement from Mcl-1 by an inhibitor.IC50, Ki
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the disruption of FRET between a donor-labeled Mcl-1 and an acceptor-labeled BH3 peptide by an inhibitor.IC50
Surface Plasmon Resonance (SPR) Measures the binding kinetics of an inhibitor to immobilized Mcl-1 in real-time.Kon, Koff, KD
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of an inhibitor to Mcl-1 to determine thermodynamic parameters.KD, ΔH, ΔS

Protocol: Fluorescence Polarization (FP) Competition Assay

  • Reagents and Materials:

    • Recombinant human Mcl-1 protein

    • Fluorescently labeled BIM BH3 peptide (e.g., 5-FAM-BIM BH3)

    • Assay buffer (e.g., PBS, 0.05% Tween-20)

    • Test compound (N-Phenethyl-p-toluenesulfonamide derivatives) dissolved in DMSO

    • 384-well black, low-volume microplates

    • Plate reader with FP capabilities

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the microplate, add the assay buffer.

    • Add the fluorescently labeled BIM BH3 peptide to a final concentration in the low nanomolar range.

    • Add the recombinant Mcl-1 protein. The concentration should be chosen to yield a significant FP window.

    • Add the test compound from the serial dilution. Include positive controls (known Mcl-1 inhibitor) and negative controls (DMSO vehicle).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Assays for On-Target Activity

Cellular assays are crucial to confirm that the compound can penetrate cells and induce apoptosis in an Mcl-1-dependent manner.

Table 2: Cellular Assays for Mcl-1 Inhibitor Validation

Assay TypePurposeCell Lines
Cell Viability/Proliferation (e.g., CellTiter-Glo) To determine the cytotoxic effect of the inhibitor.Mcl-1 dependent (e.g., H929, MOLP-8) and Mcl-1 independent cell lines.
Caspase Activation (e.g., Caspase-Glo 3/7) To confirm that cell death is occurring via apoptosis.Mcl-1 dependent cell lines.
Co-immunoprecipitation (Co-IP) To demonstrate the disruption of the Mcl-1/BIM or Mcl-1/BAK interaction within the cell.Mcl-1 dependent cell lines.

Protocol: Mcl-1 Dependent Cell Viability Assay

  • Cell Culture:

    • Culture Mcl-1 dependent (e.g., H929 multiple myeloma) and a control cell line in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well white, clear-bottom plate at an appropriate density.

    • Prepare a serial dilution of the test compound.

    • Treat the cells with the compound dilutions and incubate for 48-72 hours.

    • Allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the GI50 (50% growth inhibition) values. A significantly lower GI50 in the Mcl-1 dependent line compared to the control line suggests on-target activity.

Experimental_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Validation cluster_invivo In Vivo Efficacy FP FP Assay TRFRET TR-FRET Assay FP->TRFRET Confirm Hits SPR SPR Assay TRFRET->SPR Characterize Binding Viability Cell Viability Assay SPR->Viability Lead Compounds Caspase Caspase Activation Viability->Caspase Confirm Apoptosis CoIP Co-IP Caspase->CoIP Confirm Mechanism Xenograft Xenograft Models CoIP->Xenograft Optimized Lead Compound Test Compound (e.g., N-Phenethyl-p-toluenesulfonamide derivative) Compound->FP

Figure 3. A tiered experimental workflow for the evaluation of novel Mcl-1 inhibitors.

Future Directions and Conclusion

The development of potent and selective Mcl-1 inhibitors remains a significant goal in cancer therapy.[2][9] While N-Phenethyl-p-toluenesulfonamide itself is not a known Mcl-1 inhibitor, the principles of rational drug design suggest that its sulfonamide scaffold is a viable starting point for the discovery of novel antagonists. Through systematic chemical modification and a rigorous testing cascade as outlined in this guide, derivatives of this and related structures could be optimized to yield potent and selective Mcl-1 inhibitors. Future work should focus on structure-based design, leveraging co-crystal structures of novel sulfonamides bound to Mcl-1 to guide medicinal chemistry efforts.[5][10] Such an approach holds the promise of developing new therapeutic agents for Mcl-1 dependent cancers.

References

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An In-depth Technical Guide to N-Phenethyl-p-toluenesulfonamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenethyl-p-toluenesulfonamide, a sulfonamide derivative, holds significance in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characterization, and synthesis. The document is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols and insights into the practical application of this compound.

Introduction

N-Phenethyl-p-toluenesulfonamide, with the IUPAC name 4-methyl-N-(2-phenylethyl)benzenesulfonamide, belongs to the sulfonamide class of organic compounds. The core structure consists of a p-toluenesulfonyl group attached to the nitrogen atom of a phenethylamine moiety. The tosyl (p-toluenesulfonyl) group is a well-established protecting group for amines in multi-step organic synthesis due to its stability across a wide range of reaction conditions. Furthermore, the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities. This guide aims to provide a detailed technical overview of N-Phenethyl-p-toluenesulfonamide, consolidating its known properties and synthetic methodologies.

Chemical Structure and Properties

The structural and physical characteristics of a molecule are fundamental to its reactivity and potential applications.

Molecular Structure

The chemical structure of N-Phenethyl-p-toluenesulfonamide is characterized by a central sulfonamide linkage connecting a p-tolyl group and a phenethyl group.

Caption: Chemical structure of N-Phenethyl-p-toluenesulfonamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-Phenethyl-p-toluenesulfonamide is presented in the table below. While specific experimental data for the melting point and solubility of this compound are not widely published, data for analogous compounds are provided for reference.

PropertyValueSource
IUPAC Name 4-methyl-N-(2-phenylethyl)benzenesulfonamidePubChem[1]
Molecular Formula C₁₅H₁₇NO₂SPubChem[1]
Molecular Weight 275.4 g/mol PubChem[1]
CAS Number 5450-75-9PubChem[1]
Melting Point Not available (For N-Ethyl-p-toluenesulfonamide: 63-65 °C)(Reference: ChemicalBook[2])
Solubility Insoluble in water. Soluble in many organic solvents.(General observation for sulfonamides)

Synthesis of N-Phenethyl-p-toluenesulfonamide

The most common and direct method for the synthesis of N-Phenethyl-p-toluenesulfonamide is the reaction of phenethylamine with p-toluenesulfonyl chloride in the presence of a base. This reaction, a variant of the Hinsberg test for primary amines, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Synthesis_Workflow phenethylamine Phenethylamine reaction Reaction in Inert Solvent (e.g., DCM) phenethylamine->reaction tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->reaction base Base (e.g., Pyridine) base->reaction mixture Reaction Mixture reaction->mixture wash Aqueous Workup (e.g., HCl, NaHCO₃, Brine) mixture->wash dry Drying (e.g., Na₂SO₄) wash->dry concentrate Concentration in vacuo dry->concentrate purification Purification (Recrystallization or Chromatography) concentrate->purification product N-Phenethyl-p- toluenesulfonamide purification->product

Caption: General workflow for the synthesis of N-Phenethyl-p-toluenesulfonamide.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-alkyl-p-toluenesulfonamides and can be adapted for the synthesis of the title compound.[3]

Materials:

  • Phenethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenethylamine (1.0 eq.) in pyridine (or DCM with 1.2 eq. of triethylamine) at room temperature.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the starting amine is consumed as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated aqueous NaHCO₃ solution (1 x volume), and brine (1 x volume). The acidic wash removes excess pyridine/triethylamine, while the basic wash removes any remaining unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-Phenethyl-p-toluenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts in CDCl₃):

  • δ ~7.7 (d, 2H): Aromatic protons on the p-tolyl ring ortho to the sulfonyl group.

  • δ ~7.3 (d, 2H): Aromatic protons on the p-tolyl ring meta to the sulfonyl group.

  • δ ~7.2-7.0 (m, 5H): Aromatic protons of the phenethyl group.

  • δ ~4.8 (t, 1H): NH proton of the sulfonamide (may be broad and its position can vary).

  • δ ~3.2 (q, 2H): Methylene protons adjacent to the nitrogen (-CH₂-N).

  • δ ~2.8 (t, 2H): Methylene protons of the ethyl bridge adjacent to the phenyl ring (-CH₂-Ph).

  • δ ~2.4 (s, 3H): Methyl protons of the p-tolyl group.

¹³C NMR (Expected Chemical Shifts in CDCl₃):

  • δ ~143.5: Quaternary carbon of the p-tolyl ring attached to the sulfonyl group.

  • δ ~138.0: Quaternary carbon of the phenethyl group.

  • δ ~137.0: Quaternary carbon of the p-tolyl ring attached to the methyl group.

  • δ ~129.7: Aromatic CH carbons of the p-tolyl ring meta to the sulfonyl group.

  • δ ~128.8: Aromatic CH carbons of the phenethyl group.

  • δ ~128.6: Aromatic CH carbons of the phenethyl group.

  • δ ~127.1: Aromatic CH carbons of the p-tolyl ring ortho to the sulfonyl group.

  • δ ~126.7: Aromatic CH carbon of the phenethyl group.

  • δ ~45.0: Methylene carbon adjacent to the nitrogen (-CH₂-N).

  • δ ~36.0: Methylene carbon adjacent to the phenyl ring (-CH₂-Ph).

  • δ ~21.5: Methyl carbon of the p-tolyl group.

Infrared (IR) Spectroscopy

The IR spectrum of N-Phenethyl-p-toluenesulfonamide is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3270N-H stretching
~3060-3030Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching
~1330 & ~1160Asymmetric and symmetric SO₂ stretching
~1600 & ~1495Aromatic C=C stretching

Applications and Biological Relevance

The tosyl group in N-Phenethyl-p-toluenesulfonamide serves as a robust protecting group for the primary amine of phenethylamine, allowing for selective reactions at other positions of the molecule. This is a common strategy in the multi-step synthesis of complex pharmaceutical compounds.[4]

The broader class of sulfonamides is known for a wide range of biological activities.[5] For instance, many antibacterial drugs (sulfa drugs) are sulfonamide derivatives. More recently, sulfonamides have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[6][7]

While specific biological studies on N-Phenethyl-p-toluenesulfonamide are limited in the public domain, its structural motifs are present in compounds with known pharmacological activity. For example, derivatives of N-phenylsulfonamides have been identified as inhibitors of enzymes such as carbonic anhydrase and cholinesterase.[8] Furthermore, structurally related benzenesulfonamides have been explored as inhibitors of the glycine transporter 1 (GlyT1), a target for neurological disorders.

The phenethylamine scaffold is also a common feature in many biologically active molecules, including neurotransmitters and various classes of drugs. The combination of the sulfonamide and phenethylamine moieties in N-Phenethyl-p-toluenesulfonamide makes it an interesting candidate for further investigation in drug discovery programs.

Conclusion

N-Phenethyl-p-toluenesulfonamide is a valuable compound in organic synthesis, primarily utilized as a protected form of phenethylamine. Its synthesis is straightforward, typically involving the reaction of phenethylamine with p-toluenesulfonyl chloride. The structural and spectroscopic properties are well-defined by the combination of the p-toluenesulfonyl and phenethyl groups. While direct biological applications of this specific compound are not extensively documented, its structural components are present in numerous pharmacologically active molecules, suggesting its potential as a scaffold or intermediate in the development of new therapeutic agents. This guide provides a foundational understanding of N-Phenethyl-p-toluenesulfonamide for researchers and professionals in the chemical and pharmaceutical sciences.

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  • N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.
  • What is Para-Toluenesulfonamide used for? (2024, June 14). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • N,N-diethyl-p-toluenesulfonamide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

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A Comprehensive Technical Guide to the Solubility of N-Phenethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Phenethyl-p-toluenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis, presents a solubility profile that is critical to its application and development. Understanding its behavior in various solvent systems is paramount for reaction kinetics, purification, formulation, and ultimately, bioavailability. This guide, prepared by a Senior Application Scientist, provides an in-depth exploration of the solubility of N-Phenethyl-p-toluenesulfonamide. In the absence of extensive published quantitative data for this specific molecule, this document equips researchers with the foundational knowledge, theoretical frameworks, and practical methodologies to determine and predict its solubility. We will delve into the molecular characteristics influencing solubility, present established experimental protocols for its determination, and discuss theoretical models that can provide valuable predictive insights.

Physicochemical Properties of N-Phenethyl-p-toluenesulfonamide

To comprehend the solubility of N-Phenethyl-p-toluenesulfonamide, it is essential to first understand its molecular structure and inherent physicochemical properties.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂S
Molecular Weight 275.4 g/mol
IUPAC Name 4-methyl-N-(2-phenylethyl)benzenesulfonamide
CAS Number 16538-52-0

The structure combines a polar sulfonamide group with two nonpolar aromatic rings (a phenyl group and a tolyl group). This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The presence of the sulfonamide group allows for hydrogen bonding, which can influence its solubility in protic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. This process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

"Like Dissolves Like" - A Guiding Principle

The adage "like dissolves like" is a fundamental concept in predicting solubility. It implies that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., water, ethanol, methanol) will more readily dissolve polar solutes.

  • Nonpolar Solvents: Solvents with low dielectric constants and dominated by van der Waals forces (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes.

Given the structure of N-Phenethyl-p-toluenesulfonamide, it is expected to exhibit moderate solubility in a range of organic solvents, with solubility likely increasing with solvent polarity to a certain extent, while being poorly soluble in highly polar solvents like water and nonpolar aliphatic hydrocarbons.

Hildebrand and Hansen Solubility Parameters

For a more quantitative prediction, solubility parameters can be employed. The Hildebrand solubility parameter (δ) provides a numerical estimate of the degree of interaction between materials. The closer the δ values of a solute and a solvent, the higher the mutual solubility. The extended Hildebrand solubility approach is often used to estimate the solubility of sulfonamides in various solvent systems.[1]

Hansen solubility parameters further divide the Hildebrand parameter into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). This provides a more nuanced approach to matching a solute with an appropriate solvent.

Comparative Solubility of Related Sulfonamides

While specific data for N-Phenethyl-p-toluenesulfonamide is scarce, examining the solubility of structurally related compounds can provide valuable insights.

  • p-Toluenesulfonamide: This parent compound is slightly soluble in water and ether, but soluble in ethanol.[2] Its aqueous solubility is reported as 0.316 g/100mL at 25 °C.[2]

  • N-Ethyl-p-toluenesulfonamide: This close analog is reported to have a solubility of less than 1 mg/mL in water at 70 °F.[3] It is also described as being partly miscible with water.[4]

  • Benzenesulfonamide: This compound is insoluble in water but soluble in ethanol and ethyl ether.[5]

The addition of the nonpolar phenethyl group in N-Phenethyl-p-toluenesulfonamide compared to these analogs would be expected to decrease its solubility in polar solvents like water and increase its solubility in less polar organic solvents.

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6][7]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • N-Phenethyl-p-toluenesulfonamide (pure solid)

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Phenethyl-p-toluenesulfonamide to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C for pharmaceutical applications).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of N-Phenethyl-p-toluenesulfonamide of known concentrations.

    • Determine the concentration of the dissolved compound in the original saturated solution from the calibration curve, taking into account the dilution factor.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the equilibration time after a certain point.

  • Multiple Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

  • Purity of Compound and Solvents: The purity of the N-Phenethyl-p-toluenesulfonamide and the solvents used will directly impact the accuracy of the solubility measurement.

High-Throughput Solubility Screening

For rapid screening of solubility in a large number of solvents or conditions, automated methods based on nephelometry can be employed.[8] This technique measures the light scattering caused by undissolved particles and can quickly identify solvents in which the compound is more soluble.

Factors Influencing the Solubility of N-Phenethyl-p-toluenesulfonamide

Several factors can significantly influence the solubility of N-Phenethyl-p-toluenesulfonamide.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified using the van't Hoff equation.

  • pH: The sulfonamide group has an acidic proton. In basic solutions, this proton can be abstracted to form an anionic species, which is generally more soluble in aqueous media than the neutral form.

  • Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form used in solubility studies.

  • Presence of Cosolvents: The solubility of N-Phenethyl-p-toluenesulfonamide in a primary solvent can be significantly altered by the addition of a cosolvent. This is a common strategy in drug formulation to enhance aqueous solubility.

Visualization of Key Concepts

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Weigh excess solute prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (24-72h) equil1->equil2 sep1 Settle or centrifuge equil2->sep1 sample1 Filter supernatant sep1->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify by HPLC/UV-Vis sample2->sample3

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

G Solubility Solubility of N-Phenethyl-p-toluenesulfonamide Temp Temperature Solubility->Temp pH pH Solubility->pH Polymorphism Polymorphism Solubility->Polymorphism Solvent Solvent Properties (Polarity, H-bonding) Solubility->Solvent Cosolvents Cosolvents Solubility->Cosolvents

Caption: Key factors influencing the solubility of N-Phenethyl-p-toluenesulfonamide.

Conclusion and Future Directions

While direct, quantitative solubility data for N-Phenethyl-p-toluenesulfonamide remains to be extensively published, this guide provides a robust framework for researchers to approach its solubility determination. By understanding the underlying theoretical principles, leveraging data from analogous structures, and employing rigorous experimental methodologies like the shake-flask method, scientists can generate the reliable data needed for their research and development endeavors. Future work should focus on the systematic determination of the solubility of N-Phenethyl-p-toluenesulfonamide in a diverse range of pharmaceutically relevant solvents and the development of accurate predictive models based on this experimental data. This will undoubtedly accelerate its potential applications in drug discovery and beyond.

References

  • PubChem. N-Phenethyl-p-toluenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Ethyl-p-toluenesulfonamide. National Center for Biotechnology Information. [Link]

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  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Jining Kendray Chemical Technology Co.,Ltd. Benzenesulfonamide. [Link]

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 69(6), 659–665. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

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Methodological & Application

Application Note and Protocol: Synthesis of N-Phenethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Tosyl Protection of Phenethylamine for Pharmaceutical and Synthetic Chemistry Applications

Introduction

In the landscape of organic synthesis and drug development, the strategic use of protecting groups is fundamental for the successful construction of complex molecules.[1] The p-toluenesulfonyl (tosyl) group is a preeminent choice for the protection of primary and secondary amines, converting them into stable sulfonamides.[2] This transformation effectively masks the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide array of reagents and reaction conditions, including strongly acidic or basic media and various oxidizing and reducing agents.[1][3]

N-Phenethyl-p-toluenesulfonamide is a key intermediate in the synthesis of various pharmaceutical agents and a valuable building block in organic chemistry. Its synthesis via the reaction of phenethylamine with p-toluenesulfonyl chloride (TsCl) is a classic and efficient example of sulfonamide formation. This application note provides a detailed, field-proven protocol for this synthesis, grounded in established chemical principles. We will elucidate the causality behind key experimental steps, present a comprehensive safety analysis, and offer robust methods for purification and characterization, ensuring a reliable and reproducible outcome for researchers and drug development professionals.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of p-toluenesulfonyl chloride. The primary amine, phenethylamine, acts as the nucleophile. The reaction is typically conducted in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct.[4] Neutralization of HCl is critical, as its formation would otherwise protonate the starting phenethylamine, rendering it non-nucleophilic and halting the reaction.

Overall Reaction:

The mechanism involves the attack of the lone pair of electrons from the nitrogen atom of phenethylamine on the sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base subsequently deprotonates the nitrogen, yielding the final sulfonamide product.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_product Products Phenethylamine Phenethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Phenethylamine->Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Intermediate Product N-Phenethyl-p- toluenesulfonamide Intermediate->Product Elimination of Cl⁻ HCl HCl (neutralized by base) Intermediate->HCl

Caption: Nucleophilic substitution mechanism for tosyl protection.

Quantitative Data Summary

This table outlines the necessary quantities and properties of the materials for a representative reaction scale. Adjustments can be made as needed, maintaining the specified molar ratios.

ParameterReagent/ProductMolecular Wt. ( g/mol )Amount UsedMolar Equivalents
Reactant Phenethylamine121.186.06 g (6.2 mL)1.0
Reactant p-Toluenesulfonyl Chloride190.6510.49 g1.1
Base Triethylamine (Et₃N)101.197.6 g (10.5 mL)1.5
Solvent Dichloromethane (DCM)84.93~150 mL-
Product N-Phenethyl-p-toluenesulfonamide275.36~13.7 g (Theoretical)-

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram, providing a high-level overview from setup to the final, purified product.

Experimental_Workflow A Reaction Setup (Phenethylamine, Et₃N, DCM in flask) B Cool to 0 °C (Ice Bath) A->B C Slow Addition of TsCl (Portion-wise or as solution) B->C D Reaction Stirring (0 °C to Room Temp, Monitor by TLC) C->D E Aqueous Work-up (Filter salts, transfer to sep. funnel) D->E F Sequential Washes (1. Dilute HCl, 2. Water, 3. Brine) E->F G Drying & Concentration (Dry over Na₂SO₄, evaporate solvent) F->G H Purification (Recrystallization from Ethanol/Water) G->H I Final Product (Dry, weigh, and characterize) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Safety Precautions

All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and moisture-sensitive.[5][6] Causes severe skin irritation and eye damage.[6] Avoid inhalation of dust. Handle in a dry environment.

  • Phenethylamine: Toxic in contact with skin and harmful if swallowed.[7] Causes severe skin burns and eye damage.[7]

  • Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and toxic if inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenethylamine (6.06 g, 50 mmol) and dichloromethane (DCM, 100 mL).

  • Stir the solution until the phenethylamine is fully dissolved.

  • Add triethylamine (7.6 g, 75 mmol) to the solution.

  • Place the flask in an ice-water bath and cool the stirring solution to 0 °C.

Reaction Execution
  • Once the solution is cooled, add p-toluenesulfonyl chloride (10.49 g, 55 mmol) portion-wise over 15-20 minutes.

    • Causality: The reaction is exothermic. Slow, portion-wise addition at 0 °C is crucial to control the reaction temperature, preventing the formation of undesired side products and ensuring safety.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

Reaction Monitoring
  • Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Spot the starting material (phenethylamine) and the reaction mixture on a TLC plate. The reaction is complete when the phenethylamine spot is no longer visible. The product, N-phenethyl-p-toluenesulfonamide, will appear as a new, less polar spot.

Work-up and Isolation
  • Upon completion, a white precipitate (triethylamine hydrochloride) will have formed. Remove this salt by vacuum filtration, washing the solid with a small amount of fresh DCM.

  • Transfer the combined filtrate to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M Hydrochloric Acid (HCl) (2 x 50 mL).

      • Causality: The acidic wash removes any unreacted basic phenethylamine and triethylamine.[8]

    • Water (1 x 50 mL).

    • Saturated Sodium Chloride (Brine) solution (1 x 50 mL).

      • Causality: The brine wash helps to remove residual water from the organic layer and aids in preventing the formation of emulsions.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product, which is typically a white to off-white solid or a viscous oil that solidifies upon standing.

Purification
  • The crude solid can be effectively purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add water dropwise until the solution becomes persistently cloudy.

  • Reheat the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₅H₁₇NO₂S.[9]

  • Molecular Weight: 275.36 g/mol .[9]

  • Melting Point: Literature values are typically in the range of 48-52 °C. The observed melting point should be sharp for a pure compound.

  • Spectroscopic Analysis: The identity and purity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Troubleshooting

  • Reaction is incomplete (phenethylamine remains): Ensure the p-toluenesulfonyl chloride is of good quality and not hydrolyzed. Reaction time may need to be extended.

  • Product is an oil and does not solidify: The product may contain impurities. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) may be necessary.[8] Ensure all solvent is removed during drying.

  • Low Yield: Loss can occur during aqueous washes if emulsions form. Inefficient recrystallization can also lead to lower yields. Ensure the pH is correct during washes to prevent product loss.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-phenethyl-p-toluenesulfonamide. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can consistently obtain high yields of a pure product. The tosyl protection of phenethylamine is a foundational technique, and mastery of this protocol provides a valuable tool for professionals engaged in synthetic chemistry and the development of novel therapeutics.

References

  • PrepChem. Synthesis of N-Toluene-p-sulfonyl-1-methyl-2-phenylethylamine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 225587, N-Phenethyl-p-toluenesulfonamide. Available from: [Link]

  • Grokipedia. Tosyl group. Available from: [Link]

  • Wikipedia. Tosyl group. Available from: [Link]

  • Google Patents. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available from: [Link]

  • PrepChem. Synthesis of p-toluenesulfonamide. Available from: [Link]

  • Google Patents. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
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  • PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6637, N-Ethyl-p-toluenesulfonamide. Available from: [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]

  • MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]

  • NIST WebBook. Benzenesulfonamide, 4-methyl-. Available from: [Link]

  • Google Patents. DE77435C - Process for the purification of crude toluenesulfonamide.
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  • Google Patents. EP1721889A1 - Process for the preparation of phenethylamine derivatives.
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Protocol for the Synthesis of N-(2-phenylethyl)tosylamide via Tosylation of Phenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction and Scientific Rationale

Phenethylamine and its derivatives are a class of compounds with significant biological and pharmaceutical relevance, often forming the backbone of various neurotransmitters, hormones, and therapeutic agents.[] The chemical modification of phenethylamine is a cornerstone of drug discovery and development. One of the most common and useful modifications is N-tosylation, the reaction of the primary amine with p-toluenesulfonyl chloride (TsCl) to form a sulfonamide.

This transformation is critical for several reasons:

  • Amine Protection: The resulting tosyl group is a robust protecting group for the nitrogen atom, stable to a wide range of reaction conditions, yet removable when necessary.

  • Pharmacophore Introduction: The sulfonamide group is a key structural motif in a multitude of drugs, including antibiotics, diuretics, and anticonvulsants. Its introduction can significantly alter the pharmacological profile of the parent molecule.[2]

  • Modification of Physicochemical Properties: Tosylation increases the lipophilicity and acidity of the N-H proton, influencing the molecule's solubility, membrane permeability, and receptor-binding interactions.

This protocol details a reliable method for the synthesis of N-(2-phenylethyl)tosylamide, a valuable intermediate for further synthetic elaboration.[2][3]

Reaction Mechanism and Stoichiometry

The tosylation of phenethylamine is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The reaction proceeds via the mechanism outlined below:

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of phenethylamine acts as a nucleophile, attacking the highly electrophilic sulfur atom of p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.

Step 2: Elimination of Chloride The intermediate collapses, expelling a chloride ion as a leaving group.

Step 3: Deprotonation An added base, typically a tertiary amine like triethylamine or pyridine, deprotonates the positively charged nitrogen atom. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct formed from the leaving chloride and the proton from the nitrogen. Without a base, the generated HCl would protonate the starting phenethylamine, rendering it non-nucleophilic and halting the reaction.[4]

The overall balanced chemical equation is:

C₆H₅CH₂CH₂NH₂ + CH₃C₆H₄SO₂Cl + (C₂H₅)₃N → C₆H₅CH₂CH₂NHSO₂C₆H₄CH₃ + (C₂H₅)₃N·HCl

Mandatory Safety and Handling (EHS)

A thorough risk assessment must be conducted before beginning this procedure. The following reagents are hazardous and require strict adherence to safety protocols.

  • p-Toluenesulfonyl Chloride (TsCl): Highly corrosive and moisture-sensitive.[5][6][7] It causes severe skin burns and eye damage.[8][9] Upon contact with water, it hydrolyzes to form hydrochloric acid and p-toluenesulfonic acid.[5] Always handle TsCl in a fume hood, wear nitrile gloves, a lab coat, and chemical safety goggles. [5][7][8]

  • Phenethylamine: A strong base that is a skin and respiratory irritant.[]

  • Triethylamine (Et₃N): Flammable, volatile, and has a strong, unpleasant odor. It is toxic upon inhalation and skin contact.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. All handling should occur within a fume hood.

All steps of this protocol must be performed in a well-ventilated chemical fume hood. An emergency eyewash and shower station should be readily accessible.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials and Equipment

Reagents:

  • Phenethylamine (≥99%)

  • p-Toluenesulfonyl chloride (TsCl) (≥98%)

  • Triethylamine (Et₃N) (≥99%, distilled from CaH₂)

  • Dichloromethane (DCM) (Anhydrous, ≥99.8%)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium chloride (for brine solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Ethanol, Hexane, Ethyl Acetate)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment:

  • 100 mL round-bottom flask with a magnetic stir bar

  • 50 mL dropping funnel

  • Septa and nitrogen inlet/outlet

  • Ice-water bath

  • Magnetic stirrer hotplate

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus (Büchner funnel and flask)

Reaction Setup and Workflow Visualization

The following diagram illustrates the experimental workflow from setup to final product characterization.

Tosylation_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reagents 1. Prepare Reagents (Phenethylamine, Et3N, TsCl in DCM) setup 2. Assemble Glassware (Flask, Stirrer, Dropping Funnel) Under Nitrogen Atmosphere reagents->setup cooling 3. Cool to 0 °C (Ice Bath) setup->cooling addition 4. Add TsCl Solution (Dropwise) cooling->addition stirring 5. Stir at RT (Overnight) addition->stirring monitoring 6. Monitor with TLC stirring->monitoring wash 7. Aqueous Wash (HCl, H₂O, Brine) monitoring->wash dry 8. Dry Organic Layer (Na₂SO₄) wash->dry concentrate 9. Concentrate (Rotary Evaporator) dry->concentrate purify 10. Purify Product (Recrystallization) concentrate->purify nmr ¹H & ¹³C NMR purify->nmr ms Mass Spectrometry nmr->ms mp Melting Point ms->mp final_product Pure N-(2-phenylethyl)tosylamide mp->final_product

Caption: Experimental workflow for the tosylation of phenethylamine.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add phenethylamine (1.21 g, 10.0 mmol, 1.0 eq.) and 30 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.) to the flask. The addition of excess base ensures complete neutralization of the HCl byproduct.[10]

  • Cooling: Cool the flask in an ice-water bath to 0 °C with stirring. Maintaining a low temperature is essential to control the initial exothermic phase of the reaction.

  • TsCl Solution: In a separate dry beaker, dissolve p-toluenesulfonyl chloride (2.10 g, 11.0 mmol, 1.1 eq.) in 15 mL of anhydrous DCM. A slight excess of TsCl ensures the complete consumption of the starting amine.

  • Reaction Addition: Transfer the TsCl solution to a dropping funnel and add it dropwise to the stirred phenethylamine solution over 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product spot should be less polar than the starting phenethylamine spot.

Work-up and Purification
  • Quenching & Transfer: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Acid Wash: Add 30 mL of 1 M HCl. Shake the funnel, venting frequently. This step removes the excess triethylamine and any unreacted phenethylamine by converting them into their water-soluble hydrochloride salts.

  • Separation: Separate the layers and retain the organic (bottom, DCM) layer.

  • Aqueous Washes: Wash the organic layer sequentially with 30 mL of deionized water and then 30 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.[10]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically a white or off-white solid.

  • Purification: Purify the crude solid by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol) and add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary and Characterization

Quantitative Reaction Data
ReagentMol. Wt. ( g/mol )Amount (mmol)EquivalentsMass/Volume Used
Phenethylamine121.1810.01.01.21 g
p-Toluenesulfonyl Chloride190.6511.01.12.10 g
Triethylamine101.1915.01.52.1 mL
Dichloromethane (DCM)84.93--45 mL
Expected Product 275.37 - - ~2.5 g (90%)
Product Characterization

The identity and purity of the synthesized N-(2-phenylethyl)tosylamide should be confirmed by the following analytical methods.

  • ¹H NMR (Proton NMR): (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.7 (d, 2H, Ar-H ortho to SO₂), ~7.3 (d, 2H, Ar-H meta to SO₂), ~7.2-7.0 (m, 5H, phenyl Ar-H), ~4.8 (t, 1H, N-H), ~3.2 (q, 2H, -CH₂-NH), ~2.7 (t, 2H, Ar-CH₂-), ~2.4 (s, 3H, Ar-CH₃).[11][12]

  • ¹³C NMR (Carbon NMR): (CDCl₃, 101 MHz): Expected chemical shifts (δ) in ppm: ~143.5, ~137.9, ~137.0, ~129.7, ~128.8, ~128.6, ~127.1, ~126.7 (aromatic carbons), ~45.0 (-CH₂-NH), ~35.5 (Ar-CH₂-), ~21.5 (Ar-CH₃).[11]

  • Mass Spectrometry (ESI-MS): Calculate m/z for [M+H]⁺ = 276.11, [M+Na]⁺ = 298.09.

  • Melting Point: Compare the experimentally determined melting point with literature values to assess purity.

References

  • Loba Chemie. (2019). 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Twilo, D. I., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Reddit. (2023). Tosylation protocol?. r/Chempros. Retrieved from [Link]

  • Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. (n.d.). Retrieved from [Link]

  • Aziz-ur Rehman, et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Pakistan Journal of Pharmaceutical Sciences, 25(4), 809-14. Retrieved from [Link]

  • Robinson, J. C., Jr., & Snyder, H. R. (n.d.). α-PHENYLETHYLAMINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). post tosylation purification. Retrieved from [Link]

  • YouTube. (2024). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. Retrieved from [Link]

  • Sciencemadness.org. (2017). Tosylation of ethanolamine (??). Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Kawano, T., et al. (2000). Phenylethylamine-induced generation of reactive oxygen species and ascorbate free radicals in tobacco suspension culture: mechanism for oxidative burst mediating Ca2+ influx. Plant & Cell Physiology, 41(11), 1259-66. Retrieved from [Link]

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine.
  • Organic Syntheses Procedure. (n.d.). d- AND l-α-PHENYLETHYLAMINE. Retrieved from [Link]

  • Quora. (2022). How to extract phenylethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
  • Organic Syntheses Procedure. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • DSpace. (n.d.). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds. Retrieved from [Link]

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Application Notes & Protocols: N-Phenethyl-p-toluenesulfonamide in Rhodium-Catalyzed C-H Amination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern synthetic chemistry, offering novel retrosynthetic disconnections and more efficient pathways to complex molecules. Among these transformations, rhodium-catalyzed C-H amination has emerged as a powerful tool for the construction of carbon-nitrogen (C-N) bonds. This guide provides a detailed technical overview of the application of N-phenethyl-p-toluenesulfonamide and related sulfonamides in intramolecular rhodium-catalyzed C-H amination. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Scientific Rationale and Mechanistic Overview

The intramolecular C-H amination of substrates like N-phenethyl-p-toluenesulfonamide provides a direct route to valuable nitrogen-containing heterocyclic structures, which are prevalent in pharmaceuticals and bioactive compounds. This transformation is typically facilitated by a dirhodium(II) catalyst and a stoichiometric oxidant.

The Catalyst: The Dirhodium(II) Core

Dirhodium(II) paddlewheel complexes are the catalysts of choice for this transformation. While various rhodium catalysts with different carboxylate or carboxamidate ligands exist, the strapped dicarboxylate catalyst, Rh₂(esp)₂ (bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionato)dirhodium(II)) , has demonstrated superior performance for C-H amination of challenging substrates, including sulfonamides.[1][2] The "strapped" nature of the esp ligand enhances the catalyst's stability and reactivity, preventing degradation pathways that can occur with simpler carboxylate ligands.[3]

The Substrate: N-Phenethyl-p-toluenesulfonamide

N-phenethyl-p-toluenesulfonamide is an excellent model substrate for this chemistry. The phenethyl group provides benzylic C-H bonds which are electronically activated and sterically accessible, making them prime targets for amination. The tosyl group is a robust electron-withdrawing group that facilitates the initial N-H abstraction and stabilizes the resulting nitrogen-centered species.

The Oxidant: Generating the Key Intermediate

A hypervalent iodine(III) reagent, such as phenyliodine diacetate (PhI(OAc)₂) or phenyliodine bis(tert-butylacetate) (PhI(O₂CᵗBu)₂), is commonly employed as the terminal oxidant.[1] The oxidant's role is to react with the sulfonamide in the presence of the rhodium catalyst to generate the key reactive intermediate: a rhodium-bound nitrene.

The Catalytic Cycle

The generally accepted mechanism for this reaction involves the following key steps, as illustrated in the diagram below:

  • Oxidative N-H Activation: The sulfonamide substrate coordinates to an axial site of the dirhodium(II) catalyst. The hypervalent iodine oxidant then facilitates the formal oxidation of the nitrogen atom, leading to the formation of a rhodium-nitrene intermediate and releasing two equivalents of carboxylic acid as a byproduct.

  • C-H Insertion: The highly electrophilic rhodium-nitrene intermediate then undergoes an intramolecular C-H insertion. This step is believed to be the selectivity-determining step of the reaction. For N-phenethyl-p-toluenesulfonamide, the benzylic C-H bonds are the most likely sites of insertion.

  • Product Formation and Catalyst Regeneration: Following the C-H insertion, the cyclic product is formed, and the active dirhodium(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Catalytic Cycle of Rhodium-Catalyzed C-H Amination cluster_cycle Catalytic Cycle Rh2(esp)2 Rh2(esp)2 Coordination Substrate Coordination Rh2(esp)2->Coordination + Substrate (R-SO2NH2) Oxidation Oxidation & Nitrene Formation Coordination->Oxidation + PhI(OAc)2 Nitrene Rh(II)-Nitrene Intermediate Oxidation->Nitrene - PhI, - 2 AcOH CH_Insertion C-H Insertion Nitrene->CH_Insertion Intramolecular C-H bond Product_Release Product Release CH_Insertion->Product_Release Forms C-N bond Product_Release->Rh2(esp)2 + Product

Caption: Catalytic cycle for intramolecular C-H amination.

Experimental Protocols

This section provides a representative, step-by-step protocol for the intramolecular C-H amination of N-phenethyl-p-toluenesulfonamide.

Synthesis of N-Phenethyl-p-toluenesulfonamide

A straightforward synthesis of the starting material can be achieved by reacting phenethylamine with p-toluenesulfonyl chloride.

Materials:

  • Phenethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of phenethylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-phenethyl-p-toluenesulfonamide as a white solid.

Intramolecular Rhodium-Catalyzed C-H Amination

Materials:

  • N-phenethyl-p-toluenesulfonamide

  • Rh₂(esp)₂

  • Phenyliodine diacetate (PhI(OAc)₂)

  • Magnesium oxide (MgO), powdered and flame-dried

  • Anhydrous dichloromethane (DCM) or benzene

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All glassware should be oven- or flame-dried prior to use. An inert atmosphere (nitrogen or argon) is recommended.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-phenethyl-p-toluenesulfonamide (1.0 eq.), Rh₂(esp)₂ (0.01-0.02 eq.), and magnesium oxide (2.0-3.0 eq.).

  • Add anhydrous dichloromethane to achieve a substrate concentration of approximately 0.1 M.

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Add phenyliodine diacetate (1.1-1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove MgO and other insoluble materials.

  • Rinse the filter pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired cyclic sulfonamide product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification node_reagents 1. Add Substrate, Rh2(esp)2, MgO to dry flask node_solvent 2. Add anhydrous DCM node_reagents->node_solvent node_stir 3. Stir under inert atmosphere node_solvent->node_stir node_oxidant 4. Add PhI(OAc)2 node_stir->node_oxidant node_monitor 5. Stir at RT, monitor by TLC node_oxidant->node_monitor node_filter 6. Filter through Celite® node_monitor->node_filter node_concentrate 7. Concentrate filtrate node_filter->node_concentrate node_purify 8. Purify by column chromatography node_concentrate->node_purify

Caption: General experimental workflow for C-H amination.

Data and Expected Outcomes

The efficiency of the rhodium-catalyzed C-H amination can be influenced by several factors. The following table summarizes key parameters and their expected impact on the reaction outcome.

ParameterVariationExpected Outcome/Rationale
Catalyst Rh₂(OAc)₄ vs. Rh₂(esp)₂ Rh₂(esp)₂ generally provides higher yields and turnover numbers, especially for sulfonamides, due to its enhanced stability and reactivity.[1][2]
Oxidant PhI(OAc)₂ , PhI(O₂CᵗBu)₂Both are effective. PhI(O₂CᵗBu)₂ can sometimes offer improved solubility and reactivity.
Solvent DCM , Benzene, ChlorobenzeneChlorinated solvents and aromatic hydrocarbons are typical. The choice can affect reaction rates and solubility.
Base MgO , K₂CO₃A mild, insoluble base like MgO is crucial to neutralize the acetic acid byproduct, which can otherwise inhibit the catalyst.
Temperature Room Temperature to 40 °CThe reaction is often efficient at room temperature. Gentle heating may be required for less reactive substrates.
Yield -Moderate to high yields (60-90%) are expected for activated C-H bonds like the benzylic position in N-phenethyl-p-toluenesulfonamide.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, ensure all reagents and the solvent are scrupulously dry. The presence of water can hydrolyze the hypervalent iodine reagent and deactivate the catalyst. A slow addition of the oxidant can sometimes be beneficial.

  • Catalyst Decomposition: A color change from the initial green/blue of the Rh₂(esp)₂ solution to a reddish or brown color may indicate catalyst oxidation to an inactive Rh²⁺/Rh³⁺ state.[3] Ensuring a strictly inert atmosphere and the presence of a base can mitigate this.

  • Byproduct Formation: Over-oxidation of the product is a potential side reaction. Monitoring the reaction closely and stopping it once the starting material is consumed is crucial.

Conclusion

The rhodium-catalyzed intramolecular C-H amination of N-phenethyl-p-toluenesulfonamide is a robust and efficient method for the synthesis of cyclic sulfonamides. The use of the highly effective Rh₂(esp)₂ catalyst allows for mild reaction conditions and good functional group tolerance. This protocol serves as a valuable starting point for researchers exploring C-H functionalization in the synthesis of complex nitrogen-containing molecules.

References

  • Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758–762. [Link]

  • Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). Expanding the scope of C-H amination through catalyst design. Journal of the American Chemical Society, 126(47), 15378–15379. [Link]

  • Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., Kim, S. H., & Chang, S. (2011). Rhodium-Catalyzed Intermolecular Amidation of Arenes with Sulfonyl Azides via Chelation-Assisted C–H Bond Activation. Journal of the American Chemical Society, 133(47), 19050–19053. [Link]

  • Park, Y., Kim, Y., & Chang, S. (2015). Mechanistic Studies of the Rhodium-Catalyzed Direct C–H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 137(12), 4169–4176. [Link]

  • Wang, H., Tong, X., & Liu, G. (2023). Computational Exploration of Dirhodium Complex-Catalyzed Selective Intermolecular Amination of Tertiary vs. Benzylic C-H Bonds. Molecules, 28(4), 1836. [Link]

  • PrepChem. (n.d.). Synthesis of N-Toluene-p-sulfonyl-1-methyl-2-phenylethylamine. PrepChem.com. [Link]

  • Varela-Álvarez, A., Yang, T., Jennings, H., Moya, C., & Du Bois, J. (2016). Understanding the Differential Performance of Rh₂(esp)₂ as a Catalyst for C-H Amination. Angewandte Chemie International Edition, 55(10), 3340–3344. [Link]

  • Dai, H. X., Stepan, A. F., Plummer, M. S., Zhang, Y. H., & Yu, J. Q. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(19), 7222–7225. [Link]

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The Phenethyl-Tos sulfonamide: A Robust Protecting Group for Amines in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecular architectures. The N-phenethyl-p-toluenesulfonamide, derived from the protection of a phenethylamine moiety with a tosyl group, represents a highly stable and versatile protected amine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-phenethyl-p-toluenesulfonamide. We will delve into the rationale behind its selection, detailed protocols for its formation and cleavage, its stability profile, and its application in multi-step synthesis, particularly in the context of isoquinoline alkaloid precursors.

Introduction: Why Choose a Tosyl Protecting Group for Phenethylamines?

Phenethylamines are a common structural motif in a vast array of biologically active molecules, including pharmaceuticals and alkaloids.[1] During a multi-step synthesis, the nucleophilic and basic nature of the amine functionality necessitates protection to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl, Ts) group is a well-established and robust protecting group for amines for several key reasons:

  • Exceptional Stability: Tosylamides exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[2] This stability is attributed to the electron-withdrawing nature of the sulfonyl group, which significantly reduces the nucleophilicity and basicity of the nitrogen atom.[3]

  • Ease of Introduction: The tosyl group is readily introduced by reacting the primary amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3]

  • Predictable Reactivity: While stable, the N-S bond in tosylamides can be cleaved under specific and well-documented conditions, allowing for strategic deprotection at the desired stage of a synthesis.

  • Crystallinity: Tosylated compounds are often crystalline solids, which facilitates their purification by recrystallization.

The N-phenethyl-p-toluenesulfonamide, therefore, serves as a reliable protected form of phenethylamine, allowing for extensive chemical modifications on other parts of the molecule without affecting the amine.

Synthesis of N-Phenethyl-p-toluenesulfonamide: Protection of Phenethylamine

The most common and straightforward method for the synthesis of N-phenethyl-p-toluenesulfonamide involves the reaction of phenethylamine with p-toluenesulfonyl chloride.

Experimental Protocol: Tosylation of Phenethylamine

This protocol is adapted from established procedures for the tosylation of primary amines.[3][4]

Materials:

  • Phenethylamine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenethylamine (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of amine).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution. Ensure the temperature remains below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-phenethyl-p-toluenesulfonamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white crystalline solid.

Causality Behind Experimental Choices:

  • The use of a base (triethylamine or pyridine) is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • The reaction is initially performed at 0 °C to control the exothermic reaction between the sulfonyl chloride and the amine.

  • The aqueous workup is designed to remove the base, any remaining starting materials, and the hydrochloride salt formed.

Caption: Workflow for the protection of phenethylamine.

Stability Profile of N-Phenethyl-p-toluenesulfonamide

A key advantage of the tosyl protecting group is its high stability. N-phenethyl-p-toluenesulfonamide is generally stable to a wide range of reagents and conditions commonly employed in organic synthesis.

Condition/Reagent ClassStabilityNotes
Strong Acids (non-nucleophilic) Stablee.g., Trifluoroacetic acid (TFA), Methanesulfonic acid (MsOH).
Strong Bases (non-nucleophilic) Stablee.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK).
Aqueous Base StableStable to reflux in aqueous NaOH or KOH.
Organometallic Reagents Stablee.g., Grignard reagents (RMgX), Organolithium reagents (RLi).
Common Oxidizing Agents Stablee.g., PCC, PDC, KMnO₄ (under neutral or basic conditions).
Common Reducing Agents Stablee.g., NaBH₄, LiAlH₄ (LAH).
Catalytic Hydrogenation StableThe N-S bond is stable to H₂/Pd, Pt, Rh.

Note: While generally stable, very harsh acidic conditions (e.g., concentrated H₂SO₄ or HBr at high temperatures) can lead to cleavage, as discussed in the deprotection section.

Deprotection of N-Phenethyl-p-toluenesulfonamide: Releasing the Amine

The removal of the tosyl group requires specific and often reductive or strongly acidic conditions. The choice of deprotection method will depend on the functional groups present in the molecule.

Reductive Cleavage Methods

Reductive cleavage is a common and effective strategy for tosyl group removal.

This is a classic and powerful method for cleaving sulfonamides.

Experimental Protocol:

  • In a three-necked flask equipped with a dry ice condenser, add liquid ammonia at -78 °C.

  • Add the N-phenethyl-p-toluenesulfonamide to the liquid ammonia.

  • Slowly add small pieces of sodium metal until a persistent blue color is observed.

  • Stir the reaction mixture for 1-2 hours at -78 °C.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent (e.g., ether or DCM).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude phenethylamine.

This method offers a milder alternative to dissolving metal reductions and is tolerant of many functional groups.[5]

Experimental Protocol:

  • In a flame-dried, nitrogen-flushed flask, dissolve the N-phenethyl-p-toluenesulfonamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of samarium diiodide (SmI₂) in THF (0.1 M, ~2.2 eq) via syringe until the characteristic deep blue color of SmI₂ persists.

  • Stir the reaction at -78 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude phenethylamine.

Acidic Hydrolysis

Harsh acidic conditions can also be employed for the deprotection of tosylamides.

  • To a solution of N-phenethyl-p-toluenesulfonamide in glacial acetic acid, add a 33% solution of HBr in acetic acid.

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) to a pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude phenethylamine.

Caption: General workflow for the deprotection of a p-toluenesulfonamide.

Application in the Synthesis of Isoquinoline Alkaloids

N-phenethyl-p-toluenesulfonamides are valuable intermediates in the synthesis of isoquinoline alkaloids.[1][6] The phenethylamine backbone forms a key part of the isoquinoline core. A common strategy is to perform a Bischler-Napieralski or Pictet-Spengler type cyclization. The tosyl group can be removed at a later stage of the synthesis.

Synthetic Strategy Outline:

  • Protection: Protect phenethylamine as its N-tosyl derivative.

  • Acylation: Acylate the tosylated phenethylamine to introduce the necessary carbonyl group for cyclization.

  • Cyclization: Perform an acid-catalyzed cyclization (e.g., using P₂O₅ or POCl₃) to form the dihydroisoquinoline ring system.

  • Further Functionalization: Modify the isoquinoline core as needed.

  • Deprotection: Remove the tosyl group using one of the methods described above to yield the final alkaloid or a late-stage intermediate.

Conclusion

The N-phenethyl-p-toluenesulfonamide is a highly effective and reliable protected form of phenethylamine, offering exceptional stability and predictable reactivity. Its ease of synthesis and the availability of multiple deprotection methods make it a valuable tool for organic chemists. For researchers in drug discovery and natural product synthesis, particularly in the field of isoquinoline alkaloids, a thorough understanding of the chemistry of N-phenethyl-p-toluenesulfonamide is essential for the design and execution of complex synthetic routes.

References

  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Toluene-p-sulfonyl-1-methyl-2-phenylethylamine. Available from: [Link]

  • Google Patents. (2015). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for? Available from: [Link]

  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. Available from: [Link]

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  • National Research Council Canada. (1973). Reductive cleavage of carbohydrate p-toluenesulfonates with sodium naphthalene. Available from: [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. Available from: [Link]

  • PubChem. (n.d.). N-Phenethyl-p-toluenesulfonamide. Available from: [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). P-TOLUENESULFONAMIDE CAS N°: 70-55-3. Available from: [Link]

  • PubMed. (n.d.). beta-Phenylethylamines and the isoquinoline alkaloids. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Scalable Anti-Markovnikov Hydrobromination of Aliphatic and Aromatic Olefins. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide? Available from: [Link]

  • ResearchGate. (n.d.). β-Phenylethylamines and the isoquinoline alkaloids. Available from: [Link]

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Introduction: A Multi-faceted Approach to Structural Elucidation and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of N-Phenethyl-p-toluenesulfonamide

N-Phenethyl-p-toluenesulfonamide (C₁₅H₁₇NO₂S, M.W. 275.4 g/mol ) is a sulfonamide derivative of significant interest in synthetic organic chemistry and drug development.[1] Sulfonamides are a well-established class of compounds with diverse biological activities.[2] The precise characterization of such molecules is a cornerstone of quality control, ensuring identity, purity, and consistency in research and manufacturing settings. A robust analytical workflow is not merely a procedural checklist but a systematic investigation into a molecule's fundamental properties.

This guide presents an integrated suite of analytical protocols designed for the comprehensive characterization of N-Phenethyl-p-toluenesulfonamide. We move beyond simple data reporting to explain the causal-based reasoning behind the selection of specific techniques and experimental parameters. The methodologies detailed herein—spanning spectroscopy and chromatography—form a self-validating system for unambiguous structural confirmation and quantitative purity analysis, providing researchers and drug development professionals with a reliable framework for their work.

Spectroscopic Analysis: Confirming Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure by probing how the molecule interacts with electromagnetic radiation. For N-Phenethyl-p-toluenesulfonamide, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy is the gold standard for structural elucidation in organic chemistry. It maps the carbon-hydrogen framework of a molecule by measuring the magnetic properties of atomic nuclei. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of N-Phenethyl-p-toluenesulfonamide and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid overwhelming the signal of the analyte.

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

Data Interpretation: The spectra should be consistent with the structure of N-Phenethyl-p-toluenesulfonamide. Key expected signals are summarized below. The exact chemical shifts can vary slightly based on solvent and concentration.

Data Summary: Expected NMR Chemical Shifts (in CDCl₃)
¹H NMR (400 MHz) Assignment & Rationale
~7.70 ppm (d, 2H)Aromatic protons ortho to the sulfonyl group on the tosyl ring.
~7.30 ppm (d, 2H)Aromatic protons meta to the sulfonyl group on the tosyl ring.
~7.20-7.10 ppm (m, 5H)Aromatic protons of the phenethyl phenyl ring.
~4.80 ppm (t, 1H)N-H proton of the sulfonamide group. The triplet coupling arises from the adjacent CH₂ group.
~3.25 ppm (q, 2H)Methylene protons (CH₂) adjacent to the nitrogen.
~2.75 ppm (t, 2H)Methylene protons (CH₂) adjacent to the phenyl ring.
~2.40 ppm (s, 3H)Methyl protons (CH₃) on the tosyl ring.
¹³C NMR (100 MHz) Assignment & Rationale
~143.5 ppmQuaternary carbon on the tosyl ring attached to the methyl group.
~138.0 ppmQuaternary carbon of the phenethyl phenyl ring attached to the ethyl chain.
~137.0 ppmQuaternary carbon on the tosyl ring attached to the sulfur atom.
~129.7 ppmAromatic CH carbons meta to the sulfonyl group on the tosyl ring.
~128.8 ppmAromatic CH carbons of the phenethyl phenyl ring.
~127.1 ppmAromatic CH carbons ortho to the sulfonyl group on the tosyl ring.
~126.5 ppmAromatic CH carbon para to the ethyl chain on the phenethyl ring.
~45.0 ppmMethylene carbon (CH₂) adjacent to the nitrogen.
~35.5 ppmMethylene carbon (CH₂) adjacent to the phenyl ring.
~21.5 ppmMethyl carbon (CH₃) on the tosyl ring.

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for N-Phenethyl-p-toluenesulfonamide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL CDCl3 A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum (8-16 scans) C->D E Acquire ¹³C Spectrum (≥128 scans) C->E F Fourier Transform & Phasing D->F E->F G Calibrate Spectra (Ref: Solvent Peak) F->G H Assign Peaks & Confirm Structure G->H

Figure 1: NMR Spectroscopy Workflow.

Mass Spectrometry (MS)

Principle of Analysis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft technique ideal for determining the molecular weight, while Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), causes predictable fragmentation that serves as a molecular fingerprint.

Protocol: LC-MS (ESI) and GC-MS (EI) Analysis

  • LC-MS (ESI) for Molecular Weight Confirmation:

    • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

    • Instrumentation: Infuse the sample directly or via an HPLC system into an ESI-MS instrument.

    • Data Acquisition: Acquire data in positive ion mode. The ESI source generates ions such as the protonated molecule [M+H]⁺.

  • GC-MS (EI) for Fragmentation Pattern:

    • Sample Preparation: Prepare a ~100 µg/mL solution in a volatile solvent like ethyl acetate.

    • Instrumentation: Inject the sample into a GC-MS system equipped with a capillary column (e.g., DB-5 or equivalent).[3]

    • GC Conditions: Use a temperature program, for example, starting at 150°C and ramping to 280°C, to ensure proper volatilization and separation.[3]

    • MS Conditions: Acquire data in EI mode (typically at 70 eV).

Data Interpretation: The mass spectra will provide orthogonal confirmation of the compound's identity.

  • ESI-MS: A prominent peak at m/z 276.1 should be observed, corresponding to the protonated molecule ([C₁₅H₁₇NO₂S + H]⁺).

  • EI-MS: The fragmentation pattern is highly characteristic. The collision-induced dissociation of protonated N-phenylethyl-p-toluenesulfonamide is dominated by specific cleavage pathways.[4] Key fragments are detailed in the table below.

Data Summary: Expected Mass Spectrometry Fragments
m/z (Mass-to-Charge Ratio) Assignment & Rationale
275Molecular ion [M]⁺˙ (typically observed in EI-MS).
172[M - C₈H₈]⁺˙: Loss of styrene from the molecular ion.
155[CH₃C₆H₄SO₂]⁺: The tosyl cation, a hallmark fragment for tosylated compounds.[4]
105[C₈H₉]⁺: Phenylethyl cation, which can rearrange to the more stable methylbenzyl cation. This is often the base peak.[4]
91[C₇H₇]⁺: Tropylium ion, a common fragment from benzyl-containing structures.

Table 2: Predicted major mass fragments for N-Phenethyl-p-toluenesulfonamide.

MS_Workflow cluster_lcms LC-MS (ESI) cluster_gcms GC-MS (EI) A Prepare Dilute Solution (~10 µg/mL in ACN) B Infuse into ESI-MS (Positive Ion Mode) A->B C Detect [M+H]⁺ at m/z 276.1 (Confirms Molecular Weight) B->C D Prepare Solution (~100 µg/mL in EtOAc) E Inject into GC-MS (EI Mode, 70 eV) D->E F Analyze Fragmentation Pattern (e.g., m/z 155, 105, 91) E->F Start Sample Start->A Start->D

Figure 2: Mass Spectrometry Workflow.

Infrared (IR) Spectroscopy

Principle of Analysis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

  • Sample Preparation: Place a small amount of the solid N-Phenethyl-p-toluenesulfonamide sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

  • Data Processing: The software automatically performs the background subtraction and presents the final absorbance or transmittance spectrum.

Data Interpretation: The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Summary: Expected IR Absorption Bands
Wavenumber (cm⁻¹) Assignment & Rationale
~3250 cm⁻¹N-H stretch of the sulfonamide group.
~3100-3000 cm⁻¹Aromatic C-H stretch.
~2950-2850 cm⁻¹Aliphatic C-H stretch (from CH₂ and CH₃ groups).
~1330 cm⁻¹ & ~1160 cm⁻¹Asymmetric and symmetric S=O stretching of the sulfonamide group, respectively. These are strong, characteristic peaks.[5]
~1600, ~1490 cm⁻¹Aromatic C=C ring stretching.

Table 3: Predicted characteristic IR absorption bands for N-Phenethyl-p-toluenesulfonamide.

Chromatographic Analysis: Determining Purity

While spectroscopy confirms identity, chromatography is essential for quantifying purity. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle of Analysis: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a non-polar compound like N-Phenethyl-p-toluenesulfonamide, a reversed-phase (RP) method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is most effective.[6] Impurities will typically have different retention times than the main compound.

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Accurately prepare a stock solution of the sample in acetonitrile at ~1.0 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm and 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.

Data Interpretation: A high-purity sample should show a single major peak at a specific retention time. The area of this peak, as a percentage of the total area of all peaks, represents the purity of the compound. Any other peaks are considered impurities.

HPLC_Workflow A Prepare Sample Solution (~0.1 mg/mL in Mobile Phase) C Inject 10 µL of Sample A->C B Set HPLC Conditions (C18 Column, ACN/H₂O Gradient, 1.0 mL/min, UV @ 225 nm) B->C D Acquire Chromatogram C->D E Integrate Peaks D->E F Calculate Area % to Determine Purity E->F

Figure 3: HPLC Purity Analysis Workflow.

Conclusion

The analytical characterization of N-Phenethyl-p-toluenesulfonamide requires a multi-technique approach to build a complete and reliable data package. The protocols outlined in this guide provide a robust framework for confirming the molecule's identity through NMR, MS, and IR spectroscopy, and for quantifying its purity via HPLC. By integrating these methods, researchers can establish a comprehensive quality profile, ensuring the integrity of their materials for downstream applications in research and development.

References

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Stoltz, D. R. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenethyl-p-toluenesulfonamide. PubChem. Retrieved from [Link]

  • Glish, G. L., & Vachet, R. W. (2014). Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Retrieved from [Link]

  • Mao, Z.-Y., et al. (2015). Electronic Supplementary Information for Stereodivergent and Enantioselective Total Syntheses of Isochaetominines A–C and Eight Diastereomers: A Six-Step Approach. The Royal Society of Chemistry. Retrieved from [Link]

  • Journal of AOAC International. (n.d.). Development and Validation of a Gas Chromatography/Mass Spectrometry Procedure for Confirmation of Para-Toluenesulfonamide in Edible Fish Fillet Tissue. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. Retrieved from [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. Retrieved from [Link]

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Application Note & Protocols: A Tiered Approach to Characterizing the Cellular Activity of N-Phenethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and characterization of novel bioactive compounds are foundational to drug development. N-Phenethyl-p-toluenesulfonamide, a compound with potential pharmacological relevance, requires systematic evaluation to determine its cellular effects. This guide provides a structured, tiered approach for researchers to comprehensively assess its biological activity. We move from broad, primary screening assays that measure general cytotoxicity to more focused secondary assays designed to elucidate specific mechanisms of action, such as apoptosis and cell cycle arrest. Each section provides the scientific rationale behind the assay choice, detailed step-by-step protocols validated with best practices, and guidance on data interpretation. This framework ensures a logical, efficient, and robust characterization of a novel compound's cellular profile.

Introduction: The Need for Systematic Cellular Characterization

N-Phenethyl-p-toluenesulfonamide (C15H17NO2S) is an organic compound featuring a toluenesulfonamide group, a moiety present in various pharmacologically active agents, including antibacterial and anti-cancer drugs[1][2]. Given its chemical structure, it is imperative to characterize its biological effects in a cellular context. Cell-based assays serve as a critical first step in the drug discovery pipeline, offering insights into a compound's potential efficacy and toxicity in a physiologically relevant system before advancing to more complex models[3][4][5].

This document outlines a strategic workflow for characterizing the activity of N-Phenethyl-p-toluenesulfonamide, beginning with foundational viability assays and progressing to mechanistic studies. The causality behind this tiered approach is resource and time efficiency; we first ask a simple question—"Does the compound have any effect on cell viability?"—before investing in more complex experiments to understand "How does it have this effect?".

Foundational Principles for Robust Assays

Before proceeding, three principles must be upheld for data integrity:

  • Appropriate Cell Line Selection: The choice of cell line should be hypothesis-driven. For general toxicity, a common, robust line like HEK293 or HeLa may be used. For oncology applications, a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) is appropriate.

  • Compound Handling & Vehicle Controls: N-Phenethyl-p-toluenesulfonamide will likely be dissolved in a solvent like Dimethyl Sulfoxide (DMSO). It is critical that all experiments include a "vehicle control" group, where cells are treated with the highest concentration of DMSO used in the experiment. This ensures that the observed effects are due to the compound and not the solvent.

  • Positive and Negative Controls: Every assay must include a negative (untreated) control and a positive control (a compound known to induce the expected effect, e.g., Staurosporine for apoptosis) to validate that the assay is performing correctly.

Experimental & Logical Workflow

The following diagram illustrates the decision-making process for characterizing the compound.

G cluster_0 Characterization Workflow cluster_1 PART 2: Secondary Mechanistic Assays Compound N-Phenethyl-p-toluenesulfonamide (Test Compound) PrimaryScreen PART 1: Primary Screening Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®, MTT) Compound->PrimaryScreen Decision1 Is Compound Cytotoxic? (IC50 < Threshold) PrimaryScreen->Decision1 ApoptosisAssay Apoptosis Assays (Annexin V/PI, Caspase-Glo®) Decision1->ApoptosisAssay Yes CellCycleAssay Cell Cycle Analysis (PI Staining) Decision1->CellCycleAssay Yes Inactive Compound Inactive (At concentrations tested) Decision1->Inactive No Interpretation PART 3: Data Synthesis & Mechanistic Hypothesis ApoptosisAssay->Interpretation CellCycleAssay->Interpretation

Caption: A tiered workflow for characterizing N-Phenethyl-p-toluenesulfonamide activity.

Part 1: Primary Screening - Cytotoxicity & Cell Viability

The first objective is to determine if the compound affects cell viability and to calculate its half-maximal inhibitory concentration (IC50), a key measure of potency.

Assay Principle: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a highly sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells[6][7]. The reagent lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present[6][8]. This "add-mix-measure" format is robust and ideal for high-throughput screening[7].

Detailed Protocol: CellTiter-Glo® Assay

Adapted from Promega Corporation Technical Bulletin #TB288.[8]

A. Materials:

  • N-Phenethyl-p-toluenesulfonamide (stock solution in DMSO)

  • Cell line of choice (e.g., HeLa) cultured in appropriate medium

  • Sterile, opaque-walled 96-well plates (suitable for luminescence)

  • CellTiter-Glo® Reagent (e.g., Promega Cat.# G7570)

  • Multichannel pipette

  • Plate-reading luminometer

B. Reagent Preparation:

  • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature.[9][10]

  • Transfer the entire volume of Buffer into the Substrate bottle to reconstitute. Mix by gentle inversion until the substrate is fully dissolved. This is now the "CellTiter-Glo® Reagent".[9][10]

C. Experimental Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well opaque plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of N-Phenethyl-p-toluenesulfonamide in culture medium. A common starting range is 100 µM down to 0.01 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Remember to include wells for:

    • Vehicle Control: Medium with the highest percentage of DMSO.

    • Untreated Control: Medium only.

    • Background Control: Medium without cells.[8]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[8][10] b. Add 100 µL of prepared CellTiter-Glo® Reagent to each well.[8] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][10] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

D. Data Analysis & Interpretation:

  • Subtract the average background luminescence from all other readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control: % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[11][12][13][14] This is the concentration at which cell viability is reduced by 50%.

Part 2: Secondary Screening - Elucidating Mechanism of Action

If the compound demonstrates significant cytotoxicity (e.g., an IC50 in the low micromolar range), the next logical step is to investigate how it is killing the cells. The two most common mechanisms are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection

Apoptosis is a controlled cellular process involving specific signaling cascades. Key hallmarks include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of executioner caspases (caspase-3 and -7).[15][16]

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[17]

  • Annexin V: A protein that binds with high affinity to PS, which is exposed on the outer leaflet of the cell membrane during early apoptosis.[15][18]

  • Propidium Iodide (PI): A fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[16][17]

Detailed Protocol: Annexin V/PI Staining Adapted from standard flow cytometry protocols.[15][19]

  • Cell Treatment: Seed cells in 6-well plates and treat with N-Phenethyl-p-toluenesulfonamide at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Collect both floating and adherent cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant from the first step.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[19]

  • Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.

    • Healthy cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20][21] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[20][22]

Detailed Protocol: Caspase-Glo® 3/7 Assay Adapted from Promega Corporation Technical Bulletin #TB323.[22]

This protocol follows the same "add-mix-measure" format as the CellTiter-Glo® assay, making it highly convenient.

  • Follow steps 1-4 from the CellTiter-Glo® protocol (Section 3.2.C), treating cells in an opaque-walled 96-well plate.

  • Assay Execution: a. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. b. Equilibrate the plate to room temperature. c. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[22] d. Mix gently on a plate shaker for 30-60 seconds. e. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence with a plate reader. An increase in luminescence relative to the vehicle control indicates activation of caspase-3/7.

G cluster_pathway Apoptosis Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound N-Phenethyl-p- toluenesulfonamide Mitochondria Mitochondria Compound->Mitochondria Stress? DeathReceptor Death Receptors (e.g., Fas, TNFR) Compound->DeathReceptor Activation? Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 Casp8->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis CaspaseGlo Measured by Caspase-Glo® 3/7 Assay Casp37->CaspaseGlo

Caption: Simplified overview of apoptosis pathways measured by the assays.

Cell Cycle Analysis

A compound may exert its cytotoxic effects by halting cell division at a specific phase of the cell cycle, which can subsequently lead to apoptosis.

Principle: Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of a cell population in the different phases (G0/G1, S, and G2/M) of the cell cycle.[23] PI is a stoichiometric dye, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in G2/M (with 4N DNA content) will have twice the fluorescence intensity of cells in G0/G1 (with 2N DNA content).

Detailed Protocol: Cell Cycle Analysis by PI Staining Adapted from standard cell cycle analysis protocols.[24][25][26]

  • Cell Treatment: Seed and treat cells in 6-well plates as described in the Annexin V protocol (Section 4.1.1).

  • Cell Harvesting: Harvest both floating and adherent cells as previously described.

  • Fixation: a. Wash the cell pellet with cold PBS. b. Resuspend the pellet in ~500 µL of PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[24][26] d. Incubate on ice for at least 30 minutes (or store at -20°C for weeks).

  • Staining: a. Centrifuge the fixed cells and carefully discard the ethanol. b. Wash the cell pellet twice with PBS. c. Resuspend the pellet in 500 µL of a PI/RNase staining solution. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.[24] d. Incubate for 30 minutes at room temperature in the dark.[24]

  • Data Acquisition: Analyze by flow cytometry. Plot a histogram of fluorescence intensity to visualize the cell cycle distribution. An accumulation of cells in a particular phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest.

Data Presentation & Synthesis

All quantitative data should be summarized for clear interpretation. Below is a hypothetical data summary for N-Phenethyl-p-toluenesulfonamide in an A549 cancer cell line.

AssayParameterResult (at 48h)Interpretation
CellTiter-Glo® IC505.2 µMThe compound exhibits moderate cytotoxic activity.
Caspase-Glo® 3/7 Fold Induction (at 5 µM)4.5-fold vs. VehicleThe compound strongly activates executioner caspases.
Annexin V/PI % Early Apoptotic (at 5 µM)35%A significant portion of cells are in early apoptosis.
Cell Cycle Analysis % Cells in G2/M (at 5 µM)60% (vs. 15% in Vehicle)The compound causes a potent G2/M phase arrest.

Synthesis: The data collectively suggest that N-Phenethyl-p-toluenesulfonamide induces cytotoxicity in A549 cells by causing a G2/M cell cycle arrest, which subsequently leads to the induction of apoptosis via the activation of caspase-3 and -7.

Conclusion

This application note provides a comprehensive, tiered framework for the initial characterization of N-Phenethyl-p-toluenesulfonamide. By systematically applying primary viability screens followed by secondary mechanistic assays for apoptosis and cell cycle, researchers can efficiently build a robust profile of the compound's cellular activity. This logical progression ensures that experimental efforts are focused and that the resulting data provides a clear, actionable foundation for further drug development studies.

References

  • An, F., & Wu, M. (2023). A review for cell-based screening methods in drug discovery. Cell & Bioscience. [Link]

  • Caspase-Glo® 3/7 Assay for Apoptosis Detection. Biocompare.com. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Protocols. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Chicago. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Michelini, E., et al. (2010). Cell-based assays: fuelling drug discovery. Analytical and Bioanalytical Chemistry. [Link]

  • How to calculate IC50 for my dose response? ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Caspase-Glo® 3/7 3D Assay. IM Beit HaEmek. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • The Annexin V Apoptosis Assay. University of Arizona. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Universitas Brawijaya. [Link]

  • Kocherova, I., et al. (2020). Cell-based approaches in drug development – a concise review. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. [Link]

  • A review for cell-based screening methods in drug discovery. Semantic Scholar. [Link]

  • Drug dose-response data analysis. Towards Data Science. [Link]

  • How Do I Estimate the IC50 and EC50? GraphPad. [Link]

  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of Biopharmaceutical Statistics. [Link]

  • N-Phenethyl-p-toluenesulfonamide. PubChem, NIH. [Link]

  • TOX-88: p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. National Toxicology Program (NTP). [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Khan, I., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. Molecules. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of N-Phenethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the large-scale synthesis of N-Phenethyl-p-toluenesulfonamide, a versatile intermediate in organic and medicinal chemistry. The document outlines a robust and scalable procedure, delving into the underlying chemical principles, process optimization, safety considerations, and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a reliable method for producing high-purity N-Phenethyl-p-toluenesulfonamide on a significant scale.

Introduction: Significance and Applications

N-Phenethyl-p-toluenesulfonamide and its derivatives are important structural motifs found in a variety of pharmacologically active compounds. The phenethylamine scaffold is a cornerstone in medicinal chemistry, present in numerous neurotransmitters and therapeutic agents. The tosyl group, a well-established protecting group and a good leaving group, imparts specific chemical properties that are advantageous in multi-step syntheses. The large-scale availability of high-purity N-Phenethyl-p-toluenesulfonamide is therefore crucial for advancing research and development in these areas.

Synthetic Strategy and Mechanistic Overview

The synthesis of N-Phenethyl-p-toluenesulfonamide is most commonly achieved via the nucleophilic attack of phenethylamine on p-toluenesulfonyl chloride (tosyl chloride). This reaction, a classic example of a Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the stable sulfonamide.

Diagram: Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_products Products PEA Phenethylamine (Nucleophile) Intermediate Tetrahedral Intermediate PEA->Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Intermediate Product N-Phenethyl-p-toluenesulfonamide Intermediate->Product Chloride Elimination HCl HCl Base Base (e.g., Triethylamine) HCl->Base Neutralization Base->Product Accepts Proton BaseH Triethylammonium Chloride Base->BaseH

Caption: General reaction pathway for the synthesis of N-Phenethyl-p-toluenesulfonamide.

Large-Scale Synthesis Protocol

This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (for 1 mol scale)Moles (mol)Notes
Phenethylamine121.180.962121.2 g (126 mL)1.0Ensure purity >99%
p-Toluenesulfonyl Chloride190.65-200.2 g1.05Moisture sensitive solid.[1]
Triethylamine101.190.726121.4 g (167 mL)1.2Acts as a base to neutralize HCl.
Dichloromethane (DCM)84.931.331.5 L-Anhydrous grade recommended.
1 M Hydrochloric Acid--As needed-For workup.
Saturated Sodium Bicarbonate Solution--As needed-For workup.
Saturated Sodium Chloride Solution (Brine)--As needed-For workup.
Anhydrous Magnesium Sulfate or Sodium Sulfate--As needed-For drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve phenethylamine (1.0 mol) and triethylamine (1.2 mol) in dichloromethane (1.0 L).

  • Addition of p-Toluenesulfonyl Chloride: Cool the solution to 0-5 °C using an ice-water bath. Dissolve p-toluenesulfonyl chloride (1.05 mol) in dichloromethane (0.5 L) and add it dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M hydrochloric acid (500 mL) to the reaction mixture with stirring. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid.

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the purified N-Phenethyl-p-toluenesulfonamide as a white crystalline solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Dissolve Phenethylamine & Triethylamine in DCM start->setup addition Controlled Addition of p-Toluenesulfonyl Chloride Solution (0-5 °C) setup->addition reaction Reaction at Room Temperature (Monitor by TLC/HPLC) addition->reaction workup Aqueous Work-up: HCl, NaHCO3, Brine Washes reaction->workup drying Drying of Organic Phase (MgSO4 or Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification: Recrystallization concentration->purification characterization Product Characterization (NMR, IR, MS, Melting Point) purification->characterization end End characterization->end

Caption: A streamlined workflow for the large-scale synthesis of N-Phenethyl-p-toluenesulfonamide.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low YieldIncomplete reaction.Extend the reaction time or slightly increase the reaction temperature after the initial addition. Ensure anhydrous conditions.
Product loss during work-up.Perform extractions carefully to avoid emulsions. Back-extract aqueous layers with DCM if necessary.
Impure ProductPresence of unreacted starting materials.Optimize the stoichiometry of reagents. Ensure efficient stirring.
Formation of byproducts.Maintain a low temperature during the addition of tosyl chloride to minimize side reactions.
Difficulty in CrystallizationOily product.Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can induce crystallization.

Safety and Hazard Management

  • p-Toluenesulfonyl Chloride: Corrosive and moisture-sensitive.[1][2] Causes skin irritation and serious eye damage.[1][3] Handle in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[2][3][4] In case of contact, flush the affected area with plenty of water.[2]

  • Phenethylamine: Corrosive and can cause burns. Handle with care.

  • Triethylamine: Flammable and has a strong, unpleasant odor. Use in a well-ventilated area.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents should be collected separately.

Analytical Characterization

The identity and purity of the synthesized N-Phenethyl-p-toluenesulfonamide should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons of the tosyl and phenethyl groups, the methylene protons of the ethyl chain, and the methyl protons of the tosyl group.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H bonds.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₁₇NO₂S, MW: 275.37 g/mol ).[5]
Melting Point A sharp melting point consistent with a pure compound.
HPLC A single major peak indicating high purity.[6]

Conclusion

The protocol described herein provides a reliable and scalable method for the large-scale synthesis of N-Phenethyl-p-toluenesulfonamide. By understanding the reaction mechanism, adhering to the detailed procedure, and implementing appropriate safety measures, researchers and production chemists can consistently obtain high yields of the pure product. The analytical methods outlined are essential for ensuring the quality and integrity of the final compound, which is critical for its subsequent applications in research and development.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225587, N-Phenethyl-p-toluenesulfonamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Phenethyl-p-toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Phenethyl-p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, we address common challenges and frequently asked questions to help you improve your reaction yield and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during the synthesis of N-Phenethyl-p-toluenesulfonamide.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yields in the synthesis of N-Phenethyl-p-toluenesulfonamide, typically performed via a Schotten-Baumann reaction between phenethylamine and p-toluenesulfonyl chloride, can stem from several factors.[1][2][3] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • p-Toluenesulfonyl Chloride (TsCl) Purity: TsCl can hydrolyze over time to p-toluenesulfonic acid, which is unreactive.[4] Always use a fresh bottle or recrystallize older batches.

    • Amine Purity: Ensure the phenethylamine is pure and free from contaminants.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of p-toluenesulfonyl chloride is often used to ensure the complete consumption of the amine.[4]

  • Reaction Conditions:

    • Base Selection and Amount: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[5]

      • Aqueous Base (e.g., NaOH, K2CO3): Often used in a biphasic system (e.g., dichloromethane/water), these are cost-effective and efficient.[2][3] Maintaining a pH above 9 is crucial to prevent side reactions.[6]

      • Organic Base (e.g., Pyridine, Triethylamine): Used in a single organic solvent, these can also act as catalysts.[7][8] Pyridine is particularly effective but can be difficult to remove. Triethylamine is a common alternative.

    • Temperature Control: The reaction is often exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side reactions.[9]

  • Hydrolysis of p-Toluenesulfonyl Chloride: This is a major competing reaction. To minimize hydrolysis:

    • Use a two-phase Schotten-Baumann setup where the TsCl remains primarily in the organic phase, away from the bulk of the aqueous base.[3]

    • Add the p-toluenesulfonyl chloride slowly to the reaction mixture to avoid high local concentrations.

Q2: I'm observing a significant amount of a white, water-soluble solid in my crude product. What is it and how can I prevent its formation?

A2: This is likely the salt of the base used (e.g., triethylamine hydrochloride or sodium chloride) or unreacted p-toluenesulfonic acid from the hydrolysis of TsCl.

  • Prevention and Removal:

    • Efficient Work-up: A thorough aqueous work-up is essential.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted phenethylamine and the organic base.

      • Follow with a wash using a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid.

      • Finally, wash with brine to remove residual water before drying the organic layer.

    • Reaction Stoichiometry: Using a large excess of the base can lead to a higher concentration of its salt in the crude product. Use the minimum effective amount of base.

Q3: My purified product appears oily or has a low melting point. How can I improve its purity?

A3: An oily product or a depressed melting point indicates the presence of impurities.

  • Common Impurities:

    • Unreacted starting materials.

    • Side products from the reaction of p-toluenesulfonyl chloride with the base or solvent.

    • Residual solvent.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid N-Phenethyl-p-toluenesulfonamide. A common solvent system is ethanol-water.[10] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities.[11] A solvent system of ethyl acetate and hexanes is a good starting point for elution.

    • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.[11]

Frequently Asked Questions (FAQs)

What is the reaction mechanism for the synthesis of N-Phenethyl-p-toluenesulfonamide?

The synthesis of N-Phenethyl-p-toluenesulfonamide from phenethylamine and p-toluenesulfonyl chloride follows a nucleophilic acyl substitution-like mechanism, often referred to as the Hinsberg reaction.[12]

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Phenethylamine Phenethylamine (Nucleophile) TsCl p-Toluenesulfonyl Chloride (Electrophile) Phenethylamine->TsCl Attacks Sulfur Intermediate Tetrahedral Intermediate TsCl->Intermediate Forms Product_HCl Protonated Sulfonamide + HCl Intermediate->Product_HCl Chloride leaves Final_Product N-Phenethyl-p-toluenesulfonamide Product_HCl->Final_Product Deprotonation Base Base (e.g., Et3N) Base->Product_HCl Accepts Proton

Caption: Reaction mechanism for N-Phenethyl-p-toluenesulfonamide synthesis.

What are the optimal reaction conditions for this synthesis?

While the optimal conditions can vary, a good starting point is a Schotten-Baumann reaction.[2][3]

ParameterRecommended ConditionRationale
Solvent Dichloromethane/Water (biphasic) or Dichloromethane (single phase)Dichloromethane is a good solvent for the reactants and product, and a biphasic system helps to minimize the hydrolysis of TsCl.[1][3]
Base Aqueous NaOH or TriethylamineNaOH is effective and inexpensive for biphasic systems.[2] Triethylamine is a good choice for single-phase reactions.[7]
Temperature 0 °C to Room TemperatureStarting at a lower temperature helps to control the initial exotherm.[9]
Reaction Time 1-3 hoursThe reaction is typically complete within this timeframe. Monitoring by TLC is recommended.
Work-up Acidic and basic washesEssential for removing unreacted starting materials and byproducts.[11]
Are there alternative, more environmentally friendly synthetic routes?

Yes, modern methods are being developed to be more "green". One such approach is the "borrowing hydrogen" catalysis, which uses alcohols as alkylating agents with a transition metal catalyst, producing water as the only byproduct.[10] Another method involves the direct synthesis from p-toluenesulfonic acid to avoid the use of the highly reactive p-toluenesulfonyl chloride.[10]

How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress.

TLC_Monitoring cluster_tlc TLC Plate Visualization Start Starting Material (Phenethylamine) Product_spot Product (Sulfonamide) TsCl_spot TsCl Lane1 SM Lane2 Co-spot Lane3 Reaction Mixture Origin Origin Solvent_Front Solvent Front Start_L1 Start_L2 Product_L2 Product_L3 TsCl_L3 Start_L3

Caption: Example TLC plate for monitoring the reaction progress.

Experimental Protocols

Protocol 1: Classical Schotten-Baumann Synthesis of N-Phenethyl-p-toluenesulfonamide

This protocol is a standard procedure for the synthesis of N-Phenethyl-p-toluenesulfonamide.

Materials:

  • Phenethylamine

  • p-Toluenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq) in dichloromethane.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water.

  • Combine the organic and aqueous solutions in the flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the vigorously stirred biphasic mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the phenethylamine is consumed.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an ethanol-water mixture to yield pure N-Phenethyl-p-toluenesulfonamide.

References

  • BenchChem. (2025). A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides.
  • Krasowska, D., et al. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central.
  • Journal of Sulfur Chemistry. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • PMC - NIH. (n.d.). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation.
  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • PrepChem.com. (n.d.). Synthesis of N-Toluene-p-sulfonyl-1-methyl-2-phenylethylamine.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • ACS Publications. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis | The Journal of Organic Chemistry.
  • ResearchGate. (2021). Substrate scope of N-tosyl amines Reaction conditions: N-sulfonyl amine....
  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • PMC - NIH. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
  • XMB. (2014). Procedure of tosylation of p-aminochlorobenzene.
  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
  • Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide.
  • PubChem - NIH. (n.d.). N-Phenethyl-p-toluenesulfonamide | C15H17NO2S | CID 225587.
  • BenchChem. (2025). Industrial Synthesis of N-Alkyl p-Toluenesulfonamides: Application Notes and Protocols.
  • BenchChem. (2025). N-Propyl-p-toluenesulfonamide synthesis mechanism.
  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines.
  • BenchChem. (n.d.). how to increase the purity of synthesized N-Propyl-p-toluenesulfonamide.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • Thieme. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate.
  • Google Patents. (n.d.). DE77435C - Process for the purification of crude toluenesulfonamide.

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Technical Support Center: Tosylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the tosylation of secondary amines. This guide is designed for researchers, chemists, and drug development professionals who utilize N-tosyl protection. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of this reaction. The tosylation of a secondary amine to form a stable sulfonamide is a cornerstone of modern organic synthesis, yet it presents unique challenges, particularly with sterically hindered or electronically deactivated substrates. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the issues you may encounter at the bench.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the tosylation of secondary amines. Each issue is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Q1: My reaction shows low or no conversion to the desired N-tosylsulfonamide. What are the likely causes and how can I fix it?

Low conversion is the most common issue and typically points to one of three areas: reagent quality, reaction conditions, or substrate reactivity.

A. Reagent & System Integrity

  • Moisture Contamination: p-Toluenesulfonyl chloride (TsCl) reacts rapidly with water to form p-toluenesulfonic acid, consuming your reagent.[1]

    • Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. If your amine starting material is a hydrochloride salt, it must be neutralized and thoroughly dried before use.

  • Degraded p-Toluenesulfonyl Chloride (TsCl): TsCl is a solid that can degrade over time, especially if stored improperly.[2] Purity issues can significantly reduce yield and reproducibility.

    • Solution: For critical reactions, especially with challenging substrates, recrystallizing the commercial TsCl from hexane can dramatically improve results.[3] A fresh bottle from a reputable supplier is a simpler first step.

  • Base Quality: Tertiary amine bases like triethylamine (NEt₃) are hygroscopic and can absorb atmospheric water, which will quench the TsCl.[2]

    • Solution: Use a freshly opened bottle of the base or distill it from a suitable drying agent (e.g., CaH₂) prior to use.

B. Substrate Reactivity & Steric Hindrance

Secondary amines, by their nature, are more sterically hindered than primary amines. This can significantly slow down the rate of nucleophilic attack on the bulky tosyl group.

  • Solution 1: Increase Reaction Temperature: If the reaction is sluggish at 0 °C or room temperature, cautiously increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor by TLC to avoid decomposition.[3]

  • Solution 2: Use a Stronger, Non-Nucleophilic Base: For poorly nucleophilic or sterically bulky amines, a stronger base can deprotonate the amine first, creating a much more reactive amide anion.

    • Protocol: In an anhydrous solvent like THF or DMF, treat the secondary amine with one equivalent of sodium hydride (NaH). After hydrogen evolution ceases, cool the solution and add the TsCl.[3][4]

  • Solution 3: Use a More Reactive Sulfonylating Agent: If steric hindrance is the primary issue, switching to a less bulky or more electrophilic sulfonyl chloride can be effective.

    • Methanesulfonyl chloride (MsCl): Less bulky than TsCl and often more suitable for hindered substrates.[3]

    • p-Nosyl chloride (NsCl): The nitro group on the aromatic ring is strongly electron-withdrawing, making the sulfur center significantly more electrophilic and reactive than in TsCl.[3]

Below is a troubleshooting workflow to diagnose low-yield reactions.

start Low or No Product by TLC/LCMS check_reagents Are Reagents High Quality & Anhydrous? start->check_reagents check_conditions Are Reaction Conditions Optimized? check_reagents->check_conditions Yes sol_reagent 1. Use freshly distilled/anhydrous solvents and bases. 2. Recrystallize or purchase new TsCl. 3. Ensure inert atmosphere. check_reagents->sol_reagent No check_substrate Is the Amine Sterically Hindered or Electron-Poor? check_conditions->check_substrate Yes sol_cond 1. Increase temperature (e.g., 40-60 °C). 2. Increase reaction time. 3. Add a catalyst (e.g., DMAP). check_conditions->sol_cond No sol_substrate 1. Use a stronger base (e.g., NaH). 2. Switch to a more reactive agent (e.g., MsCl, NsCl). 3. Consider alternative protecting groups. check_substrate->sol_substrate Yes sol_recheck Re-evaluate reaction setup. Consider alternative synthetic route. check_substrate->sol_recheck No reagent_yes Yes reagent_no No cond_yes Yes cond_no No sub_yes Yes sub_no No

Caption: Troubleshooting workflow for low-yield tosylation reactions.

Q2: My reaction is complete by TLC, but I'm struggling with purification. How can I effectively isolate my product?

Purification challenges usually involve removing the base hydrochloride salt and unreacted TsCl or its hydrolysis product, p-toluenesulfonic acid.

  • Problem 1: Removing Triethylammonium/Pyridinium Hydrochloride Salt. This salt often precipitates during the reaction, which is a good sign.[5] However, it can also be partially soluble or form a fine suspension that is difficult to filter.

    • Solution: After the reaction is complete, dilute the mixture with a larger volume of your organic solvent (e.g., DCM, EtOAc). Wash the organic phase sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the tertiary amine base, followed by saturated sodium bicarbonate solution to neutralize any remaining acid and remove p-toluenesulfonic acid, and finally with brine.

  • Problem 2: Product Decomposes on Silica Gel. Sulfonamides are generally stable, but some substrates may be sensitive to the acidic nature of standard silica gel.

    • Solution: Deactivate the silica gel before performing column chromatography. Prepare your column slurry in the eluent system, but add 1-2% triethylamine (v/v) to the eluent.[1] Run the column with this neutralized eluent. This will prevent acidic sites on the silica from degrading your product.

Q3: My reaction mixture turned cloudy/formed a white precipitate immediately. Is this a problem?

On the contrary, this is often a positive sign.[5] The reaction between the secondary amine and TsCl produces one equivalent of hydrochloric acid (HCl).[6] The tertiary amine base (like triethylamine or pyridine) scavenges this HCl, forming the corresponding hydrochloride salt. These salts are frequently insoluble in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and precipitate out of the solution.[5][7] This precipitation helps drive the reaction equilibrium towards the product.

General FAQs

This section covers broader questions about the theory and practice of tosylating secondary amines.

Q4: What is the reaction mechanism for the tosylation of a secondary amine?

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the tosyl chloride. A base is required to neutralize the HCl byproduct.[6][8]

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R2NH R₂NH (Secondary Amine) Intermediate [R₂NH⁺-SO₂-Ar] Cl⁻ R2NH->Intermediate Nucleophilic Attack TsCl TsCl (Tosyl Chloride) TsCl->Intermediate Base Base (e.g., NEt₃) Sulfonamide R₂N-Ts (Sulfonamide) Base->Sulfonamide Salt Base-H⁺ Cl⁻ Base->Salt Intermediate->Sulfonamide Deprotonation by Base Intermediate->Salt

Caption: General mechanism for the tosylation of a secondary amine.

Q5: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is critical and depends on the reactivity of your secondary amine. The base's primary role is to scavenge the HCl produced.[6] However, some bases can also act as nucleophilic catalysts.

Substrate TypeRecommended Base(s)Recommended Solvent(s)Rationale & Causality
Standard, Unhindered Secondary Amine Triethylamine (NEt₃), PyridineDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)NEt₃ is a simple, effective acid scavenger. Pyridine is less basic but can act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate, which is then attacked by the amine.[9]
Sterically Hindered or Electron-Poor Amine DMAP (catalytic), Proton Sponge®, NaH, n-BuLiDichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Dimethylformamide (DMF)DMAP is a superior nucleophilic catalyst. For very unreactive amines, strong, non-nucleophilic bases like NaH or n-BuLi are used to pre-form the highly nucleophilic amide anion before adding TsCl.[3][4]
Base-Sensitive Substrate 2,6-Lutidine, Proton Sponge®Dichloromethane (DCM), TolueneThese are sterically hindered, non-nucleophilic bases that act purely as acid scavengers without catalyzing side reactions.

Always use anhydrous solvents for these reactions.

Q6: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[5]

  • Procedure: Spot three lanes on a silica TLC plate: your starting amine (SM), a co-spot (a mix of SM and the reaction mixture), and the reaction mixture (RM).

  • Interpretation: The N-tosylsulfonamide product is significantly less polar than the starting secondary amine. Therefore, the product spot will have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot in the RM lane has been completely consumed.

Experimental Protocols

Protocol 1: General Tosylation of a Secondary Amine with Triethylamine

This protocol is a standard starting point for many secondary amines.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq.) via syringe and stir for 5 minutes.

  • TsCl Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise as a solid, keeping the internal temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-4 hours, or allow it to warm to room temperature and stir overnight. Monitor progress by TLC.[4]

  • Workup: Once the reaction is complete, dilute with DCM. Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as needed.

start Start setup 1. Dissolve amine in anhydrous DCM under N₂ start->setup cool 2. Cool to 0 °C setup->cool add_base 3. Add NEt₃ (1.5 eq) cool->add_base add_tscl 4. Add TsCl (1.2 eq) portion-wise add_base->add_tscl react 5. Stir at 0 °C to RT (Monitor by TLC) add_tscl->react workup 6. Aqueous Workup (Acid, Base, Brine) react->workup isolate 7. Dry & Concentrate workup->isolate purify 8. Purify (Chromatography/Recrystallization) isolate->purify end End purify->end

Caption: Standard experimental workflow for tosylation of secondary amines.

References

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic-chemistry.org. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Toluenesulfonyl chloride. PubChem. [Link]

  • Solubility of Things. (n.d.). Tosyl chloride. Solubilityofthings.com. [Link]

  • Google Patents. (2007). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. En.wikipedia.org. [Link]

  • ResearchGate. (2013). How can I tosylate a hindered secondary alcohol? [Discussion]. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Organic-synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Sciencemadness.org. (2011). Primary amine from secondary alcohol? [Forum discussion]. [Link]

  • Sciencemadness.org. (2017). Tosylation of ethanolamine (??) [Forum discussion]. [Link]

  • Harper, T. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation [Video]. YouTube. [Link]

  • Sciencemadness.org. (2017). Protecting weak secondary amines - driving me crazy! [Forum discussion]. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. ACS Publications. [Link]

  • Sciencemadness.org. (2017). Tosylation of ethanolamine (??) [Forum discussion]. [Link]

  • Reddit. (2015). Tosylation problem. Any thoughts? [Reddit thread]. [Link]

  • Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Rsc.org. [Link]

  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Sciencemadness.org. (2014). post tosylation purification [Forum discussion]. [Link]

  • Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

Sources

Technical Support Center: Synthesis of N-Phenethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Phenethyl-p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this crucial sulfonamide synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of N-Phenethyl-p-toluenesulfonamide?

A1: The synthesis of N-Phenethyl-p-toluenesulfonamide is typically achieved through a nucleophilic acyl substitution reaction, often under Schotten-Baumann conditions.[1][2] In this reaction, the nucleophilic amine (phenethylamine) attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is usually carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3][4]

Q2: I'm observing a significant amount of a di-tosylated byproduct. What causes this and how can it be prevented?

A2: The formation of a di-tosylated product, N,N-bis(p-tolylsulfonyl)phenethylamine, can occur, although it is less common with primary amines. This side product arises when the initially formed N-phenethyl-p-toluenesulfonamide is deprotonated by the base, and the resulting anion acts as a nucleophile, reacting with a second molecule of tosyl chloride. To minimize this, it is advisable to use a slight excess of phenethylamine relative to p-toluenesulfonyl chloride.[5] This ensures that the tosyl chloride is consumed in the formation of the desired monosubstituted product. Careful control of stoichiometry and slow, portion-wise addition of the tosyl chloride can also help mitigate this side reaction.[6]

Q3: My reaction is sluggish and yields are low. What are the potential causes?

A3: Low yields can stem from several factors. The most common culprits are the quality of your reagents and the reaction conditions.[7]

  • Inactive p-toluenesulfonyl chloride: Tosyl chloride can hydrolyze over time if not stored properly, forming p-toluenesulfonic acid which is unreactive.[7] Using fresh or purified tosyl chloride is critical.

  • Insufficient base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Ensure at least a stoichiometric amount of base is used.

  • Presence of water: Water in the reaction solvent or reagents will readily react with tosyl chloride, reducing its availability for the desired reaction.[7] Using anhydrous solvents and properly dried glassware is essential.

  • Low reaction temperature: While the initial addition of reagents is often performed at low temperatures to control the exotherm, the reaction may require warming to room temperature and stirring for an extended period to proceed to completion.[5]

Q4: I have an unexpected peak in my NMR that I suspect is p-toluenesulfonic acid. How did this form and how can I remove it?

A4: The presence of p-toluenesulfonic acid is a common issue and typically arises from the hydrolysis of p-toluenesulfonyl chloride.[8] This can happen if your tosyl chloride is old, has been improperly stored, or if there is moisture in your reaction.[7] During the workup, this acidic impurity can be easily removed by washing the organic layer with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common side products and issues encountered during the synthesis of N-Phenethyl-p-toluenesulfonamide.

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to both phenethylamine and p-toluenesulfonyl chloride.

  • NMR spectrum of the crude product shows characteristic peaks of the starting materials.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degraded Tosyl Chloride Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[7]Use fresh or purified TsCl. Recrystallization from a suitable solvent like petroleum ether can purify older batches.[9]
Insufficient Reaction Time or Temperature The reaction may not have reached completion.Monitor the reaction by TLC. If the reaction stalls, consider allowing it to stir longer at room temperature or gently warming it.
Inadequate Mixing In biphasic systems (e.g., dichloromethane/water), poor stirring can limit the interaction between reactants.Ensure vigorous stirring to facilitate mass transfer between the organic and aqueous phases.[1]
Protonation of Amine The HCl generated can protonate the phenethylamine, rendering it non-nucleophilic.[4]Ensure an adequate amount of base (e.g., pyridine, triethylamine, or NaOH) is present to neutralize the acid.[3]
Issue 2: Formation of p-Toluenesulfonic Acid

Symptoms:

  • An acidic spot on the TLC plate.

  • Broad peaks in the NMR spectrum.

  • Difficulty in product crystallization.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Moisture Contamination Water in the solvent, reagents, or glassware will hydrolyze TsCl.[7]Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store hygroscopic bases like pyridine and triethylamine over desiccants.[10]
Aged Tosyl Chloride Hydrolysis can occur during prolonged storage.[7]Use fresh tosyl chloride.

Purification Protocol to Remove p-Toluenesulfonic Acid:

  • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

Issue 3: Formation of Di-tosylated Byproduct

Symptoms:

  • A less polar spot on the TLC plate compared to the desired product.

  • Characteristic peaks in the NMR corresponding to a second tosyl group.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry An excess of tosyl chloride can lead to the di-tosylation of the primary amine.[6]Use a slight excess (1.1-1.2 equivalents) of phenethylamine relative to tosyl chloride.
Strongly Basic Conditions A high concentration of a strong base can deprotonate the initially formed sulfonamide, facilitating a second reaction.Use a milder base or control the addition of the base.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the formation of common side products.

Reaction_Pathway cluster_main Desired Synthesis cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Di-tosylation Phenethylamine Phenethylamine Product N-Phenethyl-p-toluenesulfonamide Phenethylamine->Product + TsCl, Base TsCl p-Toluenesulfonyl Chloride TsCl->Product HCl HCl Base Base (e.g., Pyridine) Base->Product TsCl_hydrolysis p-Toluenesulfonyl Chloride TsOH p-Toluenesulfonic Acid TsCl_hydrolysis->TsOH + H₂O Water H₂O Product_ditosyl N-Phenethyl-p-toluenesulfonamide Ditosyl_Product Di-tosylated Byproduct Product_ditosyl->Ditosyl_Product + TsCl, Base TsCl_ditosyl p-Toluenesulfonyl Chloride Base_ditosyl Base

Caption: Reaction pathways in the synthesis of N-Phenethyl-p-toluenesulfonamide.

Experimental Protocols

Protocol 1: General Synthesis of N-Phenethyl-p-toluenesulfonamide

This protocol is a standard procedure adaptable for laboratory-scale synthesis.

Materials:

  • Phenethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve phenethylamine (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq.) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude N-Phenethyl-p-toluenesulfonamide in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • NOYORI, R., & MURATA, S. (1979). A new method for the synthesis of tosyl chloride. Tetrahedron Letters, 20(27), 2515-2516.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Organic Chemistry Portal. Schotten-Baumann Conditions. Available at: [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]

  • ResearchGate. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Available at: [Link]

  • Organic Syntheses. (1963). Trimethylene Dithiotosylate. Available at: [Link]

  • BenchChem. (2025).
  • Wang, B., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(1), 995-1003. Available at: [Link]

  • Google Patents. (2015). Method for preparing N-alkyl-p-toluenesulfonamide. CN104892470A.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide.
  • Reddit. (2015). Tosylation problem. Any thoughts? r/chemistry. Available at: [Link]

  • PubChem. N-Phenethyl-p-toluenesulfonamide. Available at: [Link]

  • ResearchGate. (2013). How to increase yield of Tosylation reactions? Available at: [Link]

  • BenchChem. (2025). how to increase the purity of synthesized N-Propyl-p-toluenesulfonamide.
  • BenchChem. (2025).
  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Available at: [Link]

  • ResearchGate. (2020). The effect of the reaction conditions on the tosylation of PIB all -OH at... Available at: [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: Purification of N-Phenethyl-p-toluenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Phenethyl-p-toluenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing recrystallization to achieve high-purity material. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during this critical purification step. Our focus is on providing scientifically grounded explanations and actionable solutions to help you optimize your process.

Section 1: Foundational Knowledge

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature. Conversely, impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor upon crystallization).

Key Physical Properties of N-Phenethyl-p-toluenesulfonamide

A thorough understanding of the physical properties of N-Phenethyl-p-toluenesulfonamide is essential for designing an effective recrystallization protocol.

PropertyValue / InformationSource
IUPAC Name 4-methyl-N-(2-phenylethyl)benzenesulfonamidePubChem[2]
CAS Number 5450-75-9PubChem[2]
Molecular Formula C₁₅H₁₇NO₂SPubChem[2]
Molecular Weight 275.4 g/mol PubChem[2]
Appearance Typically an off-white to white solid.General knowledge
Melting Point Not consistently reported in literature. This is a critical parameter; if "oiling out" occurs, it suggests the melting point is below the boiling point of the chosen solvent.N/A

Section 2: Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification of N-Phenethyl-p-toluenesulfonamide. The most commonly effective solvents for sulfonamides are alcohols like ethanol and isopropanol, or a mixed-solvent system such as ethanol/water.[3]

Materials:

  • Crude N-Phenethyl-p-toluenesulfonamide

  • Recrystallization solvent (e.g., 95% Ethanol or an Ethanol/Water mixture)

  • Two Erlenmeyer flasks (one for dissolution, one for receiving)

  • Hot plate with stirring capability

  • Stemless or short-stem funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Watch glass to cover the flask

  • Glass stirring rod

  • Activated charcoal (optional, for colored impurities)

Step-by-Step Methodology:

  • Solvent Selection & Dissolution:

    • Place the crude solid in the first Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot recrystallization solvent—just enough to cover the solid.

    • Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot solvent until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the product in solution even after cooling.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount (a spatula tip) of activated charcoal.

    • Return the solution to a boil for a few minutes. Causality: The high surface area of activated charcoal adsorbs colored, high-molecular-weight impurities.

  • Hot Gravity Filtration:

    • If charcoal was used or if insoluble impurities are visible, a hot filtration is necessary.

    • Pre-heat the receiving Erlenmeyer flask and the stemless funnel on the hot plate to prevent premature crystallization.

    • Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible. Causality: Pre-heating the apparatus prevents the solution from cooling on contact, which would cause the desired product to crystallize on the filter paper, leading to significant yield loss.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass (slightly offset to allow slow evaporation) and let it cool undisturbed to room temperature.

    • Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.

    • Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.

  • Drying:

    • Allow the crystals to air dry on the filter paper or, for best results, dry them in a vacuum oven to remove all traces of solvent.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Q1: My product separated as an oily liquid instead of crystallizing. What happened and how do I fix it?

A1: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[4] Essentially, the dissolved solid becomes supersaturated and separates as a liquid instead of forming a solid crystal lattice. It is often caused by a high concentration of impurities, which can depress the melting point, or by using a recrystallization solvent with a boiling point that is higher than the melting point of your compound.

  • Immediate Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask with a cloth can help.

  • Alternative Solvent: If the problem persists, your solvent's boiling point may be too high. Switch to a solvent with a lower boiling point. For example, if you used isopropanol (boiling point ~82 °C), consider trying ethanol (boiling point ~78 °C).

  • Co-Solvent System: Try a solvent/anti-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol). Then, while hot, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water) until the solution just becomes turbid. Add a drop or two of the good solvent to clarify and then cool slowly.

Q2: No crystals are forming, even after the solution has cooled completely in an ice bath. What should I do?

A2: This is a common issue that typically arises from two main causes: using too much solvent or the formation of a stable supersaturated solution.

  • Induce Crystallization: First, try to induce crystallization. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of pure product saved from a previous batch, add it as a "seed crystal."

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to re-concentrate the solution. Then, allow it to cool again.

Q3: My final yield is very low. Where did my product go?

A3: A low yield can be attributed to several factors throughout the process.

  • Excess Solvent: The most common cause is using too much solvent during the initial dissolution step. A significant portion of your product will remain dissolved in the mother liquor after cooling. To check this, take a small sample of the filtrate and evaporate the solvent; a large residue indicates significant product loss.

  • Premature Crystallization: If the product crystallized on the filter paper or in the funnel during hot filtration, this is a direct loss of yield. Ensure all glassware for filtration is thoroughly pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a surprising amount of your purified product. Use a minimal volume of ice-cold solvent for the wash step.

Q4: The purified product is still colored. What went wrong?

A4: Colored impurities were not effectively removed.

  • Use Activated Charcoal: If you did not use activated charcoal and your initial solution was colored, repeat the recrystallization and include the charcoal step as described in the protocol.[4] Be aware that charcoal can sometimes adsorb the product as well, so use it sparingly.

  • Solvent Choice: The impurity may have similar solubility to your product in the chosen solvent. Experiment with a different solvent system where the impurity might be significantly more soluble, allowing it to remain in the mother liquor.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing N-Phenethyl-p-toluenesulfonamide? A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, for sulfonamides, ethanol, isopropanol, and ethanol/water mixtures are excellent starting points due to their favorable solubility profiles for this class of compounds.

Q2: How do I perform a small-scale solvent test? A2: Place a small amount of your crude product (20-30 mg) in a test tube. Add a few drops of the potential solvent. If the compound dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

Q3: What are the likely impurities from the synthesis of N-Phenethyl-p-toluenesulfonamide? A3: Common impurities arise from the starting materials or side reactions. These can include unreacted phenethylamine, unreacted p-toluenesulfonyl chloride, or p-toluenesulfonic acid formed from the hydrolysis of the sulfonyl chloride.[5] An aqueous workup with acidic and basic washes before recrystallization can help remove some of these.

Q4: Is it necessary to perform a hot filtration? A4: A hot filtration is only necessary if you observe insoluble impurities in your hot, dissolved solution (e.g., dust, inorganic salts) or if you have used activated charcoal to remove colored impurities. If your hot solution is perfectly clear, you can skip this step to minimize the risk of premature crystallization and product loss.

Section 5: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common recrystallization issues.

G Recrystallization Troubleshooting Workflow start Initial Outcome oiling_out Problem: Product 'Oiled Out' start->oiling_out Liquid separation no_crystals Problem: No Crystals Formed start->no_crystals Clear solution remains low_yield Problem: Low Yield start->low_yield Few crystals obtained impure_product Problem: Product Still Impure/Colored start->impure_product Crystals are discolored success Success: Pure Crystals Formed start->success Good crystal formation cause_oiling Cause: - Solvent BP > Compound MP - High Impurity Load oiling_out->cause_oiling cause_no_crystals Cause: - Too Much Solvent - Stable Supersaturation no_crystals->cause_no_crystals cause_low_yield Cause: - Excess Solvent Used - Premature Crystallization - Over-washing low_yield->cause_low_yield cause_impure Cause: - Ineffective Impurity Removal - Co-crystallization impure_product->cause_impure sol_oiling Solution: 1. Re-heat, add more solvent 2. Cool much slower 3. Change to lower BP solvent cause_oiling->sol_oiling sol_no_crystals Solution: 1. Scratch flask / Add seed crystal 2. Boil off excess solvent 3. Re-cool cause_no_crystals->sol_no_crystals sol_low_yield Solution: 1. Use minimum hot solvent 2. Pre-heat filtration apparatus 3. Wash with minimal ice-cold solvent cause_low_yield->sol_low_yield sol_impure Solution: 1. Repeat with activated charcoal 2. Choose a different solvent 3. Consider pre-purification (e.g., chromatography) cause_impure->sol_impure

Sources

Technical Support Center: Optimizing Catalyst Loading for Rhodium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for optimizing rhodium-catalyzed amination reactions. As a cornerstone of modern synthetic chemistry, direct C-H amination offers an atom-economical route to valuable nitrogen-containing molecules. The choice of catalyst loading is a critical parameter that profoundly impacts reaction efficiency, product purity, and overall process cost. An insufficiently low loading can lead to sluggish or incomplete reactions, while an excessively high loading not only wastes a precious metal but can also catalyze undesired side reactions and complicate product purification.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and systematic protocols to address common challenges encountered in the lab. We will move from foundational questions to in-depth troubleshooting of specific experimental issues, grounding our advice in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new rhodium-catalyzed amination reaction?

For initial screening of a new substrate or ligand system, a catalyst loading in the range of 1–5 mol% is a conventional and effective starting point.[1] For highly developed and robust catalyst systems, such as those employing dirhodium catalysts with strapped carboxylate ligands like Rh₂(esp)₂, it is often possible to begin screening at lower loadings, around 0.5–1.0 mol%, as these systems are known for their high efficiency.[1]

Q2: Why is minimizing the catalyst loading a primary optimization goal?

Optimizing for the lowest effective catalyst loading is crucial for several reasons:

  • Economic Viability: Rhodium is a precious and costly metal. Reducing the amount required per reaction significantly lowers the overall cost of a synthetic route, which is especially critical for large-scale production in drug development.

  • Product Purity: Minimizing the catalyst loading directly reduces the concentration of residual rhodium in the crude product. This simplifies purification, decreasing the likelihood of metal contamination in the final compound—a stringent requirement in the pharmaceutical industry.

  • Selectivity and Yield: In some cases, high concentrations of the catalyst can lead to the formation of byproducts or catalyst decomposition, thereby lowering the overall yield and selectivity of the desired transformation.

Q3: How does the choice of rhodium precursor and ligand impact the optimal catalyst loading?

The structure of the rhodium catalyst, particularly the nature of its ligands, is paramount. Catalysts with ligands that are more resistant to dissociation or degradation can maintain their activity over more catalytic cycles. For example, the dirhodium catalyst Rh₂(esp)₂, which features a "strapped" carboxylate ligand, demonstrates superior stability compared to more common systems like Rh₂(OAc)₄.[1] This enhanced stability prevents rapid ligand exchange and catalyst deactivation, enabling intramolecular amination reactions to proceed efficiently with loadings as low as 0.1 mol%.[1]

Q4: When should I suspect my catalyst loading is suboptimal (too high or too low)?

  • Suspect Loading is Too Low If: The reaction is very slow, stalls before reaching completion, or shows no conversion of the starting material.

  • Suspect Loading is Too High If: The reaction produces significant byproducts, the yield decreases when pushing the reaction to full conversion, or you observe catalyst precipitation (aggregation). While less common, some reactions can be inhibited by high concentrations of catalyst or associated ligands.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems in a question-and-answer format to guide you through the troubleshooting process.

Category 1: Low Yield or No Reaction

Q: My reaction shows very low conversion, even after an extended time. I started with a 1 mol% catalyst loading. What should I do?

A: This is a common issue that points to problems with catalyst activity or insufficient catalyst concentration.

Potential Cause 1: Insufficiently Active Catalyst The rate-determining step in many rhodium-catalyzed C-H amination reactions is related to the formation of a key rhodium-nitrenoid intermediate.[2][3][4] If the catalyst cannot efficiently generate this active species, the reaction will not proceed.

  • Suggested Solution: First, verify the quality and age of your rhodium precursor. Catalysts can degrade over time, especially if improperly stored. Use a freshly opened bottle or a trusted source. Second, ensure your reagents, particularly the amine and any additives, are pure and anhydrous. Trace impurities can act as poisons, deactivating the catalyst.[5]

Potential Cause 2: Catalyst Loading is Below the Minimum Threshold For challenging substrates or less efficient ligand systems, 1 mol% may simply be too low to achieve a reasonable reaction rate.

  • Suggested Solution: The most direct approach is to systematically increase the catalyst loading. Set up parallel reactions with loadings of 2 mol%, 3 mol%, and 5 mol% to determine if a higher concentration overcomes the activation barrier. See Protocol 1 for a detailed experimental workflow. If you see a clear positive correlation between loading and conversion, you have identified the primary issue.

Category 2: Reaction Stalls or Reaches a Plateau

Q: My reaction proceeds well initially but stops at 50-70% conversion. Why is it not going to completion?

A: Reaction stalling is a classic sign of catalyst deactivation or product inhibition during the reaction.

Potential Cause 1: Catalyst Deactivation The active rhodium species can be prone to deactivation through several pathways, including aggregation into inactive clusters or unwanted ligand exchange with solvent or substrates.[6][7] For instance, NMR studies have shown that Rh₂(OAc)₄ can undergo rapid acetate ligand exchange in the presence of the oxidant, a process that the more robust Rh₂(esp)₂ catalyst resists.[1]

  • Suggested Solution 1 (Switch Catalyst): If you are using a standard catalyst like Rh₂(OAc)₄, consider switching to a more stable, high-performance catalyst such as Rh₂(esp)₂.[1] These catalysts are designed to resist deactivation and can sustain a higher number of turnovers.

  • Suggested Solution 2 (Modify Conditions): Lowering the reaction temperature may slow the rate of deactivation. You can also try adding the catalyst in portions over the course of the reaction to maintain a sufficient concentration of the active species.

Potential Cause 2: Product Inhibition The amine product formed during the reaction can be a good ligand for the rhodium center. If the product binds to the catalyst more strongly than the starting materials, it can sequester the catalyst and halt the catalytic cycle.

  • Suggested Solution: A straightforward strategy is to increase the catalyst loading. A higher initial concentration of the catalyst may be sufficient to achieve full conversion before product inhibition becomes overwhelming.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision tree for troubleshooting common issues in rhodium-catalyzed amination.

G start Reaction Outcome Unsatisfactory check_yield Low Yield? start->check_yield check_conversion Check Conversion (LCMS/GC/NMR) check_yield->check_conversion low_conversion Conversion is Low (<95%) check_conversion->low_conversion Yes high_conversion Conversion is High (>95%) check_conversion->high_conversion No (Yield Issue) cause_low_conv Potential Causes: - Catalyst Loading Too Low - Inactive Catalyst - Stalling/Deactivation low_conversion->cause_low_conv cause_high_conv Potential Causes: - Side Reactions Dominating - Product Decomposition high_conversion->cause_high_conv solution_low_conv Solutions: 1. Increase Catalyst Loading (See Protocol 1) 2. Verify Catalyst & Reagent Quality 3. Switch to a More Robust Catalyst (e.g., Rh₂(esp)₂) cause_low_conv->solution_low_conv solution_high_conv Solutions: 1. Decrease Catalyst Loading 2. Lower Reaction Temperature 3. Screen Different Solvents/Additives cause_high_conv->solution_high_conv Catalytic_Cycle Rh2_cat [Rh₂(L)₄] Catalyst Nitrenoid Rh(II)-Nitrenoid Intermediate [L₄Rh₂=NR] Rh2_cat->Nitrenoid Rate-Limiting Formation Nitrene_Source N-Source (e.g., R-SO₂N₃) Nitrene_Source->Nitrenoid Oxidant Oxidant (if needed) Oxidant->Nitrenoid TS C-H Insertion Transition State Nitrenoid->TS Substrate Substrate (R'-H) Substrate->TS Product_Complex Product-Catalyst Complex TS->Product_Complex C-N Bond Formation Product_Complex->Rh2_cat Catalyst Regeneration Product Aminated Product (R'-NHR) Product_Complex->Product

Caption: A simplified catalytic cycle for rhodium-catalyzed C-H amination.

This cycle highlights that the formation of the rhodium-nitrenoid is often a critical, rate-limiting step. [2][3]Therefore, ensuring the catalyst is active and present in a sufficient concentration to efficiently generate this intermediate is key to a successful reaction.

Experimental Protocols & Data Presentation

Table 1: Example Screening Protocol for Catalyst Loading Optimization

This table outlines a typical experimental setup for optimizing catalyst loading for the intramolecular amination of a sulfamate ester substrate.

Entry Rh₂(esp)₂ (mol%) Substrate (mmol) Solvent (mL) Temp (°C) Time (h) Conversion (%) Yield (%) Turnover Number (TON)
12.00.55.0401>999548
21.00.55.0401>999696
30.50.55.0402>9995190
40.1 0.5 5.0 40 4 >99 94 940
50.050.55.040885801600 (at 80% yield)

Data is illustrative. TON = (moles of product) / (moles of catalyst).

The results indicate that 0.1 mol% is the optimal loading, providing excellent yield with the highest turnover number in a reasonable timeframe. Dropping to 0.05 mol% results in an incomplete reaction.

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol describes setting up parallel reactions to efficiently screen for the optimal catalyst loading.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
  • Use a high-purity, anhydrous solvent. If necessary, pass the solvent through an activated alumina column.
  • Ensure the substrate and any additives are pure and dry.

2. Reaction Setup (Example for 5 parallel reactions):

  • In a glovebox, prepare five reaction vials equipped with stir bars.
  • To each vial, add the substrate (e.g., 0.5 mmol).
  • Prepare a stock solution of the rhodium catalyst in the reaction solvent to ensure accurate dispensing of small quantities.
  • Add the appropriate volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%).
  • Add the remaining reaction components (e.g., oxidant, additives) and the solvent to bring all reactions to the same total volume and concentration.

3. Running the Reaction:

  • Seal the vials and remove them from the glovebox.
  • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature.
  • Stir the reactions at a consistent rate.

4. Monitoring and Analysis:

  • At set time points (e.g., 1, 2, 4, 8 hours), take a small aliquot from each reaction vial.
  • Quench the aliquot (e.g., with a saturated solution of Na₂S₂O₃ if an iodine-based oxidant is used).
  • Analyze the sample by LCMS, GC, or ¹H NMR to determine the conversion of the starting material and the formation of the product.
  • Continue monitoring until the reactions appear to have reached completion or stalled.

5. Workup and Interpretation:

  • Once the reactions are complete, perform a standard workup and purify the product.
  • Calculate the isolated yield for each reaction.
  • Compare the yield, reaction time, and calculated Turnover Number (TON) to identify the lowest catalyst loading that provides an efficient and high-yielding transformation.

References

  • Mechanistic Studies of the Rhodium-Catalyzed Direct C–H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society. [Link]

  • Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. KAIST Scholarly Articles. [Link]

  • The Mechanism of Rhodium-Catalyzed Allylic C-H Amination. PubMed. [Link]

  • The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]

  • The Mechanism of Rhodium-Catalyzed Allylic C–H Amination. ACS Publications. [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health (NIH). [Link]

  • Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology (RSC Publishing). [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]

  • Mechanistic studies of the rhodium-catalyzed direct C-H amination reaction using azides as the nitrogen source. KAIST (Korea Advanced Institute of Science and Technology). [Link]

Sources

Technical Support Center: N-Phenethyl-p-toluenesulfonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Phenethyl-p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Here, we address common stability and degradation challenges through a series of frequently asked questions and in-depth troubleshooting protocols. Our goal is to provide you with the expertise and validated methods necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

What is the general stability profile of N-Phenethyl-p-toluenesulfonamide under standard laboratory conditions?

N-Phenethyl-p-toluenesulfonamide, a member of the sulfonamide class of compounds, is generally a stable solid under normal ambient conditions.[1][2] However, its stability can be influenced by several factors, particularly in solution. Key considerations include the solvent system, pH, exposure to light, and temperature. While the solid form is relatively robust, solutions may be susceptible to degradation over time, especially under harsh environmental conditions.[1]

To what types of degradation is N-Phenethyl-p-toluenesulfonamide most susceptible?

Based on the general behavior of sulfonamides, N-Phenethyl-p-toluenesulfonamide is primarily susceptible to the following degradation pathways:

  • Hydrolysis: The sulfonamide bond can undergo cleavage under strongly acidic or alkaline conditions, although it is generally more resistant to hydrolysis than amides.[3] The rate of hydrolysis is pH-dependent.

  • Oxidation: The sulfur atom in the sulfonamide group and other parts of the molecule can be susceptible to oxidation.[4][5] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the experimental setup.[5][6]

  • Photodegradation: Exposure to ultraviolet (UV) or even strong visible light can induce degradation.[7][8][9] Photolytic stress can lead to cleavage of the sulfonamide bond and other photochemical reactions.[7][9]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.[10][11]

What are the initial signs of degradation I should look for in my sample?

Visual inspection can sometimes provide the first clues of degradation. These may include:

  • A change in the color of the solid or solution.

  • The formation of precipitates in a previously clear solution.

  • A noticeable change in the pH of the solution.

However, significant degradation can occur without any visible changes. Therefore, analytical techniques are essential for confirmation. A common initial sign is the appearance of new, smaller peaks and a corresponding decrease in the main compound's peak area in a chromatogram (e.g., HPLC).

How should I properly store N-Phenethyl-p-toluenesulfonamide to ensure its stability?

To maximize the shelf-life of N-Phenethyl-p-toluenesulfonamide, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidative degradation.

  • In Solution: If solutions must be stored, they should be kept at low temperatures (2-8 °C or frozen). Protect solutions from light by using amber vials or wrapping containers in aluminum foil. The choice of solvent is also critical; use high-purity solvents and consider degassing them to remove dissolved oxygen. For prolonged storage, preparing fresh solutions is the best practice.

Troubleshooting Guides

This section provides structured approaches to identify and resolve common issues related to the stability and degradation of N-Phenethyl-p-toluenesulfonamide.

Issue 1: Inconsistent Results and Loss of Potency in Biological Assays

Symptoms:

  • Decreased or variable biological activity over time.

  • Poor reproducibility between experimental runs.

  • Unexpected dose-response curves.

Possible Cause: Degradation of the compound in the assay medium or stock solution.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent biological assay results.

Detailed Steps:

  • Verify Stock Solution Integrity: Immediately analyze your current stock solution using a validated HPLC method. Compare the chromatogram to that of a freshly prepared standard. The presence of new peaks or a significant decrease in the main peak area confirms degradation.

  • Address Stock Degradation:

    • If the stock has degraded, prepare a fresh solution using high-purity solvent.

    • Review your storage procedures. Are you using an appropriate solvent? Is the solution protected from light and stored at a suitable temperature?

  • Assess Assay Medium Stability: Incubate N-Phenethyl-p-toluenesulfonamide in your complete assay medium under the exact experimental conditions (temperature, CO2, etc.) but without cells or other biological components. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to determine the rate of degradation.

  • Modify Assay Protocol: If the compound is unstable in the assay medium, consider modifications such as reducing the incubation time, adjusting the pH of the medium if possible, or adding antioxidants if oxidative degradation is suspected.

  • Validate: Once you have identified and addressed the source of instability, re-run your assay with the modified protocol and freshly prepared solutions to confirm that you have achieved consistent results.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Symptoms:

  • New peaks are observed in HPLC, LC-MS, or GC-MS analysis that were not present in the initial analysis of the reference standard.

  • The area of the main peak for N-Phenethyl-p-toluenesulfonamide decreases over time.

Possible Cause: Forced degradation due to experimental conditions or improper sample handling and storage.

Forced Degradation Study Protocol (to identify potential degradants):

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[12][13][14] A typical study involves subjecting the compound to stress conditions and analyzing the resulting mixture.[6]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂, Room Temp, 24hTo identify potential oxidative degradation products.[6]
Thermal Solid & Solution, 80°C, 72hTo determine heat sensitivity.
Photolytic Solution, ICH Q1B conditions (UV & Vis)To assess light sensitivity.[12]

Experimental Workflow for Forced Degradation:

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of N-Phenethyl-p-toluenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 1. Include a control sample stored under normal conditions.

  • Sampling and Quenching: At specified time points, withdraw a sample from each stress condition. For acid and base hydrolysis, neutralize the sample with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, using a high-resolution mass spectrometry method (e.g., LC-QTOF-MS) to identify the masses of potential degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks represent degradation products. Use the mass spectral data to propose structures for these degradants. Common degradation pathways for sulfonamides include cleavage of the S-N bond and modifications to the aromatic rings.[9]

Potential Degradation Pathways Diagram:

Degradation_Pathways cluster_products Degradation Products Compound N-Phenethyl-p-toluenesulfonamide Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis S-N Cleavage Oxidation Oxidation Compound->Oxidation Oxidizing Agent Photodegradation Photodegradation Compound->Photodegradation UV/Vis Light p_toluenesulfonic_acid p-Toluenesulfonic Acid Hydrolysis->p_toluenesulfonic_acid phenethylamine Phenethylamine Hydrolysis->phenethylamine oxidized_products Oxidized Derivatives (e.g., N-oxide, hydroxylated rings) Oxidation->oxidized_products photoproducts Photolytic Fragments (e.g., SO₂ extrusion products) Photodegradation->photoproducts

Caption: Potential degradation pathways of N-Phenethyl-p-toluenesulfonamide.

By systematically applying these troubleshooting guides and understanding the inherent stability characteristics of N-Phenethyl-p-toluenesulfonamide, you can ensure the accuracy and reliability of your experimental data.

References

  • Barrios-Estrada, C., de la Cruz-Burelo, P., Gómez-García, A., Rojas-García, E., & Rutiaga-Quiñones, J. G. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 34(3), 475-486. [Link]

  • Zimmermann, A. K., & Ternes, T. A. (2009). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental Science & Technology, 43(17), 6757–6764. [Link]

  • Abou-Khalil, S., Abou-Khalil, W. H., & El-Tannir, A. A. (1988). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 71(4), 751-754. [Link]

  • Li, J., & Bilsky, E. J. (2003). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 92(10), 2064-2077. [Link]

  • Li, Y., Wang, C., Li, Z., & Zhang, Y. (2015). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Chemical Engineering Journal, 279, 1023-1032. [Link]

  • Lin, Y.-C., Hsiao, T.-C., & Chen, C.-Y. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]

  • Loch, A., & Schlosser, D. (1999). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. Applied Microbiology and Biotechnology, 51(1), 94-99. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenethyl-p-toluenesulfonamide. PubChem. Retrieved January 21, 2026, from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Sule, S., & Sherikar, O. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(5), 45-56. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, M., & Zong, S. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Forced Degradation of a Drug Substance: A Case Study. Pharmaceutical Technology, 26(2), 48-56. [Link]

  • Organisation for Economic Co-operation and Development. (1994). SIDS Initial Assessment Report for p-Toluenesulfonamide. [Link]

  • National Toxicology Program. (2016). NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. Toxicity Report Series, (86), 1-114. [Link]

  • Glass, R. S., & Smith, D. L. (1974). Thermal Degradation of Polymers. IV. Poly-2,2′-(m-phenylene)-5,5′-bibenzimidazole. Journal of Polymer Science: Polymer Chemistry Edition, 12(7), 1587-1596. [Link]

  • Zhang, Y., & Xu, J. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1083. [Link]

  • Wang, H., Wei, Z., Wang, H., & Chunlin, W. (2021). Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. [Link]

  • da Silva, A. F. C., de Souza, M. V. N., & de Almeida, M. V. (2000). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1695-1700. [Link]

  • Bocian, W., & Bednarek, E. (2019). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). Polymers, 11(12), 2056. [Link]

Sources

Technical Support Center: N-Phenethyl-p-toluenesulfonamide Assay Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Phenethyl-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's poor aqueous solubility in experimental assays. Adherence to the principles outlined below will enhance the accuracy, reproducibility, and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the handling of N-Phenethyl-p-toluenesulfonamide.

Q1: What are the primary causes of N-Phenethyl-p-toluenesulfonamide precipitation in aqueous assay buffers?

A1: The precipitation of N-Phenethyl-p-toluenesulfonamide is primarily due to its chemical structure: a large, non-polar phenethyl group and a toluenesulfonamide group, which contribute to its hydrophobic nature and low aqueous solubility[1][2]. When a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous buffer, the abrupt shift in solvent polarity causes the compound to "crash out" of the solution, a phenomenon known as "solvent shock"[2][3]. Exceeding the compound's maximum solubility limit in the final assay medium will invariably lead to precipitation[2].

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the most widely used and recommended initial solvent for creating a high-concentration stock solution of N-Phenethyl-p-toluenesulfonamide[4]. Its strong polarity and miscibility with both water and organic phases make it an effective choice for many poorly soluble compounds used in biological screenings[4]. Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay, as high solvent concentrations can introduce artifacts[5].

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is the immediate troubleshooting step?

A3: This is a classic solubility issue. The immediate strategy is to employ a stepwise dilution protocol. Instead of adding the concentrated DMSO stock directly into the final buffer volume, first, create an intermediate dilution in a mixture of your buffer and a co-solvent. Then, add this intermediate solution to the final buffer volume. This gradual reduction in solvent polarity can prevent solvent shock and keep the compound in solution[5][6].

Q4: What are co-solvents and which ones are recommended?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds in aqueous solutions[7]. They work by reducing the polarity of the aqueous system[8]. For N-Phenethyl-p-toluenesulfonamide, suitable co-solvents include:

  • Ethanol

  • Polyethylene Glycol (PEG), particularly PEG 300 or PEG 400[8][9]

  • Propylene Glycol [7]

The final concentration of the co-solvent should be kept as low as possible (ideally ≤1-5%) to avoid impacting the biological system[6].

Q5: How do I differentiate between kinetic and thermodynamic solubility, and why does it matter for my assay?

A5:

  • Kinetic solubility measures the concentration of a compound when precipitation first occurs after adding a DMSO stock to an aqueous buffer. It reflects a metastable, supersaturated state and is often higher than the true solubility. This is what is typically being assessed in early-stage drug discovery screening[10][11][12][13].

  • Thermodynamic solubility is the true equilibrium solubility, measured when excess solid compound is equilibrated with the buffer over a longer period[10][11][12][13].

It matters because relying on an artificially high kinetic solubility can lead to compound precipitation over the course of a longer assay (e.g., cell-based assays over 24-72 hours), causing inconsistent results[3]. For high-throughput screens, kinetic solubility might be sufficient, but for longer incubation assays, ensuring the final concentration is below the thermodynamic solubility is crucial.

Part 2: In-Depth Troubleshooting Guide

When simple FAQs are not enough, this guide provides a systematic approach to resolving persistent solubility issues.

Problem: Compound Precipitates in Assay Medium

This troubleshooting workflow is designed to systematically identify and solve the root cause of precipitation.

G A Compound Precipitates in Assay B Is final DMSO concentration > 1%? A->B Check Solvent % C Reduce DMSO concentration by using a higher stock concentration. B->C Yes D No B->D E Did you perform a stepwise dilution? D->E Check Dilution Method F Implement Stepwise Dilution Protocol (See Protocol 2) E->F No G No E->G H Have you tried a co-solvent? G->H Check Formulation I Screen Co-solvents (Ethanol, PEG 300, Propylene Glycol) (See Protocol 3) H->I No J No H->J K Consider advanced formulation strategies (e.g., cyclodextrins, solid dispersions). J->K Persistent Issue

Sources

Technical Support Center: Monitoring the Synthesis of N-Phenethyl-p-toluenesulfonamide by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the TLC monitoring of the N-phenethyl-p-toluenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to confidently monitor your reaction, interpret your results, and overcome common experimental hurdles.

Introduction to the Reaction and its TLC Monitoring

The synthesis of N-phenethyl-p-toluenesulfonamide is a cornerstone reaction in organic synthesis, often involving the reaction of phenethylamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][2] Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of this reaction. It is a rapid, cost-effective, and highly informative method to qualitatively assess the consumption of starting materials and the formation of the product.[3][4][5]

This guide will delve into the practical aspects of using TLC for this specific transformation, moving beyond a simple procedural outline to explain the underlying chemical principles that govern the success of your analysis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when monitoring the N-phenethyl-p-toluenesulfonamide synthesis by TLC.

Q1: What is a good starting solvent system for the TLC analysis of this reaction?

A1: A common starting point for separating amines and sulfonamides is a mixture of a non-polar and a moderately polar solvent. For this specific reaction, a mixture of hexanes and ethyl acetate is often effective.[4] A typical starting ratio would be in the range of 3:1 to 1:1 (hexanes:ethyl acetate) . The optimal ratio will depend on the specific reaction conditions and should be determined experimentally to achieve an Rf value for the product between 0.3 and 0.7.[6]

Q2: How can I visualize the spots on my TLC plate?

A2: There are several methods for visualizing the spots, and using a combination can often provide a more complete picture of your reaction.

  • UV Light (254 nm): If you are using TLC plates with a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background.[7][8] Both the starting material p-toluenesulfonyl chloride and the product N-phenethyl-p-toluenesulfonamide contain aromatic rings and should be UV active.

  • Iodine Chamber: Exposing the developed TLC plate to iodine vapor is a simple and often effective method.[9][10] Iodine will form colored complexes with many organic compounds, appearing as yellow-brown spots.[8] This method is semi-destructive as the spots will fade over time.[10]

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with compounds that can be oxidized, such as the amine group of the starting material, phenethylamine. The product, a sulfonamide, will be less reactive. This stain is useful for specifically identifying the presence of the starting amine. Spots will appear as yellow to brown on a purple background.[9]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different functional groups upon heating, which can aid in distinguishing between spots.[9][11]

Q3: What are the expected relative Rf values for the starting materials and the product?

A3: The polarity of the compounds dictates their mobility on the TLC plate. In a normal-phase silica gel TLC:

  • Phenethylamine (Starting Material): This is a primary amine and is quite polar. It will have a low Rf value , meaning it will not travel far up the plate.

  • p-Toluenesulfonyl Chloride (TsCl) (Starting Material): This compound is moderately polar and will have an intermediate to high Rf value .

  • N-Phenethyl-p-toluenesulfonamide (Product): The product is less polar than the starting amine due to the sulfonamide bond. It will have a higher Rf value than phenethylamine but may be close to or slightly lower than p-toluenesulfonyl chloride depending on the eluent system.

CompoundStructureExpected PolarityExpected Rf Value
PhenethylamineC₆H₅CH₂CH₂NH₂HighLow
p-Toluenesulfonyl ChlorideCH₃C₆H₄SO₂ClModerateIntermediate to High
N-Phenethyl-p-toluenesulfonamideCH₃C₆H₄SO₂NHCH₂CH₂C₆H₅Low to ModerateHigh

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Issue 1: My spots are streaking or "tailing."

  • Question: I am observing long, drawn-out spots instead of tight, circular ones. What is causing this and how can I fix it?

  • Answer: Streaking or tailing of spots on a TLC plate is a common issue that can obscure results.[5][12]

    • Cause 1: Sample Overloading. Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking.[5][12]

      • Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the TLC plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate between each application.[12]

    • Cause 2: Highly Polar Compound. The starting material, phenethylamine, is a basic amine and can interact strongly with the acidic silica gel on the TLC plate, leading to tailing.[13]

      • Solution: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N), typically 0.1-1% by volume.[14][15] The triethylamine will compete with your amine for the active sites on the silica gel, resulting in more compact spots.

    • Cause 3: Impurities in the Sample. The presence of highly polar impurities can also cause streaking.

      • Solution: While the goal of TLC is to monitor the reaction mixture as is, if streaking is severe and persists after addressing the above points, consider a mini-workup of the aliquot (e.g., a quick filtration through a small plug of silica) before TLC analysis.

Issue 2: I can't see any spots on my TLC plate.

  • Question: After developing and visualizing my TLC plate, I don't see any spots. What went wrong?

  • Answer: The absence of spots can be perplexing, but it's usually due to one of a few common reasons.[12]

    • Cause 1: Insufficient Sample Concentration. The concentration of your compounds in the spotted sample may be too low to be detected.[12]

      • Solution: Spot the sample multiple times in the same location, allowing the solvent to dry completely between each application.[12] This will concentrate your sample on the baseline.

    • Cause 2: Ineffective Visualization Method. The visualization technique you are using may not be suitable for your compounds.

      • Solution: Try a different visualization method. If you are only using UV light, some compounds may not be UV active. Staining with iodine or potassium permanganate is often more universal.[7][10]

    • Cause 3: Compound Volatility. If your compounds are highly volatile, they may have evaporated from the TLC plate during development or drying. This is less likely for the compounds in this specific reaction.

    • Cause 4: Reaction Failure. It is possible that the reaction has not proceeded, and the starting materials are not being detected for the reasons mentioned above.

      • Solution: Always run a standard of your starting materials on the same TLC plate as your reaction mixture to confirm that they can be visualized under the chosen conditions.

Issue 3: My spots are not separating well.

  • Question: The spots for my starting material and product are very close together or are overlapping. How can I improve the separation?

  • Answer: Poor separation is a common challenge in TLC and can usually be resolved by adjusting the solvent system.[5]

    • Cause 1: Inappropriate Solvent Polarity. The polarity of your eluent may not be optimal for separating the compounds of interest.

      • Solution:

        • If the Rf values are too high (spots are near the solvent front): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture.[6]

        • If the Rf values are too low (spots are near the baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent.[6]

        • If the spots are still not separating: Try a different solvent system altogether. For example, you could try a mixture of dichloromethane and methanol.[16]

    • Cause 2: Similar Polarity of Compounds. The product and one of the starting materials (p-toluenesulfonyl chloride) may have very similar polarities.

      • Solution: In addition to optimizing the solvent system, consider using a "co-spot." A co-spot involves spotting your reaction mixture and a standard of your starting material in the same lane. If the spots separate, you will see two distinct spots. If they are the same compound, you will see a single, potentially elongated spot.

Issue 4: I have an unexpected spot on my TLC plate.

  • Question: I am seeing a third spot on my TLC plate that I don't recognize. What could it be?

  • Answer: The appearance of an unexpected spot can indicate the formation of a byproduct or the presence of an impurity.

    • Possible Cause 1: Hydrolysis of p-Toluenesulfonyl Chloride. If there is moisture in your reaction, the p-toluenesulfonyl chloride can hydrolyze to form p-toluenesulfonic acid.[17] This is a very polar compound and will likely have a very low Rf value, possibly remaining on the baseline.

    • Possible Cause 2: Over-alkylation. While less common for primary amines, it is possible for the product sulfonamide to be further alkylated, leading to a di-substituted product. This would likely be less polar than your desired product and have a higher Rf value.[18]

    • Possible Cause 3: Side Reactions. Other side reactions may be occurring depending on your specific reaction conditions.

      • Solution: To identify the unknown spot, you can try to isolate it by preparative TLC or column chromatography and characterize it by spectroscopic methods (e.g., NMR, MS).

Experimental Protocol: TLC Monitoring

This protocol provides a step-by-step guide for the TLC analysis of the N-phenethyl-p-toluenesulfonamide synthesis.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)[3][4]

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Eluent (e.g., 3:1 hexanes:ethyl acetate)

  • Reaction mixture

  • Standards of starting materials (phenethylamine and p-toluenesulfonyl chloride)

  • Visualization tools (UV lamp, iodine chamber, staining solution)

  • Pencil

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is saturated with the eluent, to create a saturated atmosphere. Cover the chamber with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3][13] Mark the lanes where you will spot your samples.

  • Spot the TLC Plate:

    • Lane 1 (Standard): Using a clean capillary tube, spot a dilute solution of phenethylamine.

    • Lane 2 (Standard): Using a clean capillary tube, spot a dilute solution of p-toluenesulfonyl chloride.

    • Lane 3 (Reaction Mixture): Using a clean capillary tube, spot a small amount of your reaction mixture.

    • Lane 4 (Co-spot): Spot the reaction mixture and then, on top of the same spot, apply a spot of the phenethylamine standard.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the eluent.[12] Cover the chamber and allow the eluent to travel up the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[19]

  • Visualize the Spots:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10]

    • Place the plate in an iodine chamber until spots appear, then remove and circle the spots.[10]

    • If necessary, use a chemical stain for further visualization.[10]

  • Calculate Rf Values: For each spot, measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula:

    • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[13]

Visualizing the TLC Workflow

The following diagram illustrates the key steps in the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Equilibrate Developing Chamber prep_plate Prepare & Mark TLC Plate spot_standards Spot Starting Material Standards prep_plate->spot_standards spot_reaction Spot Reaction Mixture spot_standards->spot_reaction spot_cospot Co-spot Reaction & Standard spot_reaction->spot_cospot develop Develop Plate in Chamber spot_cospot->develop visualize Visualize Spots (UV, Iodine, Stain) develop->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results: Reaction Progress calculate_rf->interpret

Caption: Workflow for monitoring the reaction by TLC.

Conclusion

Effective TLC monitoring is a critical skill for any synthetic chemist. By understanding the principles behind the technique and being prepared to troubleshoot common issues, you can gain valuable insights into your N-phenethyl-p-toluenesulfonamide synthesis. This guide provides a framework for approaching TLC with a methodical and informed perspective, ultimately leading to more successful and efficient research outcomes.

References

  • Benchchem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • Benchchem. (n.d.). Technical Support Center: Efficient p-Toluenesulfonamide Alkylation.
  • Various Authors. (n.d.). TLC of Sulfonamides. ResearchGate. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • Benchchem. (n.d.). Technical Support Center: N-Alkylation of Methanesulfonamide.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-Toluene-p-sulfonyl-1-methyl-2-phenylethylamine. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: p-Toluenesulfonyl Chloride (TsCl) Removal.
  • Li, N., et al. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 225-230. Retrieved from [Link]

  • Reddit. (2024). How to separate these sulfonamides with TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Nichols, L. (2022). TLC Visualization Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Retrieved from [Link]

  • Starkey, L. (2012). Lab demonstration - Visualizing the Spots. YouTube. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of N-alkyl p-toluene sulfonamide.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Retrieved from [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Retrieved from [Link]

  • Sciencemadness.org. (2010). p-toluenesulonyl chloride advice. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
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  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenethyl-p-toluenesulfonamide. PubChem. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-alkyl-p-toluenesulfonamide.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines.
  • Benchchem. (n.d.). Industrial Synthesis of N-Alkyl p-Toluenesulfonamides: Application Notes and Protocols.
  • American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Retrieved from [Link]

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Sources

Validation & Comparative

A Comparative Guide to Amine Protection: The Role of N-Phenethyl-p-toluenesulfonamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Amine Protection

In the complex world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the amine functional group is both a blessing and a curse. Its nucleophilicity is central to countless strategic bond formations, yet this same reactivity can interfere with transformations elsewhere in a molecule. The solution lies in the strategic use of protecting groups, which act as temporary molecular shields, masking the amine's reactivity. An ideal protecting group is easily installed, robust enough to withstand a variety of reaction conditions, and, crucially, can be selectively removed under conditions that leave the rest of the molecule unscathed.

Among the arsenal of amine protecting groups, sulfonamides, such as N-Phenethyl-p-toluenesulfonamide, represent a class known for exceptional stability.[1][2] This guide provides an in-depth comparison of the p-toluenesulfonyl (tosyl) group, specifically on a phenethyl amine scaffold, with other ubiquitous amine protecting groups like Boc, Cbz, and Fmoc. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in designing more efficient and robust synthetic routes.

The Tosyl Group: A Bastion of Stability

The p-toluenesulfonyl (Ts or tosyl) group forms a sulfonamide linkage with an amine. The potent electron-withdrawing nature of the sulfonyl moiety dramatically reduces the nucleophilicity and basicity of the nitrogen atom.[2] This renders the protected amine exceptionally stable across a wide pH range and resistant to many nucleophiles, electrophiles, and oxidizing conditions.[1][3] N-Phenethyl-p-toluenesulfonamide serves as an excellent case study for this class.

Synthesis and Properties of N-Phenethyl-p-toluenesulfonamide

The formation of N-Phenethyl-p-toluenesulfonamide is straightforward, typically achieved by reacting phenethylamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4]

The defining characteristic of the resulting tosylamide is its stability. This robustness, however, has historically been a double-edged sword, as cleavage of the N-S bond required harsh conditions.[5][6] Traditional methods include refluxing in strong acids like HBr or concentrated HCl, or using dissolving metal reductions such as sodium in liquid ammonia.[1][5] Such conditions are often incompatible with complex molecules bearing sensitive functional groups, which severely limited the utility of the tosyl group for many years.

However, modern synthetic chemistry has introduced a suite of milder deprotection methods that have revitalized the use of tosylamides. These include reductive cleavage protocols using reagents like samarium diiodide (SmI2), sodium naphthalenide, or sodium bis(2-methoxyethoxy)aluminum hydride.[3][7][8] Furthermore, photochemical and electrochemical methods are emerging as powerful, chemoselective alternatives.[3][9][10]

Comparative Analysis with Carbamate Protecting Groups

The most common alternatives to sulfonamides are carbamate-based protecting groups, namely Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl). Their popularity stems from the relative ease with which they can be cleaved under specific, non-overlapping (orthogonal) conditions.[11]

Key Differentiating Attributes
  • Boc (tert-Butoxycarbonyl): This group is the quintessential acid-labile protecting group. It is stable to catalytic hydrogenation and basic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.[11][12] Its sensitivity to acid makes it unsuitable for reactions requiring acidic conditions.

  • Cbz (Carboxybenzyl): The Cbz group is prized for its unique removal via catalytic hydrogenation (e.g., H₂ over Pd/C).[11] This method is exceptionally mild and chemoselective. The Cbz group is generally stable to acidic and basic conditions but is incompatible with reactions that employ reducing agents.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is defined by its lability to basic conditions, typically cleaved by a solution of piperidine in DMF.[11] It is stable to acid and catalytic hydrogenation, making it an orthogonal partner to both Boc and Cbz groups, which is why it is a cornerstone of modern solid-phase peptide synthesis.

The tosyl group, in contrast, is stable to the standard cleavage conditions for Boc, Cbz, and Fmoc, making it an excellent "deep" protection strategy when other, more labile groups are used elsewhere in the molecule.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of N-Tosyl, Boc, Cbz, and Fmoc as amine protecting groups.

FeatureN-Tosyl (e.g., N-Phenethyl-p-toluenesulfonamide)Boc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent p-Toluenesulfonyl chloride (TsCl)Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (CbzCl)Fmoc-OSu or Fmoc-Cl
Protection Conditions Amine, Base (e.g., Pyridine), CH₂Cl₂Amine, Base (e.g., NaOH, Et₃N), H₂O/THFAmine, Base (e.g., NaHCO₃), H₂O/DioxaneAmine, Base (e.g., NaHCO₃), H₂O/Dioxane
Stability to Acid Very High (cleaved by conc. HBr/H₂SO₄ at high temp)[5]Very Low (cleaved by TFA, HCl)[11]HighHigh
Stability to Base Very HighHighHighVery Low (cleaved by piperidine)[11]
Stability to Hydrogenolysis Very HighVery HighVery Low (cleaved by H₂/Pd-C)[11]Very High
Stability to Nucleophiles Very HighHighHighModerate
Primary Cleavage Method Reductive Cleavage (e.g., SmI₂, Na/NH₃, NaBH₄/hv)[3][5][9]Strong Acid (TFA, HCl)[12]Catalytic Hydrogenolysis (H₂/Pd-C)Base (Piperidine)
Key Advantage Extreme stability to a wide range of conditions.Orthogonal to Cbz and Fmoc; easy removal.Exceptionally mild and clean deprotection.Orthogonal to Boc and Cbz; ideal for SPPS.
Key Disadvantage Historically difficult to remove; requires specific reductive or harsh acid conditions.Acid sensitivity limits reaction scope.Incompatible with reducible groups (alkynes, etc.).Base sensitivity limits reaction scope.

Visualization of Synthetic Strategy

Choosing the correct protecting group is a critical decision in synthesis design. The following workflow illustrates the logical process based on planned reaction steps.

G start Start: Need to protect an amine q1 Will the subsequent steps involve strong acid? start->q1 q2 Will the subsequent steps involve catalytic hydrogenation? q1->q2 No boc Use Boc Group q1->boc Yes q3 Will the subsequent steps involve basic conditions? q2->q3 No cbz Use Cbz Group q2->cbz Yes q4 Is extreme stability required through multiple, harsh steps? q3->q4 No fmoc Use Fmoc Group q3->fmoc Yes q4->start No (Re-evaluate) tosyl Consider Tosyl Group q4->tosyl Yes

Caption: Decision workflow for selecting an amine protecting group.

The following diagram illustrates the protection and deprotection schemes for the discussed groups.

G cluster_0 Tosyl (Ts) Protection cluster_1 Boc Protection cluster_2 Cbz Protection amine_ts R-NH₂ tscl + TsCl, Base amine_ts->tscl Deprotection protected_ts R-NHTs tscl->protected_ts Deprotection reductive SmI₂ or Na/NH₃ protected_ts->reductive Deprotection reductive->amine_ts Deprotection amine_boc R-NH₂ boc2o + Boc₂O amine_boc->boc2o Deprotection protected_boc R-NHBoc boc2o->protected_boc Deprotection acid TFA or HCl protected_boc->acid Deprotection acid->amine_boc Deprotection amine_cbz R-NH₂ cbzcl + CbzCl amine_cbz->cbzcl Deprotection protected_cbz R-NHCbz cbzcl->protected_cbz Deprotection hydrog H₂, Pd/C protected_cbz->hydrog Deprotection hydrog->amine_cbz Deprotection

Caption: Protection and deprotection cycles for Tosyl, Boc, and Cbz groups.

Experimental Protocols

The trustworthiness of a synthetic method is validated by reproducible, detailed protocols. Below are representative procedures for the protection of phenethylamine with a tosyl group and a modern, mild deprotection method.

Protocol 1: Synthesis of N-Phenethyl-p-toluenesulfonamide (Protection)

This protocol details the straightforward sulfonylation of a primary amine. The causality for using a base is to quench the HCl generated, driving the reaction to completion.

Materials:

  • Phenethylamine (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve phenethylamine in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of a solution of TsCl in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield N-Phenethyl-p-toluenesulfonamide as a white solid.

Protocol 2: Reductive Cleavage of N-Phenethyl-p-toluenesulfonamide with Samarium Diiodide (Deprotection)

This protocol describes a mild deprotection for a notoriously robust protecting group.[7] The choice of SmI₂ is based on its ability to act as a powerful single-electron donor at low temperatures, allowing for reductive cleavage without the harsh conditions of older methods. N-acylation with trifluoroacetic anhydride activates the sulfonamide, making it more susceptible to reduction.[7]

Materials:

  • N-Phenethyl-p-toluenesulfonamide (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.5 equiv)

  • Samarium diiodide (SmI₂) solution in THF (0.1 M, 4.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Na₂S₂O₃ solution

  • Saturated K₂CO₃ solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-Phenethyl-p-toluenesulfonamide in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TFAA dropwise and stir the mixture at -78 °C for 30 minutes. This in-situ activation is critical for facilitating the subsequent reduction.

  • Slowly add the SmI₂ solution via syringe until the characteristic deep blue color persists, indicating the presence of excess SmI₂.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated K₂CO₃ solution.

  • Allow the mixture to warm to room temperature and dilute with ethyl acetate.

  • Wash the mixture with saturated Na₂S₂O₃ solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting phenethylamine via column chromatography or distillation.

Conclusion and Future Outlook

The p-toluenesulfonamide has proven to be an invaluable protecting group for amines, especially in complex syntheses where exceptional stability is required.[2] While historically hampered by harsh removal conditions, the development of diverse and mild deprotection methods, particularly reductive techniques, has greatly expanded its practical application.[3] When compared to labile carbamate protecting groups like Boc, Cbz, and Fmoc, the tosyl group offers a complementary and orthogonal strategy. Its robustness allows chemists to perform a wide array of transformations on other parts of a molecule with the assurance that the amine will remain shielded. The data and protocols provided herein serve as a practical guide for the strategic implementation of tosylamide protection in the laboratory, solidifying its role as a powerful tool in the arsenal of modern synthetic chemistry.

References

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

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  • Kelesoglu, Z., Gültekin, Z., & Büyükgüngör, O. (2010). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2363–o2364. [Link]

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The Evolving Landscape of N-Phenethyl-p-toluenesulfonamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The N-phenethyl-p-toluenesulfonamide scaffold represents a versatile and promising platform in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, offering insights into the chemical modifications that enhance their therapeutic potential. We will delve into the experimental data supporting these findings and provide detailed protocols for key biological assays, empowering researchers in their drug discovery endeavors.

The N-Phenethyl-p-toluenesulfonamide Core: A Foundation for Diverse Bioactivity

The fundamental structure, N-phenethyl-p-toluenesulfonamide, combines a p-toluenesulfonamide group with a phenethylamine moiety. This arrangement provides a unique combination of lipophilicity and hydrogen bonding capabilities, allowing for interactions with a variety of biological targets. The parent compound itself, p-toluenesulfonamide (PTS), has been recognized for its anticancer properties, laying the groundwork for the exploration of its more complex derivatives.

The core structure can be systematically modified at several key positions to explore and optimize biological activity:

  • The Phenethyl Aromatic Ring (Ring A): Substituents on this ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein.

  • The Ethyl Linker: Alterations to the length or rigidity of this linker can affect the spatial orientation of the two aromatic rings.

  • The Sulfonamide Nitrogen: Substitution at this position can influence hydrogen bonding and overall polarity.

  • The p-Toluenesulfonyl Aromatic Ring (Ring B): Modifications to this ring can impact binding affinity and selectivity.

PTS p-Toluenesulfonamide (PTS) Akt_mTOR Akt/mTOR/p70S6K Pathway PTS->Akt_mTOR inhibits CyclinD1 Cyclin D1 PTS->CyclinD1 downregulates Rb Rb Phosphorylation PTS->Rb inhibits Bak_PUMA Bak / PUMA PTS->Bak_PUMA upregulates Apoptosis Apoptosis Akt_mTOR->Apoptosis promotes survival G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest promotes progression Rb->G1_Arrest promotes progression Bak_PUMA->Apoptosis induces G1_Arrest->Apoptosis

Caption: Anticancer mechanism of p-toluenesulfonamide.

Structure-Activity Relationship Insights

While comprehensive SAR studies on a library of N-phenethyl-p-toluenesulfonamide derivatives are emerging, data from related benzenesulfonamide series provide valuable insights. Generally, the introduction of electron-donating groups on the benzenesulfonamide ring tends to enhance anticancer activity.

Table 1: Comparison of Anticancer Activity of Selected Sulfonamide Derivatives

Compound IDN-SubstituentSubstituents on Ring BCancer Cell LineIC50 (µM)Reference
PTS H4-MethylPC-3 (Prostate)Not specified, but inhibits proliferation[1]
PTS H4-MethylDU-145 (Prostate)Not specified, but inhibits proliferation[1]
Analog 1 2-phenylethyl4-AminoA549 (Lung)5.8Hypothetical
Analog 2 2-phenylethyl4-NitroA549 (Lung)12.3Hypothetical
Analog 3 2-(4-chlorophenyl)ethyl4-MethylMCF-7 (Breast)3.2Hypothetical
Analog 4 2-(4-methoxyphenyl)ethyl4-MethylMCF-7 (Breast)1.8Hypothetical

(Note: Analogs 1-4 are hypothetical examples to illustrate potential SAR trends based on existing literature on related compounds.)

Antimicrobial Activity: A Renewed Focus on a Classic Scaffold

Sulfonamides are historically significant antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. The N-phenethyl-p-toluenesulfonamide scaffold offers opportunities to develop novel antibacterial agents with potentially improved efficacy and spectra of activity.

Comparative Antibacterial Potency

A comparative study of N,N-diethylamido substituted p-toluenesulfonamides and their corresponding α-toluenesulfonamide analogs (where a methylene group separates the phenyl ring and the sulfonyl group) revealed interesting SAR. The α-toluenesulfonamide derivatives generally exhibited greater potency against both Staphylococcus aureus and Escherichia coli, suggesting that the spatial separation of the aromatic ring from the sulfonamide core is beneficial for antibacterial activity.

Table 2: Minimum Inhibitory Concentrations (MIC) of Comparative Sulfonamide Series

Compound IDScaffoldR Group (from amino acid)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
p-T2a p-ToluenesulfonamidePyrrolidine>1000500[2]
α-T2a α-ToluenesulfonamidePyrrolidine3.12250[2]
p-T2j p-ToluenesulfonamidePhenyl500250[2]
α-T2j α-ToluenesulfonamidePhenyl25012.5[2]

These findings highlight the significant impact of the core scaffold structure on antibacterial efficacy. The increased flexibility and altered electronic properties of the α-toluenesulfonamides may allow for better binding to the bacterial target enzyme.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the anticancer and antimicrobial activities of N-phenethyl-p-toluenesulfonamide derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-phenethyl-p-toluenesulfonamide derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The MIC is the lowest concentration at which no visible growth is observed.

Step-by-Step Protocol (Broth Microdilution Method):

  • Prepare Stock Solution: Dissolve the N-phenethyl-p-toluenesulfonamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: Observe the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

cluster_MTT MTT Assay Workflow cluster_MIC MIC Assay Workflow Seed Seed Cells Treat Treat with Compounds Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Dilute Serial Dilution of Compounds Inoculate Inoculate with Bacteria Dilute->Inoculate Incubate_MIC Incubate (18-24h) Inoculate->Incubate_MIC Observe Observe for Growth (Turbidity) Incubate_MIC->Observe

Caption: Workflow for MTT and MIC assays.

Conclusion and Future Directions

The N-phenethyl-p-toluenesulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The available data, particularly from closely related analogs, underscores the importance of systematic structural modifications to optimize both anticancer and antimicrobial activities. Key SAR takeaways include the potential benefits of electron-donating groups on the benzenesulfonamide ring for anticancer potency and the advantageous spatial separation of the aromatic and sulfonamide moieties for antibacterial efficacy.

Future research should focus on the synthesis and evaluation of comprehensive libraries of N-phenethyl-p-toluenesulfonamide derivatives with diverse substitution patterns on both aromatic rings. Such studies, coupled with detailed mechanistic investigations and in vivo testing, will be crucial in unlocking the full therapeutic potential of this promising class of compounds. The experimental protocols provided herein offer a robust framework for conducting these essential evaluations, ensuring the generation of high-quality, comparable data to guide the next generation of drug design and development.

References

  • Ju, Y.-H., et al. (2018). Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents. Frontiers in Pharmacology, 9, 1332. [Link]

  • Toh, C. K., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. Toxics, 10(8), 479. [Link]

  • Ajani, O. O., et al. (2016). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Journal of Applied Sciences, 16(7), 321-329. [Link]

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A Technical Guide to Validating N-Phenethyl-p-toluenesulfonamide Binding to the Anti-Apoptotic Protein Mcl-1

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a small molecule's binding to its intended target is a cornerstone of early-stage drug discovery. This guide provides a comprehensive framework for validating the binding of a putative inhibitor, N-phenethyl-p-toluenesulfonamide, to Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical pro-survival protein of the Bcl-2 family and a high-value target in oncology.[1][2][3] Its overexpression is a known driver of tumorigenesis and resistance to various cancer therapies.[1][4][5]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating systems, and provides a comparative analysis with established Mcl-1 inhibitors. Our objective is to equip you with the scientific rationale and practical methodologies to rigorously assess the interaction between N-phenethyl-p-toluenesulfonamide and Mcl-1.

The Central Role of Mcl-1 in Apoptosis and Cancer

The intrinsic apoptosis pathway is a tightly regulated process governed by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, and Mcl-1).[5] Anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing the formation of pores in the mitochondrial outer membrane and subsequent caspase activation.[6][7] Mcl-1 is distinguished by its rapid turnover and its crucial role in the survival of various cancer cells, making it an attractive, albeit challenging, therapeutic target.[5][8] The development of small molecules that inhibit Mcl-1, thereby unleashing the cell's natural apoptotic machinery, is a promising strategy in cancer therapy.[1][3]

Comparative Landscape: Established Mcl-1 Inhibitors

To contextualize the validation of N-phenethyl-p-toluenesulfonamide, it is essential to consider the landscape of known Mcl-1 inhibitors. These compounds can serve as invaluable positive controls in the assays described below.

CompoundBinding Affinity (Kd/Ki/IC50)Assay TypeReference
S63845 Ki < 1.1 nMTR-FRET
AMG-176 Ki = 0.06 nMTR-FRET
UMI-77 IC50 = 490 nMFP
A-1210477 Ki = 0.454 nMFPA

Note: This table is illustrative and not exhaustive. Binding affinities can vary based on the specific assay conditions.

Biophysical Techniques for Validating Direct Binding

A multi-pronged approach using orthogonal biophysical methods is critical to unequivocally confirm the direct binding of N-phenethyl-p-toluenesulfonamide to Mcl-1. Here, we detail three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful label-free technique that provides real-time kinetic data on binding events, yielding association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Causality of Experimental Choice: SPR is chosen for its high sensitivity and its ability to dissect the binding event into its kinetic components. This level of detail is invaluable for understanding the mechanism of interaction and for structure-activity relationship (SAR) studies.

Experimental Workflow:

Caption: SPR experimental workflow for kinetic analysis.

Detailed Protocol:

  • Immobilization: Covalently immobilize high-purity, recombinant human Mcl-1 protein onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density to minimize mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of N-phenethyl-p-toluenesulfonamide in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a DMSO concentration series for solvent correction.

  • Binding Measurement: Perform single-cycle or multi-cycle kinetic analysis. Inject the analyte dilutions over the Mcl-1 and a reference flow cell.

  • Data Analysis: Subtract the reference channel data and the solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters. A positive control, such as S63845, should be run in parallel to validate the assay performance.

Self-Validating System: The inclusion of a reference flow cell and solvent correction controls for non-specific binding and bulk refractive index changes. The goodness of the fit of the data to a defined kinetic model provides confidence in the results.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Causality of Experimental Choice: ITC is the gold standard for characterizing the thermodynamics of binding. It is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts. The thermodynamic signature provides deep mechanistic insights into the driving forces of the interaction.

Experimental Workflow:

ITC_Workflow cluster_setup Setup cluster_titration Titration cluster_data Data Analysis S1 Load Mcl-1 protein into the sample cell T1 Perform sequential injections of the ligand into the protein S1->T1 S2 Load N-phenethyl-p-toluenesulfonamide into the injection syringe S2->T1 T2 Measure the heat change after each injection T1->T2 Measure D1 Integrate the heat pulses to generate a binding isotherm T2->D1 Data D2 Fit the isotherm to a binding model D1->D2 Plot D3 Determine KD, n, ΔH, and ΔS D2->D3 Calculate

Caption: ITC experimental workflow for thermodynamic characterization.

Detailed Protocol:

  • Sample Preparation: Dialyze recombinant Mcl-1 and dissolve N-phenethyl-p-toluenesulfonamide in the same buffer to minimize buffer mismatch effects.

  • Loading: Load the Mcl-1 solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the Mcl-1 solution at a constant temperature.

  • Data Analysis: Integrate the raw heat-burst data to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

Self-Validating System: The stoichiometry (n) value should be close to 1 for a 1:1 binding interaction, providing an internal validation of the binding model and the concentrations of the interactants.

Fluorescence Polarization (FP): A High-Throughput Approach

FP is a solution-based technique that measures changes in the polarization of fluorescent light emitted from a labeled molecule. It is well-suited for competition assays to determine the binding affinity of unlabeled compounds.

Causality of Experimental Choice: FP is a robust and high-throughput method, making it ideal for screening and for quantifying the affinity of inhibitors in a competition format. It is less instrument-intensive than SPR or ITC.

Experimental Workflow:

Caption: FP competition assay workflow.

Detailed Protocol:

  • Assay Development: First, determine the KD of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein). This establishes the assay window.

  • Competition Assay: Incubate a fixed concentration of Mcl-1 and the fluorescent peptide with a serial dilution of N-phenethyl-p-toluenesulfonamide.

  • Measurement: Measure the fluorescence polarization in a plate reader. The displacement of the fluorescent peptide by the inhibitor will cause a decrease in polarization.

  • Data Analysis: Plot the change in polarization against the concentration of the inhibitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, which requires the KD of the fluorescent peptide-Mcl-1 interaction.

Self-Validating System: The assay includes controls for no inhibitor (high polarization) and no Mcl-1 (low polarization), which define the dynamic range. The use of a known inhibitor as a positive control validates the assay's ability to detect competitive binding.

Conclusion

The validation of N-phenethyl-p-toluenesulfonamide's binding to Mcl-1 requires a rigorous, multi-faceted approach. By employing orthogonal biophysical techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization, researchers can build a comprehensive and compelling case for direct, specific binding. Each method provides a unique and complementary layer of information, from real-time kinetics and thermodynamics to high-throughput affinity determination. The experimental frameworks and protocols outlined in this guide, when executed with the appropriate controls, provide a self-validating system to confidently assess the potential of N-phenethyl-p-toluenesulfonamide as a novel Mcl-1 inhibitor.

References

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  • Lee, H., et al. (2020). Computational design of an apoptogenic protein that binds BCL-xL and MCL-1 simultaneously and potently. Computational and Structural Biotechnology Journal, 18, 1256-1265. [Link]

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A Comparative Guide to the Efficacy of N-Phenethyl-p-toluenesulfonamide and its Congeners in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and selectivity is a perpetual endeavor. Within the vast landscape of medicinal chemistry, sulfonamide derivatives have emerged as a promising class of compounds, demonstrating a wide range of pharmacological activities, including notable anti-cancer properties.[1][2] This guide provides an in-depth technical comparison of the efficacy of N-Phenethyl-p-toluenesulfonamide and its parent compound, para-toluenesulfonamide (PTS), against various cancer cell lines. Drawing upon available experimental data for PTS and related sulfonamides, we will extrapolate the potential activity of N-Phenethyl-p-toluenesulfonamide and benchmark it against established chemotherapeutic agents.

Introduction to p-Toluenesulfonamide Derivatives in Oncology

The parent molecule, para-toluenesulfonamide (PTS), is a small organic compound that has demonstrated significant antineoplastic activity in both preclinical and clinical studies.[3][4][5] Its lipophilic nature facilitates good penetration and distribution within tumor tissues, a desirable characteristic for an anti-cancer agent.[2][3][4] PTS has been investigated for its efficacy against a variety of cancers, including hepatocellular carcinoma, non-small cell lung cancer, tongue squamous cell carcinoma, and castration-resistant prostate cancer.[2][3]

The addition of a phenethyl group to the nitrogen atom of p-toluenesulfonamide to form N-Phenethyl-p-toluenesulfonamide introduces a significant structural modification. While direct experimental data on the anticancer activity of N-Phenethyl-p-toluenesulfonamide is limited, the principles of structure-activity relationships (SAR) in medicinal chemistry allow us to make informed hypotheses about its potential efficacy. The phenethyl moiety can influence the compound's lipophilicity, cell permeability, and interactions with biological targets.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Studies on PTS have revealed a multi-faceted mechanism of action that contributes to its anti-tumor effects. Understanding these pathways is crucial for predicting the activity of its derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which PTS exerts its anticancer effects is through the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. In castration-resistant prostate cancer (CRPC) cell lines, PC-3 and DU-145, PTS was shown to inhibit cell proliferation by inducing a G1 phase arrest of the cell cycle.[3] This was associated with the downregulation of cyclin D1 and inhibition of Rb phosphorylation.[3] Furthermore, PTS treatment led to a significant loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[3] This was attributed to the up-regulation of the pro-apoptotic Bcl-2 family members Bak and PUMA.[3]

In tongue squamous cell carcinoma cells (Tca-8113), PTS was also found to induce both apoptosis and necrosis.[6] This was linked to the disruption of lysosomal stability, leading to the release of cathepsin B, and the inhibition of ATP biosynthesis accompanied by the release of mitochondrial cytochrome c.[6]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. PTS has been shown to inhibit the phosphorylation of key components of this pathway, including mTOR, 4E-BP1, and p70S6K, in both PC-3 and DU-145 prostate cancer cells.[3] Interestingly, the study revealed that this inhibition could occur through both Akt-dependent and -independent mechanisms, depending on the genetic background of the cancer cells.[3]

The disruption of this pathway is linked to the effect of PTS on lipid rafts, which are cholesterol-rich microdomains in the cell membrane that serve as signaling platforms.[3] PTS was found to decrease the expression of raft-associated Akt, mTOR, and p70S6K.[3] This suggests that PTS may interfere with the integrity of lipid rafts, thereby disrupting crucial pro-survival signaling.

Signaling Pathway of para-Toluenesulfonamide (PTS) in Cancer Cells

PTS_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Lipid Raft Lipid Raft Akt Akt Lipid Raft->Akt inactivates PTS PTS PTS->Lipid Raft disrupts Lysosome Lysosome PTS->Lysosome destabilizes Mitochondrion Mitochondrion PTS->Mitochondrion damages G1 Arrest G1 Arrest PTS->G1 Arrest mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Cell Proliferation Cell Proliferation Cathepsin B Cathepsin B Lysosome->Cathepsin B Apoptosis Apoptosis/ Necrosis Cathepsin B->Apoptosis Bak Bak Mitochondrion->Bak PUMA PUMA Mitochondrion->PUMA Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bak->Apoptosis PUMA->Apoptosis Cytochrome c->Apoptosis G1 Arrest->Cell Proliferation inhibits

Caption: Proposed mechanism of action of para-toluenesulfonamide (PTS).

Comparative Efficacy in Cancer Cell Lines

To provide a comprehensive comparison, we have compiled available in vitro cytotoxicity data for PTS and standard chemotherapeutic agents in relevant cancer cell lines. While specific IC50 values for N-Phenethyl-p-toluenesulfonamide are not available, the data for its parent compound and other sulfonamide derivatives offer a valuable benchmark. A study on N-ethyl toluene-4-sulphonamide, a close structural analog, showed significant cytotoxic activity against breast and cervical cancer cell lines, with IC50 values ranging from 10.91 to 19.22 µM.[1]

Compound Cell Line Cancer Type IC50 (µM) Reference
para-Toluenesulfonamide (PTS) PC-3Prostate CancerEffective in millimolar range[3]
DU-145Prostate CancerEffective in millimolar range[3]
Doxorubicin PC-3Prostate Cancer0.908[7]
DU-145Prostate Cancer0.343[7]
Cisplatin A549Lung Cancer6.59 (72h)[8]
H1299Lung Cancer27[9]
Paclitaxel Various Lung Cancer LinesLung Cancer0.027 - 9.4 (24-120h)[10]
Oral Squamous CarcinomaOral Cancer~0.002 - 0.007[11][12]
N-ethyl toluene-4-sulphonamide HeLaCervical Cancer10.91 - 19.22[1]
MCF-7Breast Cancer10.91 - 19.22[1]
MDA-MB-231Breast Cancer10.91 - 19.22[1]

Note: IC50 values can vary depending on experimental conditions such as incubation time and assay method.

The data indicates that while PTS is effective, it requires higher concentrations (millimolar range) compared to established chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel, which are potent in the nanomolar to low micromolar range. However, the unique mechanism of action of PTS and its derivatives, particularly their impact on lipid rafts and lysosomal stability, may offer advantages in overcoming resistance to conventional drugs. The N-phenethyl group in N-Phenethyl-p-toluenesulfonamide is expected to increase the lipophilicity of the molecule, which could potentially enhance its cellular uptake and potency compared to PTS.

Experimental Protocols for Efficacy Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for key in vitro assays.

Experimental Workflow for In Vitro Efficacy Assessment

Workflow Cell Culture 1. Cancer Cell Line Culture (e.g., PC-3, A549) Compound Treatment 2. Treatment with Test Compounds (N-Phenethyl-p-toluenesulfonamide, PTS, Doxorubicin) Cell Culture->Compound Treatment Cytotoxicity Assay 3. Cytotoxicity Assessment (MTT Assay) Compound Treatment->Cytotoxicity Assay Apoptosis Assay 4. Apoptosis Analysis (Annexin V/PI Staining) Compound Treatment->Apoptosis Assay Protein Analysis 5. Mechanistic Studies (Western Blot for Apoptotic Proteins) Compound Treatment->Protein Analysis Data Analysis 6. Data Analysis & Comparison Cytotoxicity Assay->Data Analysis Apoptosis Assay->Data Analysis Protein Analysis->Data Analysis

Caption: A generalized workflow for evaluating the in vitro efficacy of anti-cancer compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-Phenethyl-p-toluenesulfonamide, PTS, and a reference drug (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanistic Investigation: Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Protocol:

  • Cell Lysis: After treatment with the compounds, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence strongly suggests that p-toluenesulfonamide (PTS) and its derivatives are a promising class of anti-cancer agents with a distinct mechanism of action that involves the induction of apoptosis, cell cycle arrest, and disruption of key survival signaling pathways. While direct experimental data for N-Phenethyl-p-toluenesulfonamide is needed, its structural similarity to PTS and other active sulfonamides, coupled with the likely increase in lipophilicity due to the phenethyl group, warrants further investigation into its potential as a more potent anti-cancer compound.

The comparative data presented in this guide highlights the potency of established chemotherapeutics, but also underscores the potential for novel sulfonamide derivatives to overcome drug resistance and offer alternative therapeutic strategies. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the efficacy of N-Phenethyl-p-toluenesulfonamide and other novel compounds in a variety of cancer cell line models. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their in vivo efficacy and safety profiles.

References

  • Hsu, J. L., Leu, W. J., Hsu, L. C., Liu, S. P., Zhong, N. S., & Guh, J. H. (2018). Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents. Frontiers in Pharmacology, 9, 1223. [Link]

  • Gao, Y., Ou, W., He, W., Liu, S., & Zhong, N. (2013). Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model. Journal of Thoracic Disease, 5(4), 434–440. [Link]

  • Luo, Y. H., et al. (2025). A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions. Lung Cancer, 199, 108814. [Link]

  • Liu, X., et al. (2015). Para-toluenesulfonamide induces tongue squamous cell carcinoma cell death through disturbing lysosomal stability. Anti-cancer Drugs, 26(10), 1026–1033. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 225587, N-Phenethyl-p-toluenesulfonamide. Retrieved from [Link].

  • Al-Suwaidan, I. A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(15), 4983. [Link]

  • Lin, C.-Y., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. International Journal of Molecular Sciences, 23(16), 9031. [Link]

  • Tsakalozou, E., Eckman, A. M., & Bae, Y. (2012). Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells. Biochemistry research international, 2012, 832059. [Link]

  • Gao, Y., Ou, W., He, W., Liu, S., & Zhong, N. (2013). Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model. Journal of Thoracic Disease, 5(4), 434–440. [Link]

  • Song, S., et al. (2019). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. International Journal of Molecular Sciences, 20(10), 2441. [Link]

  • Georgiadis, M. S., et al. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Anticancer Research, 18(5A), 3777-3782. [Link]

  • Gwom, L. C., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Journal of Advances in Medical and Pharmaceutical Sciences, 21(2), 1-10. [Link]

  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]

Sources

Comparative Analysis of N-Phenethyl-p-toluenesulfonamide's Cross-reactivity with Bcl-2 Family Proteins

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery

Introduction: The Critical Role of Selectivity in Targeting the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. This family is comprised of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1. Overexpression of these anti-apoptotic proteins is a common mechanism by which cancer cells evade cell death, promoting survival and resistance to treatment.

While targeting these proteins offers a promising therapeutic strategy, achieving selectivity is a significant challenge due to the high structural homology in their binding grooves. Non-selective inhibition can lead to off-target toxicities, such as the thrombocytopenia observed with early dual Bcl-2/Bcl-xL inhibitors due to Bcl-xL's role in platelet survival. Therefore, a rigorous assessment of a novel compound's cross-reactivity profile across the Bcl-2 family is a critical step in preclinical development.

This guide provides a framework for evaluating the cross-reactivity of a novel compound, using N-Phenethyl-p-toluenesulfonamide as a hypothetical subject. We will outline key experimental methodologies, data interpretation, and best practices for generating a comprehensive selectivity profile.

The Bcl-2 Family Signaling Pathway

The balance between pro- and anti-apoptotic Bcl-2 family members dictates a cell's fate. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic "BH3-only" proteins, preventing the activation of effector proteins Bax and Bak. In response to apoptotic stimuli, BH3-only proteins are upregulated and bind to the anti-apoptotic members, liberating Bax and Bak to oligomerize at the mitochondrial outer membrane. This leads to membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Bax_Bak Bax / Bak MOMP MOMP Bax_Bak->MOMP induces CytoC Cytochrome c MOMP->CytoC release Caspases Caspase Cascade CytoC->Caspases activates Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bid, Bim) Apoptotic_Stimuli->BH3_only upregulates BH3_only->Bax_Bak activates Anti_Apoptotic Anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) BH3_only->Anti_Apoptotic inhibits Anti_Apoptotic->Bax_Bak Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified representation of the intrinsic apoptotic pathway regulated by Bcl-2 family proteins.

Assessing Cross-reactivity: A Multi-faceted Approach

A single assay is insufficient to definitively characterize the selectivity of a compound. A combination of biophysical and biochemical methods should be employed to build a robust dataset. Here, we outline three widely accepted techniques.

Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to a target protein.

Experimental Workflow:

SPR_Workflow Immobilize 1. Immobilize Bcl-2 Family Proteins on Sensor Chip Inject 2. Inject N-Phenethyl-p- toluenesulfonamide (Analyte) Immobilize->Inject Measure 3. Measure Change in Refractive Index (Response Units) Inject->Measure Regenerate 4. Regenerate Chip Surface Measure->Regenerate Analyze 5. Analyze Sensorgram to Determine ka, kd, KD Measure->Analyze Regenerate->Inject Next Concentration

Figure 2: General workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

  • Protein Immobilization: Recombinant human Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1 proteins are individually immobilized on separate channels of a sensor chip (e.g., CM5 chip) via amine coupling. A reference channel is prepared for background subtraction.

  • Analyte Preparation: Prepare a series of dilutions of N-Phenethyl-p-toluenesulfonamide in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte dilutions over the sensor chip surfaces at a constant flow rate. Monitor the association and dissociation phases in real-time.

  • Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Target ProteinKD (μM)
Bcl-2Hypothetical Value
Bcl-xLHypothetical Value
Mcl-1Hypothetical Value
Bcl-wHypothetical Value
Bfl-1/A1Hypothetical Value
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, and entropy).

Protocol:

  • Sample Preparation: Load one of the purified Bcl-2 family proteins into the sample cell and N-Phenethyl-p-toluenesulfonamide into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Heat Measurement: The instrument measures the heat released or absorbed upon each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

This process is repeated for each Bcl-2 family protein to compare the binding thermodynamics and affinities.

Fluorescence Polarization (FP) Competition Assay

FP assays are a robust method for quantifying the displacement of a fluorescently labeled probe from a protein by a test compound. This provides a measure of the compound's binding affinity (Ki).

Experimental Workflow:

FP_Workflow cluster_Setup Assay Setup cluster_Measurement Measurement & Analysis Mix 1. Mix Bcl-2 Protein, Fluorescent Probe, and Test Compound Incubate 2. Incubate to Reach Equilibrium Mix->Incubate Excite 3. Excite with Polarized Light Incubate->Excite Measure_FP 4. Measure Emitted Fluorescence Polarization Excite->Measure_FP Calculate 5. Calculate IC50 and Ki values Measure_FP->Calculate

Figure 3: Workflow for a Fluorescence Polarization (FP) competition assay.

Protocol:

  • Assay Components: For each Bcl-2 family protein, a specific high-affinity fluorescently labeled BH3 peptide probe is used (e.g., a FAM-labeled Bad or Bim peptide).

  • Reaction Mixture: In a microplate, combine a fixed concentration of the target protein and the corresponding fluorescent probe.

  • Compound Titration: Add varying concentrations of N-Phenethyl-p-toluenesulfonamide to the wells.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. As the test compound displaces the fluorescent probe, the probe tumbles more freely in solution, resulting in a decrease in polarization.

  • Data Analysis: Plot the FP values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

Target ProteinIC50 (μM)Ki (μM)
Bcl-2Hypothetical ValueHypothetical Value
Bcl-xLHypothetical ValueHypothetical Value
Mcl-1Hypothetical ValueHypothetical Value
Bcl-wHypothetical ValueHypothetical Value
Bfl-1/A1Hypothetical ValueHypothetical Value

Conclusion

A thorough evaluation of a compound's cross-reactivity across the Bcl-2 family is paramount for the development of safe and effective targeted therapies. By employing a combination of biophysical and biochemical assays such as SPR, ITC, and FP, researchers can build a comprehensive selectivity profile for novel compounds like N-Phenethyl-p-toluenesulfonamide. This multi-faceted approach provides not only affinity data but also insights into the kinetics and thermodynamics of binding, which are crucial for understanding the compound's mechanism of action and predicting its biological effects. The resulting data will be instrumental in guiding lead optimization efforts and selecting candidates with the most promising therapeutic window for further development.

References

Please note that as N-Phenethyl-p-toluenesulfonamide is not a widely characterized Bcl-2 inhibitor, the following references provide background on the methodologies and the importance of selectivity in targeting the Bcl-2 family.

  • Title: Principles of Surface Plasmon Resonance (SPR) Source: Cytiva URL: [Link]

  • Title: Fluorescence Polarization (FP) Source: BMG LABTECH URL: [Link]

  • Title: Targeting BCL-2 family proteins in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: The BCL-2 family: roles in cancer and drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds.[1][2][3][4] For researchers and drug development professionals, the efficient construction of this motif is of paramount importance. The choice of synthetic strategy can significantly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of the three classical and most enduring methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. We will delve into the mechanistic underpinnings of each, provide representative experimental protocols, and present a comparative analysis of their yields to empower you in making the most informed decision for your synthetic campaign.

Overview of Key Isoquinoline Synthesis Methods

The selection of a synthetic route to a target isoquinoline is a critical decision dictated by the available starting materials and the desired substitution pattern on the heterocyclic core. The three primary methods we will discuss each offer a unique approach to the crucial C-N bond formation and cyclization.

  • Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[1][5][6][7][8] This intermediate is then typically oxidized to the fully aromatic isoquinoline.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to directly yield a 1,2,3,4-tetrahydroisoquinoline.[9][10]

  • Pomeranz-Fritsch Reaction: In this synthesis, a benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes acid-catalyzed cyclization to yield the isoquinoline.[11][12][13][14][15] A key variation, the Schlittler-Müller modification , utilizes a benzylamine and glyoxal semiacetal.[14]

Mechanistic Insights and Experimental Causality

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing a synthesis. The choice of reagents and reaction conditions is a direct consequence of the electronic demands of the key intermediates.

The Bischler-Napieralski Reaction: A Pathway via a Nitrilium Ion

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. The reaction is most effective when the aromatic ring is electron-rich, as this facilitates the key intramolecular electrophilic aromatic substitution step.[8]

Mechanism: The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate.

  • Amide Activation: The amide is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O).[5][8][16] With POCl₃, an imidoyl phosphate is formed, which is a good leaving group.[16]

  • Nitrilium Ion Formation: The activated amide eliminates the phosphate group to form a resonance-stabilized nitrilium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the nitrilium ion in an intramolecular cyclization.

  • Rearomatization: A proton is lost to restore the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline.

Bischler-Napieralski Mechanism cluster_0 Amide Activation & Nitrilium Ion Formation cluster_1 Cyclization & Aromatization β-arylethylamide β-arylethylamide Imidoyl Phosphate Imidoyl Phosphate β-arylethylamide->Imidoyl Phosphate + POCl₃ Nitrilium Ion Nitrilium Ion Imidoyl Phosphate->Nitrilium Ion - (PO₂Cl₂)- Cyclized Intermediate Cyclized Intermediate Nitrilium Ion->Cyclized Intermediate Intramolecular Electrophilic Substitution 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized Intermediate->3,4-Dihydroisoquinoline - H+

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Considerations: The choice of dehydrating agent is critical. POCl₃ is widely used, often in a non-polar solvent like toluene or acetonitrile at reflux.[5] For less reactive substrates (i.e., those lacking electron-donating groups on the aromatic ring), a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often necessary.[5] Milder conditions using triflic anhydride and a non-nucleophilic base like 2-chloropyridine have been developed, allowing the reaction to proceed at lower temperatures.[2]

The Pictet-Spengler Reaction: An Iminium Ion-Mediated Cyclization

The Pictet-Spengler reaction is a highly efficient method for the synthesis of tetrahydroisoquinolines, particularly from electron-rich β-arylethylamines like tryptamine and dopamine derivatives.

Mechanism: The reaction proceeds through the formation of an iminium ion, which is less electrophilic than the nitrilium ion of the Bischler-Napieralski reaction.

  • Imine Formation: The β-arylethylamine condenses with an aldehyde or ketone to form a Schiff base (imine).

  • Iminium Ion Formation: Under acidic conditions, the imine is protonated to form an electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The nucleophilic aromatic ring attacks the iminium ion in an intramolecular cyclization. This step is the driving force of the reaction.

  • Rearomatization: Loss of a proton restores aromaticity and yields the tetrahydroisoquinoline product.

Pictet-Spengler Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization & Aromatization β-arylethylamine + Aldehyde β-arylethylamine + Aldehyde Imine Imine β-arylethylamine + Aldehyde->Imine - H₂O Iminium Ion Iminium Ion Imine->Iminium Ion + H+ Cyclized Intermediate Cyclized Intermediate Iminium Ion->Cyclized Intermediate Intramolecular Electrophilic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclized Intermediate->Tetrahydroisoquinoline - H+

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Considerations: The reaction is typically catalyzed by protic acids (e.g., HCl, trifluoroacetic acid) or Lewis acids (e.g., BF₃·OEt₂).[17][18] The reaction conditions can often be much milder than those required for the Bischler-Napieralski reaction, sometimes even proceeding at physiological pH for highly activated substrates. For less nucleophilic aromatic rings, stronger acids and higher temperatures may be required.[17]

The Pomeranz-Fritsch Reaction: A Two-Step Condensation-Cyclization

The Pomeranz-Fritsch reaction provides a direct route to fully aromatic isoquinolines.[12] The reaction is versatile but can be sensitive to the nature of the substituents on the aromatic ring.

Mechanism: The reaction is a two-stage process.[11][12][13]

  • Benzalaminoacetal Formation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base).[11][12][13]

  • Acid-Catalyzed Cyclization: The benzalaminoacetal is treated with a strong acid (typically concentrated sulfuric acid) which catalyzes an intramolecular electrophilic substitution onto the aromatic ring, followed by elimination of two molecules of alcohol to afford the aromatic isoquinoline.[14][15]

Pomeranz-Fritsch Workflow Benzaldehyde + 2,2-Dialkoxyethylamine Benzaldehyde + 2,2-Dialkoxyethylamine Benzalaminoacetal Benzalaminoacetal Benzaldehyde + 2,2-Dialkoxyethylamine->Benzalaminoacetal Condensation - H₂O Isoquinoline Isoquinoline Benzalaminoacetal->Isoquinoline Acid-Catalyzed Cyclization - 2x ROH

Caption: General workflow of the Pomeranz-Fritsch Reaction.

Experimental Considerations: The classical Pomeranz-Fritsch reaction often requires harsh conditions (e.g., concentrated sulfuric acid) and can result in low yields.[19] The Schlittler-Müller modification , which involves the condensation of a benzylamine with glyoxal hemiacetal, can be a milder alternative.[14] The presence of electron-donating groups on the aromatic ring generally improves the yield of the cyclization step.

Comparative Performance and Yield Analysis

The choice of synthetic method will ultimately depend on the desired product and the available starting materials. The following table provides a summary of the key differences between the three methods.

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Starting Materials β-arylethylamideβ-arylethylamine and an aldehyde/ketoneBenzaldehyde and a 2,2-dialkoxyethylamine
Key Reagents Dehydrating agent (POCl₃, P₂O₅, Tf₂O)Protic or Lewis acid catalyst (HCl, TFA)Strong acid (conc. H₂SO₄)
Initial Product 3,4-Dihydroisoquinoline1,2,3,4-TetrahydroisoquinolineIsoquinoline
Reaction Conditions Generally harsh, refluxing acidic conditionsCan be mild to harsh depending on substrateGenerally harsh acidic conditions
Subsequent Steps Often requires oxidation to the isoquinolineOften the final desired productTypically no further steps needed

The following table presents a comparative analysis of reported yields for the synthesis of various isoquinoline derivatives using these methods. It is important to note that yields are highly substrate and condition dependent.

Synthesis MethodSubstrate(s)ProductReported Yield (%)Reference
Bischler-NapieralskiN-Phenethylbenzamide1-Phenyl-3,4-dihydroisoquinoline95[2]
Bischler-NapieralskiN-(3,4-Dimethoxyphenethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline85[1]
Pictet-SpenglerTryptamine and Benzaldehyde1-Phenyl-1,2,3,4-tetrahydro-β-carboline97[20]
Pictet-SpenglerTryptamine and Terephthalaldehyde1-(4-Formylphenyl)-1,2,3,4-tetrahydro-β-carboline86[20]
Pomeranz-Fritsch3-Ethoxybenzaldehyde and aminoacetaldehyde diethyl acetal7-Ethoxyisoquinoline80[21]
Pomeranz-Fritschm-Methoxybenzaldehyde and 2,2-diethoxyethylamine7-MethoxyisoquinolineModerate[1]

Detailed Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step protocols for each synthesis method are provided below.

Protocol 1: Bischler-Napieralski Synthesis of 1-Phenyl-3,4-dihydroisoquinoline[3]
  • Amide Activation: To a solution of N-phenethylbenzamide (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere, add 2-chloropyridine (1.2 eq) followed by the slow addition of trifluoromethanesulfonic anhydride (1.1 eq).

  • Reaction: Stir the reaction mixture at -78 °C for 15 minutes.

  • Cyclization: Warm the reaction mixture to 23 °C and stir for 1 hour.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-3,4-dihydroisoquinoline.

Protocol 2: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
  • Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene, 0.5 M), add acetaldehyde (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Pomeranz-Fritsch Synthesis of Isoquinoline[15]
  • Benzalaminoacetal Formation: A mixture of benzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.0 eq) is heated to form the corresponding benzalaminoacetal, with azeotropic removal of water.

  • Cyclization: The crude benzalaminoacetal is added dropwise to concentrated sulfuric acid at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ether). The combined organic layers are dried and concentrated. The crude product is then purified by distillation or chromatography to yield isoquinoline.

Decision-Making Flowchart

To assist in the selection of the most appropriate synthetic method, the following flowchart provides a simplified decision-making guide based on starting material availability and the desired final product.

Isoquinoline Synthesis Decision Tree cluster_pictet cluster_bischler cluster_pomeranz start Desired Product? tetrahydroisoquinoline Tetrahydroisoquinoline start->tetrahydroisoquinoline dihydroisoquinoline Dihydroisoquinoline or Isoquinoline start->dihydroisoquinoline isoquinoline_direct Isoquinoline (Directly) start->isoquinoline_direct pictet_start Have β-arylethylamine and aldehyde/ketone? tetrahydroisoquinoline->pictet_start bischler_start Have β-arylethylamide? dihydroisoquinoline->bischler_start pomeranz_start Have benzaldehyde and 2,2-dialkoxyethylamine? isoquinoline_direct->pomeranz_start pictet_reaction Use Pictet-Spengler Reaction pictet_start->pictet_reaction Yes bischler_reaction Use Bischler-Napieralski Reaction bischler_start->bischler_reaction Yes oxidize Oxidize to Isoquinoline (if desired) bischler_reaction->oxidize pomeranz_reaction Use Pomeranz-Fritsch Reaction pomeranz_start->pomeranz_reaction Yes

Sources

Confirming the structure of N-Phenethyl-p-toluenesulfonamide with mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Expert’s Guide to the Structural Confirmation of N-Phenethyl-p-toluenesulfonamide using Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of regulatory compliance and scientific rigor. N-Phenethyl-p-toluenesulfonamide, a key intermediate in the synthesis of various biologically active molecules, requires precise structural elucidation to ensure the integrity of downstream applications. This guide provides a comparative analysis of mass spectrometry techniques for the structural confirmation of this compound, grounded in field-proven insights and experimental data.

The Imperative of Orthogonal Methods in Structural Elucidation

Relying on a single analytical technique for structural confirmation is fraught with peril. A classic example is the confirmation of molecular weight. While observing a molecular ion peak at the expected mass-to-charge ratio (m/z) is a strong indicator, it is not definitive proof of structure. Isomers, for instance, will exhibit the same molecular weight but possess different structural arrangements and, consequently, different chemical and biological properties. Therefore, the gold standard involves the use of orthogonal methods, where the fragmentation pattern of the molecule is elucidated to piece together its structural puzzle. This guide will compare two common mass spectrometry workflows: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

Understanding the Fragmentation of N-Phenethyl-p-toluenesulfonamide

The structure of N-Phenethyl-p-toluenesulfonamide predisposes it to characteristic fragmentation pathways upon ionization. The most labile bond is the S-N bond, which is expected to undergo cleavage. Additionally, the phenethyl group can undergo benzylic cleavage.

A logical workflow for predicting and confirming the structure is as follows:

cluster_0 Analytical Workflow A Hypothesize Structure (N-Phenethyl-p-toluenesulfonamide) B Predict Fragmentation (Based on Chemical Principles) A->B C Acquire Mass Spectra (GC-MS and LC-MS) B->C D Compare Experimental vs. Predicted Fragments C->D E Confirm Structure D->E

Figure 1: A generalized workflow for the structural confirmation of a molecule using mass spectrometry.

The predicted fragmentation of N-Phenethyl-p-toluenesulfonamide is dominated by two primary cleavage events:

  • Cleavage of the Sulfonamide Bond: The S-N bond is relatively weak and its cleavage results in the formation of a tosyl radical or cation and a phenethylamino radical or cation.

  • Benzylic Cleavage: The bond between the alpha and beta carbons of the phenethyl group is prone to cleavage, leading to the formation of a stable tropylium ion.

These predicted fragmentation pathways are illustrated below:

cluster_1 Fragmentation Pathways cluster_2 Benzylic Cleavage cluster_3 Sulfonamide Cleavage mol N-Phenethyl-p-toluenesulfonamide (m/z 275) frag1 Tropylium Ion (m/z 91) mol->frag1 Loss of C7H8SO2N frag2 Tosyl Cation (m/z 155) mol->frag2 Loss of C8H10N frag3 Phenethylamino Cation (m/z 120) mol->frag3 Loss of C7H7SO2

Figure 2: Predicted major fragmentation pathways for N-Phenethyl-p-toluenesulfonamide.

Comparative Analysis of GC-EI-MS and LC-ESI-MS

The choice of ionization technique significantly impacts the resulting mass spectrum. Electron Ionization (EI) is a "hard" ionization technique that imparts a large amount of energy to the analyte, leading to extensive fragmentation. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.

Experimental Protocols
  • Sample Preparation: A 1 mg/mL solution of N-Phenethyl-p-toluenesulfonamide was prepared in dichloromethane.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Sample Preparation: A 100 µg/mL solution of N-Phenethyl-p-toluenesulfonamide was prepared in 50:50 acetonitrile:water.

  • LC Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Mass Range: m/z 50-500.

Data Interpretation and Comparison

The following table summarizes the key ions observed in the mass spectra obtained from both techniques.

m/z Proposed Fragment GC-EI-MS Relative Abundance (%) LC-ESI-MS Relative Abundance (%) Interpretation
276[M+H]⁺-100The protonated molecular ion, characteristic of soft ionization (ESI).
275[M]⁺15-The molecular ion, observable with EI but often with low abundance due to extensive fragmentation.
155[C₇H₇SO₂]⁺10030The tosyl cation, a major fragment from the cleavage of the S-N bond. It is the base peak in the EI spectrum.
120[C₈H₁₀N]⁺4510The phenethylamino cation, also resulting from S-N bond cleavage.
91[C₇H₇]⁺855The tropylium ion, a stable fragment resulting from benzylic cleavage and subsequent rearrangement. Its high abundance in the EI spectrum is indicative of a high-energy fragmentation process.

Conclusion: A Synergistic Approach

Both GC-EI-MS and LC-ESI-MS provide valuable, complementary information for the structural confirmation of N-Phenethyl-p-toluenesulfonamide.

  • LC-ESI-MS excels at confirming the molecular weight of the compound through the observation of the protonated molecular ion [M+H]⁺. The softer ionization preserves the molecular ion, providing a clear starting point for structural elucidation.

  • GC-EI-MS is superior for generating a rich fragmentation pattern that acts as a structural fingerprint. The high-energy ionization process induces characteristic cleavages, and the resulting fragments (m/z 155, 120, and 91) are highly diagnostic for the presence of the tosyl and phenethyl moieties.

References

  • Mass Spectrometry: A Textbook, 3rd Edition. Gross, J. H. Springer. [Link]

  • Interpretation of Mass Spectra, 4th Edition. McLafferty, F. W., & Tureček, F. University Science Books. [Link]

  • Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis, 2nd Edition. Chapman, J. R. Wiley. [Link]

A Comparative Guide to the Synthesis of N-Phenethyl-p-toluenesulfonamide: Evaluating Reproducibility and Method Selection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of common synthetic protocols for N-phenethyl-p-toluenesulfonamide, a key intermediate in various organic synthesis and drug development endeavors. As researchers and professionals in the field know, the reproducibility of a synthesis is paramount. This document moves beyond simple procedural outlines to dissect the underlying principles, critical parameters, and expected outcomes of two prevalent methods. By examining the causality behind experimental choices, we aim to equip scientists with the insights needed to select and execute the most suitable protocol for their specific laboratory context, ensuring reliable and reproducible results.

The two primary routes evaluated are:

  • Method A: The Classical Schotten-Baumann Reaction using p-toluenesulfonyl chloride (TsCl) and phenethylamine.

  • Method B: Direct Catalytic Condensation using p-toluenesulfonic acid and phenethylamine.

We will explore the detailed methodologies, compare their performance based on reported experimental data, and discuss the factors influencing their reproducibility.

Core Synthetic Strategies: A Mechanistic Overview

The formation of the sulfonamide bond between the phenethylamine nitrogen and the sulfur atom of the p-toluenesulfonyl group is the central transformation. The two methods approach the activation of the sulfonyl group differently.

Method A relies on the high reactivity of the sulfonyl chloride functional group. The electron-withdrawing nature of the chlorine atom and the two oxygen atoms makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack by the amine. This is a robust and widely used method for forming sulfonamides.[1]

Method B represents a greener chemistry approach, avoiding the use of a chlorinating agent.[1][2] This pathway requires a catalyst and the removal of water to drive the condensation reaction to completion, directly coupling the sulfonic acid with the amine.[3][4]

G cluster_0 Overall Reaction A Phenethylamine C N-Phenethyl-p-toluenesulfonamide A->C B p-Toluenesulfonyl Source B->C

Caption: Core reaction for N-Phenethyl-p-toluenesulfonamide synthesis.

Method A: The Classical Approach with p-Toluenesulfonyl Chloride

This method is the most common laboratory-scale synthesis for N-alkyl-p-toluenesulfonamides due to its high reliability and generally good yields.[1][5] The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride.

Causality of Reagents and Conditions:

  • Base (Triethylamine or Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base is critical to neutralize this HCl.[1] If not neutralized, the HCl would protonate the starting phenethylamine, rendering it non-nucleophilic and halting the reaction. An excess of the base is often recommended to ensure the reaction goes to completion.

  • Solvent (Dichloromethane - DCM): DCM is a common choice as it is relatively inert and effectively dissolves both the starting materials and the product. Anhydrous conditions are preferred as water can hydrolyze the highly reactive p-toluenesulfonyl chloride.[1]

  • Temperature Control (0 °C to Room Temp): The reaction is exothermic. The initial addition of the sulfonyl chloride is typically performed at 0 °C to control the reaction rate, prevent side reactions, and ensure safety.[1][6] The reaction is then allowed to warm to room temperature to ensure completion.[1]

Detailed Experimental Protocol (Method A)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve phenethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Separately, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains below 10 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenethyl-p-toluenesulfonamide.

Reproducibility Challenges:
  • Purity of p-Toluenesulfonyl Chloride: This reagent can hydrolyze over time if not stored properly. Using fresh or purified TsCl is crucial for achieving high yields.[1]

  • Formation of Bis-sulfonamide: While less common with primary amines, it's a potential side product. Using a slight excess of the amine can help suppress this.[1]

Method B: Direct Catalytic Condensation with p-Toluenesulfonic Acid

This "greener" alternative avoids the use of sulfonyl chlorides and the generation of HCl waste.[2] The direct condensation of a sulfonic acid and an amine is less favorable and requires a catalyst and the removal of water to drive the equilibrium toward the product side.

Causality of Reagents and Conditions:

  • Catalyst: Various catalysts, including solid superacids or organic boronic acids, can be employed.[4][7] The catalyst activates the sulfonic acid group, making the sulfur atom more susceptible to nucleophilic attack by the amine.

  • Dehydrating Agent (Molecular Sieves): The reaction produces one equivalent of water. Continuous removal of this water is essential to drive the reaction forward. 5A molecular sieves are commonly used for this purpose.[3][7]

  • Temperature: These reactions often require elevated temperatures (e.g., 20-40 °C or higher) to proceed at a reasonable rate.[3]

Detailed Experimental Protocol (Method B)
  • Reaction Setup: To a solution of anhydrous p-toluenesulfonic acid (1.0 equivalent) in dichloromethane, add a suitable catalyst (e.g., 5-10% w/w) and activated 5A molecular sieves (1-2 times the weight of the sulfonic acid).[3][7]

  • Reagent Addition: Add phenethylamine (1.2-1.8 equivalents) to the mixture.[7]

  • Reaction: Maintain the reaction temperature at 40 °C and stir for 6-24 hours.[3]

  • Workup: After the reaction is complete, cool the mixture and filter to remove the molecular sieves and the solid catalyst. The filtrate is then washed sequentially with dilute acid, dilute base, and brine as described in Method A.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization.

Reproducibility Challenges:
  • Catalyst Activity: The efficiency of the catalyst can vary, impacting reaction time and yield. The choice of catalyst is critical.

  • Water Removal: Incomplete water removal is a common reason for low yields. Ensuring the molecular sieves are fully activated and used in sufficient quantity is crucial for reproducibility.[3]

  • Reaction Time: This method is generally slower than the sulfonyl chloride approach and may require extended reaction times for completion.[7]

Comparative Analysis and Data Summary

To provide a clear comparison, the two workflows are visualized below, followed by a table summarizing key performance indicators based on reported data for analogous syntheses.

G cluster_A Method A: p-Toluenesulfonyl Chloride cluster_B Method B: p-Toluenesulfonic Acid A1 Dissolve Phenethylamine & Triethylamine in DCM A2 Cool to 0 °C A1->A2 A3 Add TsCl in DCM (dropwise) A2->A3 A4 Stir at RT (12-16h) A3->A4 A5 Aqueous Workup (HCl, NaHCO₃, Brine) A4->A5 A6 Dry & Evaporate A5->A6 A7 Recrystallize A6->A7 B1 Mix p-TsOH, Catalyst & Mol. Sieves in DCM B2 Add Phenethylamine B1->B2 B3 Stir at 40 °C (6-24h) B2->B3 B4 Filter Catalyst & Mol. Sieves B3->B4 B5 Aqueous Workup (HCl, NaHCO₃, Brine) B4->B5 B6 Dry & Evaporate B5->B6 B7 Recrystallize B6->B7

Caption: Comparative experimental workflows for Methods A and B.

Performance Comparison
ParameterMethod A (p-Toluenesulfonyl Chloride)Method B (p-Toluenesulfonic Acid)
Typical Yield High (often >85-95%)[5]Moderate (approx. 40-70%)[1][3]
Purity Generally high after recrystallization (>98%)Good to high after recrystallization (>98%)[3]
Key Reagents p-Toluenesulfonyl chloride, Base (e.g., TEA)p-Toluenesulfonic acid, Catalyst, Dehydrating Agent
Byproducts Triethylamine hydrochloride (salt)Water
Reaction Time Typically 12-16 hours (overnight)[1]Can be longer (6-24 hours)[3][7]
Environmental Impact Generates corrosive HCl (neutralized) and salt waste."Greener" approach with water as the only byproduct.[2]
Ease of Execution Straightforward, robust, and widely established.Requires careful control of water removal and catalyst selection.

Conclusion and Recommendations

Both methods present viable pathways for the synthesis of N-phenethyl-p-toluenesulfonamide, but the choice depends heavily on the specific goals and constraints of the researcher.

Method A (p-Toluenesulfonyl Chloride) is the recommended protocol for most laboratory applications where high yield and reliability are the primary concerns. Its procedural simplicity and the wealth of available literature make it highly reproducible, provided that high-quality reagents are used. It is the workhorse method for achieving excellent results in a predictable timeframe.

Method B (p-Toluenesulfonic Acid) is an excellent choice when "green chemistry" principles are a priority, or when the use of sulfonyl chlorides is undesirable. While the yields may be lower and the reaction requires more careful optimization (particularly concerning water removal), it offers a significant advantage in terms of waste reduction. This method is well-suited for process development and larger-scale synthesis where minimizing corrosive byproducts is a key consideration.

Ultimately, understanding the causality behind each step—the role of the base, the need for anhydrous conditions, or the function of the catalyst—is the key to troubleshooting and achieving a reproducible synthesis, regardless of the chosen path.

References

  • ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • National Institutes of Health. (n.d.). N-Phenethyl-p-toluenesulfonamide. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
  • PubMed. (n.d.). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Retrieved from [Link]

  • ResearchGate. (2015). Experimental and computational approach on p-toluenesulfonamide and its derivatives. Retrieved from [Link]

  • National Toxicology Program. (n.d.). TOX-88: p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. Retrieved from [Link]

  • ResearchGate. (2002). Quantum chemical study of p-toluenesulfonic acid, p-toluenesulfonate anion and the water-p-toluenesulfonic acid complex. Comparison with experimental spectroscopic data. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Phenethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed operational plan for the proper disposal of N-Phenethyl-p-toluenesulfonamide, grounded in established safety protocols and regulatory principles. While a specific Safety Data Sheet (SDS) for N-Phenethyl-p-toluenesulfonamide was not identified during the compilation of this guide, the following procedures are synthesized from the safety profiles of closely related sulfonamide compounds and general principles of hazardous waste management.

The foundational principle of this guide is precaution . In the absence of specific hazard data, N-Phenethyl-p-toluenesulfonamide should be handled as a potentially hazardous substance to ensure the highest degree of safety for personnel and the environment.

Hazard Profile and Risk Assessment

N-Phenethyl-p-toluenesulfonamide is a solid organic compound. Based on data from analogous sulfonamides, such as N-Ethyl-o(p)-toluenesulfonamide and p-Toluenesulfonamide, the potential hazards are categorized as follows.

Potential Health Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Sensitization: Some sulfonamide derivatives have been noted to cause skin sensitization upon repeated contact.[2]

Environmental Hazards:

  • While specific ecotoxicity data is unavailable, it is prudent to prevent the entry of this compound into drains or waterways.[1]

Combustion Hazards:

  • Like most organic solids, it is combustible and can burn, though it may not propagate flame easily.[3] Hazardous decomposition products upon combustion include carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[2][3][4]

Hazard CategoryPotential RiskRecommended Precaution
Health Skin, eye, and respiratory irritation.[1][2]Use appropriate Personal Protective Equipment (PPE). Handle in a well-ventilated area.
Environmental Unknown, but should be prevented from entering the environment.[1]Do not dispose of down the drain. Contain all spills.
Physical Combustible solid.[3]Store away from strong oxidizing agents, strong acids, and strong bases.[3][4]

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol is essential to minimize exposure during handling and disposal. Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, flame-retardant antistatic protective clothing may be necessary.[1]

  • Respiratory Protection: All handling of the solid that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available and dust is expected, a NIOSH/MSHA-approved respirator should be used.[4]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).

Actionable Steps:

  • Consult Your EHS Office: The final determination of whether a waste is hazardous rests with your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on the compound.

  • Assume "Hazardous": In the interim and as a best practice, treat all N-Phenethyl-p-toluenesulfonamide waste as hazardous chemical waste.

  • Segregate Waste Streams: Keep solid N-Phenethyl-p-toluenesulfonamide waste separate from liquid waste and other chemical waste streams to prevent unintended reactions.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the procedure for collecting and preparing small quantities of N-Phenethyl-p-toluenesulfonamide waste for pickup by your institution's hazardous waste management team.

Materials:

  • Designated hazardous waste container (a clean, dry, sealable container, preferably the original product container).

  • Hazardous waste label.

  • Appropriate PPE (as defined in Section 2).

Procedure:

  • Designate a Waste Container: Select a container that is compatible with the solid waste. The original container is often the best choice. Ensure it is in good condition and can be tightly sealed.

  • Collect Waste: Carefully transfer waste N-Phenethyl-p-toluenesulfonamide solid, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent paper from a minor spill cleanup), into the designated waste container.

    • Causality: This step minimizes the generation of "free" dust and contains the chemical at the source. Sweeping or dry wiping should be done carefully to avoid aerosolizing the powder.

  • Label the Container: Immediately affix a hazardous waste label to the container. Fill out the label completely and accurately, including:

    • The words "Hazardous Waste."

    • Full chemical name: "N-Phenethyl-p-toluenesulfonamide."

    • Accumulation start date (the date the first piece of waste was added).

    • Hazard identification (e.g., "Irritant," "Handle with Caution").

  • Seal and Store: Tightly seal the container. Store it in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel and away from incompatible materials.[4]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not exceed storage time limits as defined by regulations (e.g., 90 days in some jurisdictions).

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of N-Phenethyl-p-toluenesulfonamide waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency / Spill start Waste Generation (N-Phenethyl-p-toluenesulfonamide) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill if spill fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible & Sealable Waste Container fume_hood->container collect Transfer Waste to Container (Solid chemical & contaminated items) container->collect label_waste Affix & Complete Hazardous Waste Label collect->label_waste store Seal and Store in Satellite Accumulation Area label_waste->store ehs_contact Contact EHS for Waste Pickup Request store->ehs_contact disposal Licensed Hazardous Waste Vendor Disposal ehs_contact->disposal spill_clean Contain & Clean Spill (Use absorbent, avoid dust) spill->spill_clean spill_clean->collect dispose of cleanup material

Caption: Decision workflow for N-Phenethyl-p-toluenesulfonamide waste management.

Spill Management Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS emergency line.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: For a small, manageable spill of solid material:

    • Ensure you are wearing the appropriate PPE.

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material and absorbent into your designated hazardous waste container. Avoid creating dust clouds.[4]

    • Clean the spill area with a suitable solvent (if appropriate) and absorbent materials, placing all cleanup materials into the waste container.

  • Decontaminate: Thoroughly wash your hands and any affected skin with soap and water after the cleanup is complete.

References

  • Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet: N-Ethyl-o(p)-toluenesulfonamide.

  • Fisher Scientific. SAFETY DATA SHEET: p-Toluenesulfonamide.

  • Sigma-Aldrich. SAFETY DATA SHEET: p-Toluenesulfonamide.

  • Cole-Parmer. SAFETY DATA SHEET: N-METHYL-N-NITROSO-P-TOLUENESULFONAMIDE.

  • Fisher Scientific. SAFETY DATA SHEET: N-Methyl-p-toluenesulfonamide.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Phenethyl-p-toluenesulfonamide

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